molecular formula C8H5Br2NS B1403413 2-(Dibromomethyl)benzo[d]thiazole CAS No. 1588441-11-5

2-(Dibromomethyl)benzo[d]thiazole

Cat. No.: B1403413
CAS No.: 1588441-11-5
M. Wt: 307.01 g/mol
InChI Key: JORKRGJRBZRWPK-UHFFFAOYSA-N
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Description

2-(Dibromomethyl)benzo[d]thiazole is a high-purity chemical intermediate designed for advanced research and development, particularly in medicinal chemistry and materials science. The compound features a benzothiazole core, a privileged scaffold in drug discovery known for its wide spectrum of biological activities . The reactive dibromomethyl group (-CHBr₂) at the 2-position makes this reagent a versatile handle for further functionalization via nucleophilic substitution and metal-catalyzed cross-coupling reactions, enabling the synthesis of novel derivatives for biological evaluation . In pharmaceutical research, the benzothiazole nucleus is a key structural component in many FDA-approved drugs and experimental compounds with demonstrated antitumor, antimicrobial, and anti-inflammatory properties . This specific derivative serves as a critical precursor for constructing more complex molecules. Its applications extend to the synthesis of potential anticancer agents, as benzothiazole derivatives have shown promising activity against various cancer cell lines, including breast, renal, and hepatic carcinomas . Furthermore, such intermediates are valuable in developing antimicrobial agents, with recent research highlighting the potency of benzothiazole-thiazole hybrids against drug-resistant bacterial and fungal strains . Researchers also utilize this structural motif in the development of organic electronic materials and sensors . This product is provided for research purposes as a building block to accelerate innovation in drug discovery programs and material science. It is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any personal uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(dibromomethyl)-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Br2NS/c9-7(10)8-11-5-3-1-2-4-6(5)12-8/h1-4,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JORKRGJRBZRWPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Br2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901300349
Record name Benzothiazole, 2-(dibromomethyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1588441-11-5
Record name Benzothiazole, 2-(dibromomethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1588441-11-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzothiazole, 2-(dibromomethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901300349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Significance of Halogenated Benzothiazoles in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-(Dibromomethyl)benzo[d]thiazole: Mechanism and Practical Application

Benzothiazole and its derivatives represent a cornerstone in medicinal chemistry, forming the structural core of numerous compounds with diverse pharmacological activities, including antimicrobial, anticancer, and anticonvulsant properties. The introduction of halogenated methyl groups at the C2 position, such as the dibromomethyl group, can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. The this compound moiety, in particular, serves as a versatile synthetic intermediate, primed for further functionalization through nucleophilic substitution or cross-coupling reactions, making it a valuable building block in the synthesis of complex pharmaceutical agents.

This guide provides a detailed exploration of the synthesis of this compound, with a primary focus on the underlying free-radical mechanism. We will dissect the rationale behind reagent selection and reaction conditions, present a robust experimental protocol, and offer insights grounded in established principles of organic chemistry.

The Core Synthesis Strategy: Free-Radical Bromination of 2-Methylbenzo[d]thiazole

The most direct and widely accepted method for the synthesis of this compound is the free-radical bromination of the readily available starting material, 2-methylbenzo[d]thiazole. This transformation is typically achieved using N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), under thermal or photochemical conditions. The reaction proceeds via a chain mechanism involving the selective substitution of hydrogen atoms on the methyl group with bromine.

Mechanism of Dibromination: A Step-by-Step Analysis

The conversion of 2-methylbenzo[d]thiazole to its dibrominated analog is not a single event but a sequence of two consecutive monobromination reactions, each following a classic free-radical chain mechanism.

Step 1: Initiation

The process begins with the homolytic cleavage of the weak O-O bond in benzoyl peroxide (or the C-N bond in AIBN) upon heating, generating two initiator radicals. This radical then abstracts a hydrogen atom from a trace amount of HBr, which is invariably present, to produce a bromine radical (Br•). This bromine radical is the key chain-carrying species.

Step 2: Propagation (First Bromination)

  • Hydrogen Abstraction: The highly reactive bromine radical abstracts a hydrogen atom from the methyl group of 2-methylbenzo[d]thiazole. This is the rate-determining step. The resulting benzylic-type radical is stabilized by resonance with the benzothiazole ring system, which favors abstraction from this position over any other.

  • Bromine Transfer: The benzothiazol-2-ylmethyl radical reacts with a molecule of NBS to form 2-(bromomethyl)benzo[d]thiazole and a succinimidyl radical. The succinimidyl radical then abstracts a hydrogen from HBr to regenerate the bromine radical, which can then start a new cycle.

Step 3: Propagation (Second Bromination)

The monobrominated product, 2-(bromomethyl)benzo[d]thiazole, now competes with the starting material for the bromine radical.

  • Hydrogen Abstraction: A bromine radical abstracts one of the remaining hydrogen atoms from the bromomethyl group, forming a new, now brominated, benzylic-type radical. This abstraction is often faster than the first, as the electron-withdrawing bromine atom can further stabilize the adjacent radical.

  • Bromine Transfer: This radical reacts with another molecule of NBS to yield the final product, this compound, and another succinimidyl radical, continuing the chain reaction.

Step 4: Termination

The chain reaction is terminated when any two radical species combine. These are non-productive events that remove radicals from the reaction cycle.

Below is a diagram illustrating the core propagation steps for the synthesis of this compound.

G cluster_initiation Initiation & Propagation (Cycle 1) cluster_propagation2 Propagation (Cycle 2) Start 2-Methylbenzo[d]thiazole Radical1 Benzothiazol-2-ylmethyl Radical Start->Radical1 + Br• - HBr MonoBromo 2-(Bromomethyl)benzo[d]thiazole Radical1->MonoBromo + NBS - Succinimidyl Radical Radical2 Benzothiazol-2-yl(bromo)methyl Radical MonoBromo->Radical2 + Br• - HBr DiBromo This compound Radical2->DiBromo + NBS - Succinimidyl Radical

Caption: Free-Radical Propagation Cycles for Dibromination.

Rationale for Reagent and Condition Selection
Reagent/ConditionRole & Justification
2-Methylbenzo[d]thiazole The starting material containing the target methyl group.
N-Bromosuccinimide (NBS) The brominating agent. NBS is preferred over molecular bromine (Br₂) for allylic and benzylic bromination as it maintains a low, constant concentration of Br₂/Br•, minimizing competing electrophilic addition reactions.
Benzoyl Peroxide (BPO) A radical initiator. It decomposes upon heating to generate radicals that initiate the chain reaction. AIBN is another common choice.
Carbon Tetrachloride (CCl₄) A non-polar, inert solvent. Its primary role is to dissolve the reactants and not interfere with the radical mechanism. Note: Due to toxicity, safer alternatives like acetonitrile or cyclohexane are now often used.
Heat (Reflux) Provides the energy required to initiate the decomposition of BPO and drive the reaction forward.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure and may require optimization based on laboratory conditions and desired scale.

Materials and Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

  • 2-Methylbenzo[d]thiazole

  • N-Bromosuccinimide (NBS)

  • Benzoyl Peroxide (BPO)

  • Carbon Tetrachloride (CCl₄) or a suitable alternative solvent

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hexane

  • Ethyl acetate

Procedure Workflow:

Caption: Experimental Workflow for Synthesis and Purification.

Step-by-Step Methodology:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-methylbenzo[d]thiazole (1.0 eq.), N-bromosuccinimide (2.2 eq.), and a catalytic amount of benzoyl peroxide (0.1 eq.). Add anhydrous carbon tetrachloride as the solvent.

  • Reaction Execution: Heat the mixture to reflux (approximately 77°C for CCl₄) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting material. The reaction is typically complete within 4-6 hours.

  • Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. The solid succinimide byproduct will precipitate. Filter the mixture through a Büchner funnel to remove the succinimide.

  • Aqueous Work-up: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize any remaining HBr) and then with brine.

  • Drying and Solvent Removal: Separate the organic layer and dry it over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

  • Purification: The crude product is typically a solid or a viscous oil. It can be purified by column chromatography on silica gel using a hexane-ethyl acetate solvent system or by recrystallization from a suitable solvent like ethanol or hexane.

  • Characterization: The structure and purity of the final product, this compound, should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion and Future Outlook

The synthesis of this compound via the free-radical bromination of 2-methylbenzo[d]thiazole is a reliable and efficient method that leverages fundamental principles of organic chemistry. A thorough understanding of the underlying chain mechanism is crucial for optimizing reaction conditions and minimizing the formation of byproducts, such as the monobrominated intermediate or over-brominated species. The resulting dibromomethyl compound is a potent synthetic intermediate, opening avenues for the development of novel benzothiazole-based therapeutic agents through further chemical modification. Future research may focus on developing greener and more atom-economical bromination methods to enhance the sustainability of this important transformation.

Introduction: The Benzothiazole Core and the Significance of the 2-(Dibromomethyl) Moiety

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-(Dibromomethyl)benzo[d]thiazole: Properties, Reactivity, and Synthetic Utility

The benzothiazole scaffold, a fusion of benzene and thiazole rings, is a cornerstone in medicinal and materials chemistry.[1][2][3] Compounds incorporating this heterocyclic system exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, and anticonvulsant properties.[2][4][5] this compound emerges as a particularly valuable, albeit reactive, intermediate in this class. Its utility stems from the geminal dibromide at the 2-position, which serves as a masked aldehyde and a potent electrophilic site for introducing diverse functionalities. This guide offers a comprehensive exploration of its chemical properties, synthesis, reactivity, and applications, tailored for researchers engaged in synthetic chemistry and drug development.

Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of this compound is critical for its handling, storage, and application in synthesis. The compound's identity is established through a combination of its physical constants and spectroscopic signatures.

Core Chemical Properties

The key identifying and physical properties are summarized below for quick reference.

PropertyValueSource(s)
CAS Number 1588441-11-5[6][7]
Molecular Formula C₈H₅Br₂NS[7]
Molecular Weight 307.01 g/mol [7]
MDL Number MFCD22627797[7]
Appearance Expected to be a solid at room temperatureGeneral chemical knowledge
Purity Typically available at ≥95%[7]
Storage Store at 2-8°C under an inert atmosphere[7]
Spectroscopic Signature
  • ¹H NMR (Proton NMR): The spectrum would be characterized by two main regions. A multiplet pattern between δ 7.0-8.5 ppm corresponding to the four protons on the benzene ring. A distinct singlet further downfield, likely above δ 7.5 ppm, for the methine proton (-CHBr₂), shifted significantly by the two electronegative bromine atoms and the thiazole ring.

  • ¹³C NMR (Carbon NMR): Aromatic carbons would appear in the δ 120-155 ppm range. The carbon of the dibromomethyl group (-CHBr₂) would be found at a characteristic upfield position, while the C2 carbon of the thiazole ring would be significantly deshielded, appearing around δ 160-170 ppm.

  • IR (Infrared) Spectroscopy: The spectrum would show characteristic C-H stretching vibrations for the aromatic ring (around 3000-3100 cm⁻¹) and C=C/C=N stretching within the heterocyclic system (1400-1600 cm⁻¹). A C-Br stretching frequency would be expected in the fingerprint region (500-700 cm⁻¹).

  • Mass Spectrometry (MS): The mass spectrum would display a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br), with prominent peaks for the molecular ion [M]⁺, [M+2]⁺, and [M+4]⁺ in an approximate 1:2:1 ratio.

Synthesis Pathway: From 2-Methylbenzothiazole

The most direct and logical synthetic route to this compound is through the radical bromination of the readily available precursor, 2-methylbenzothiazole. This reaction leverages the stability of the benzylic-like radical formed on the methyl group.

Synthesis_Workflow Precursor 2-Methylbenzothiazole Product This compound Precursor->Product Radical Bromination Reagents N-Bromosuccinimide (NBS) Radical Initiator (AIBN) Reagents->Precursor Solvent CCl₄ or similar non-polar solvent Solvent->Precursor

Caption: Synthesis of this compound.

Protocol: Radical Bromination of 2-Methylbenzothiazole

This protocol is based on standard procedures for benzylic bromination.

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methylbenzothiazole (1 eq.) in a suitable anhydrous solvent like carbon tetrachloride (CCl₄) or cyclohexane.

  • Reagent Addition: Add N-Bromosuccinimide (NBS, 2.2 eq.) and a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

    • Causality: NBS is used as the bromine source for radical reactions as it maintains a low concentration of Br₂, minimizing side reactions. AIBN initiates the reaction upon heating by generating free radicals.

  • Reaction: Heat the mixture to reflux. The reaction progress can be monitored by observing the consumption of the denser NBS, which will be replaced by the lighter succinimide floating on the surface.

  • Workup: After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature. Filter off the succinimide byproduct.

  • Purification: Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.

Chemical Reactivity: A Versatile Electrophilic Hub

The synthetic power of this compound lies in the reactivity of the dibromomethyl group. This functional group serves primarily as a precursor to 2-benzothiazolecarboxaldehyde and as a target for nucleophilic substitution.

Reactivity_Diagram Core This compound Aldehyde 2-Benzothiazole- carboxaldehyde Core->Aldehyde Hydrolysis (e.g., H₂O, CaCO₃) AmineSub 2-(Diaminomethyl)- benzothiazole derivative Core->AmineSub Amination (R₂NH) ThiolSub 2-(Dithiolmethyl)- benzothiazole derivative Core->ThiolSub Thiolation (RSH) OtherNuc Other Nucleophilic Substitution Products Core->OtherNuc General Nucleophile (Nu⁻)

Caption: Key reactions of this compound.

Hydrolysis to 2-Benzothiazolecarboxaldehyde

One of the most important transformations is its hydrolysis to 2-benzothiazolecarboxaldehyde, a crucial building block for many biologically active compounds.[10]

  • Mechanism: This reaction proceeds via a nucleophilic substitution mechanism where water attacks the electrophilic carbon, displacing bromide ions. The resulting gem-halohydrin is unstable and rapidly eliminates HBr to form the aldehyde. The presence of a mild base like calcium carbonate or silver nitrate can facilitate the reaction by sequestering the HBr byproduct.

Nucleophilic Substitution Reactions

The carbon atom of the dibromomethyl group is highly electrophilic and susceptible to attack by a wide range of nucleophiles. This allows for the facile introduction of various substituents.[11][12][13][14]

  • Reaction with Amines, Thiols, and Alcohols: Treatment with primary or secondary amines, thiols, or alcohols can lead to the displacement of one or both bromine atoms, providing access to a library of 2-substituted benzothiazole derivatives. These reactions are foundational for creating novel molecular structures for drug screening.[15]

Applications in Drug Development and Agrochemicals

The benzothiazole core is a "privileged scaffold" in medicinal chemistry, and this compound is a key intermediate for accessing novel analogues.[2][5][16]

  • Anticancer Agents: Many 2-substituted benzothiazoles exhibit potent and selective anticancer activity.[17][18] The aldehyde derived from this compound can be used in condensation reactions (e.g., Knoevenagel, Wittig) to synthesize complex molecules that interact with biological targets like tubulin or specific kinases.

  • Antimicrobial and Fungicidal Agents: The reactive nature of the dibromomethyl group makes it a valuable precursor for developing fungicides and bactericides.[7] The benzothiazole moiety itself possesses antimicrobial properties, which can be enhanced and modulated by the substituents introduced via the dibromomethyl handle.[3]

  • Neuroprotective and Other Therapeutic Areas: Derivatives have been investigated for a range of other conditions, including neurodegenerative diseases like Alzheimer's and as anti-inflammatory or antidiabetic agents, highlighting the scaffold's versatility.[5][19]

Key Experimental Protocol: Synthesis of 2-Benzothiazolecarboxaldehyde

This protocol details the conversion of this compound to its corresponding aldehyde, a frequently used synthetic step.

  • Reaction Setup: Suspend this compound (1 eq.) and calcium carbonate (2.5 eq.) in a mixture of dioxane and water (e.g., 4:1 v/v).

    • Rationale: Dioxane serves as a co-solvent to solubilize the organic starting material. Water acts as the nucleophile. Calcium carbonate is a mild, heterogeneous base that neutralizes the HBr formed during the reaction, preventing potential acid-catalyzed side reactions.

  • Heating: Heat the suspension to reflux (approximately 90-100°C) with vigorous stirring for 4-6 hours.

    • Rationale: The elevated temperature provides the necessary activation energy for the nucleophilic substitution reaction. Vigorous stirring ensures efficient mixing of the heterogeneous mixture.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture. The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates completion.

  • Workup: Cool the reaction mixture to room temperature and filter to remove the calcium salts. Wash the filter cake with a small amount of ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel. Add water and extract the product with ethyl acetate (3x).

    • Rationale: This separates the organic product from water-soluble inorganic byproducts.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The resulting crude aldehyde can be purified by column chromatography on silica gel to yield pure 2-benzothiazolecarboxaldehyde.

Safety and Handling

While a specific, detailed safety data sheet for this compound is not widely available, its structure as a halogenated organic compound suggests necessary precautions based on related chemicals.[20][21][22][23]

Hazard CategoryPrecautionary Measures and Information
Toxicity Harmful if swallowed, in contact with skin, or if inhaled. Assumed to be toxic.[22]
Irritation Causes skin and serious eye irritation. May cause respiratory irritation.[20]
Handling Use only in a well-ventilated area or fume hood. Avoid breathing dust/fumes. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[20][23]
Personal Protective Equipment (PPE) Wear protective gloves, protective clothing, and eye/face protection (safety goggles and face shield).[20][21]
Storage Store in a well-ventilated place. Keep the container tightly closed and store locked up. Recommended storage at 2-8°C.[7][20]
Disposal Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[20][21]
In case of Exposure Eyes: Rinse cautiously with water for several minutes. Skin: Wash with plenty of soap and water. Inhalation: Remove person to fresh air. Ingestion: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[20][23]

Conclusion

This compound is a highly valuable synthetic intermediate whose chemical properties are dominated by its electrophilic dibromomethyl group. Its utility as a precursor to 2-benzothiazolecarboxaldehyde and as a substrate for a variety of nucleophilic substitution reactions makes it an essential tool for chemists. For researchers in drug discovery and agrochemical development, this compound provides a reliable and versatile entry point for constructing novel, biologically active molecules built upon the privileged benzothiazole scaffold. Proper handling and an understanding of its reactivity are paramount to safely and effectively harnessing its synthetic potential.

References

  • Zhang, C., Xu, D., Wang, J., & Kang, C. (2017). An Improved Synthesis of Benzothiazole-2-carbaldehyde. Chemistry, 80(8), 789-791. Retrieved from [Link]

  • Shaikh, S., Khan, F., & Asiri, A. M. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Chemistry, 6(1), 9. Retrieved from [Link]

  • Waengdongbung, W., Rojanapan, Y., & Siripong, P. (2010). A simple and efficient route for synthesis of 2-alkylbenzothiazoles. Songklanakarin Journal of Science and Technology, 32(5), 483-486. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Retrieved from [Link]

  • Lin, H.-C., & Lin, H.-P. (2012). L-Proline Catalyzed Condensation Reaction of Aldehyde or Carboxylic Acid with 2-Aminothiophenol under Solvent-Free and Microwave Irradiation. Journal of Applied Science and Engineering, 15(3), 295-300. Retrieved from [Link]

  • Fun, H.-K., Arshad, S., & Ansari, F. L. (2011). 3-(Benzo[d]thiazol-2-yl)-2H-chromen-2-one. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o342. Retrieved from [Link]

  • Amosova, S. V., Shagun, V. A., Makhaeva, N. A., Novokshonova, I. A., & Potapov, V. A. (2021). Quantum Chemical and Experimental Studies of an Unprecedented Reaction Pathway of Nucleophilic Substitution of 2-Bromomethyl-1,3-thiaselenole with 1,3-Benzothiazole-2-thiol Proceeding Stepwise at Three Different Centers of Seleniranium Intermediates. Molecules, 26(21), 6685. Retrieved from [Link]

  • Amosova, S. V., et al. (2021). Quantum Chemical and Experimental Studies of an Unprecedented Reaction Pathway of Nucleophilic Substitution of 2-Bromomethyl-1,3-thiaselenole with 1,3-Benzothiazole-2-thiol... ResearchGate. Retrieved from [Link]

  • Amosova, S. V., Shagun, V. A., Makhaeva, N. A., Novokshonova, I. A., & Potapov, V. A. (2021). Quantum Chemical and Experimental Studies... MDPI. Retrieved from [Link]

  • Chemsigma. (n.d.). This compound. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Fadda, A. A., El-Mekabaty, A., & El-Attar, K. M. (2017). Convenient route synthesis of some new benzothiazole derivatives and their pharmacological screening as antimicrobial agents. Journal of Applied Pharmaceutical Science, 7(8), 035-046. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7222, Benzothiazole. Retrieved from [Link]

  • Wang, Y., et al. (2021). Benzo[d]thiazole-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl as potent selective lasB quorum sensing inhibitors of Gram-negative bacteria. RSC Medicinal Chemistry, 12(10), 1735-1744. Retrieved from [Link]

  • Pathak, P. P. (2022). Note on Benzothiazole used in Modern Day Drug Designing and Development. Drug Des, 11, 207. Retrieved from [Link]

  • Nguyen, T. A., Nguyen, T. T., & Vo, T. N. (2022). Synthesis of some benzo[d]thiazole derivatives via Suzuki cross-coupling reaction. Vietnam Journal of Science and Technology, 60(5), 831-838. Retrieved from [Link]

  • Ryabukhin, D. S., et al. (2023). Nucleophile-induced ring contraction in pyrrolo[2,1-c][4][20]benzothiazines: access to pyrrolo[2,1-b][1][20]benzothiazoles. Beilstein Journal of Organic Chemistry, 19, 442-452. Retrieved from [Link]

  • Gümüş, H., et al. (2012). Synthesis and Ab Initio/DFT Studies on 2-(4-methoxyphenyl)benzo[d]thiazole. Journal of the Turkish Chemical Society, Section A: Chemistry, 1(1), 1-12. Retrieved from [Link]

  • Pokrovsky, V. A., et al. (2022). Benzo[1,2-d:4,5-d′]bis([1][10][20]thiadiazole) and Its Bromo Derivatives. Molecules, 27(19), 6296. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2776258, 2-(Bromomethyl)-1,3-benzothiazole. Retrieved from [Link]

  • Mubarik, A., et al. (2022). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. Molecules, 27(13), 4110. Retrieved from [Link]

  • K-C, N., et al. (1990). Investigations on the mechanism of action of the novel antitumor agents 2-benzothiazolyl, 2-benzoxazolyl, and 2-benzimidazolyl hydrazones derived from 2-acetylpyridine. Biochemical Pharmacology, 40(9), 2051-2059. Retrieved from [Link]

  • Fadda, A. A., & El-Mekabaty, A. (2013). Some Reactions of 2-Cyanomethyl-1,3-benzothiazole with Expected Biological Activity. International Journal of Organic Chemistry, 3(1), 58-66. Retrieved from [Link]

  • Sharma, A., et al. (2023). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 28(13), 5192. Retrieved from [Link]

  • Lihumis, H. S., et al. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. International Journal of Health Sciences, 6(S4), 6037-6051. Retrieved from [Link]

  • Fadda, A. A., & El-Mekabaty, A. (2013). Some Reactions of 2-Cyanomethyl-1,3-benzothiazole with Expected Biological Activity. International Journal of Organic Chemistry, 3, 58-66. Retrieved from [Link]

  • Kamal, A., et al. (2015). Synthesis of Benzo[d]imidazo[2,1-b]thiazole-Propenone Conjugates as Cytotoxic and Apoptotic Inducing Agents. Chemical Biology & Drug Design, 86(4), 484-492. Retrieved from [Link]

  • Castanheiro, R. A. P., et al. (2022). Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. Molecules, 27(12), 3813. Retrieved from [Link]

  • Sharma, A., et al. (2023). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 28(13), 5192. Retrieved from [Link]

  • ResearchGate. (n.d.). Benzo[d]thiazole-based compounds in the pharmaceutical industry. Retrieved from [Link]

  • Singh, T., et al. (2024). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. Molecules, 29(5), 1144. Retrieved from [Link]

  • Pokrovsky, V. A., et al. (2022). Benzothiadiazole vs. iso-Benzothiadiazole: Synthesis, Electrochemical and Optical Properties of D–A–D Conjugated Molecules Based on Them. Molecules, 27(2), 481. Retrieved from [Link]

  • Li, W.-T., et al. (2012). Synthesis and antitumor evaluation of novel benzo[d]pyrrolo[2,1-b]thiazole derivatives. European Journal of Medicinal Chemistry, 52, 194-203. Retrieved from [Link]

Sources

2-(Dibromomethyl)benzo[d]thiazole molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-(Dibromomethyl)benzo[d]thiazole: A Key Intermediate in Synthetic and Medicinal Chemistry

Introduction

The benzothiazole scaffold is a cornerstone in the field of medicinal chemistry, forming the structural basis of numerous compounds with a wide array of pharmacological activities.[1][2][3] This fused heterocyclic system, containing nitrogen and sulfur, is a privileged structure known for its ability to interact with a diverse range of biological targets.[3][4] Its derivatives have shown significant promise as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[1][3][4] Within this important class of molecules, this compound emerges as a highly valuable synthetic intermediate. Its utility stems from the reactive dibromomethyl group, where the two bromine atoms serve as excellent leaving groups, facilitating a variety of subsequent chemical modifications to build more complex and potentially therapeutic molecules.[5]

This guide provides a comprehensive overview of this compound, detailing its core molecular and physical properties, exploring its synthetic utility, and contextualizing its role in contemporary drug discovery and development for researchers, scientists, and professionals in the field.

Core Molecular and Physicochemical Properties

This compound is a key building block whose fundamental properties are crucial for its application in synthesis. The presence of the benzothiazole core combined with the reactive dibromomethyl functional group defines its chemical behavior.

PropertyValueSource(s)
CAS Number 1588441-11-5[5]
Molecular Formula C₈H₅Br₂NS[5][6]
Molecular Weight 307.01 g/mol [5][6]
Predicted Boiling Point 305.9 ± 32.0 °C[6][7]
Predicted Density 2.051 ± 0.06 g/cm³[6][7]
Storage Conditions 2-8°C[5][7]

Synthetic Strategies and Reactivity

The synthesis of the benzothiazole core typically involves the condensation of 2-aminothiophenol with various functional groups such as aldehydes, carboxylic acids, or acyl chlorides.[2][8] Modern synthetic methods, including microwave-assisted reactions, have been developed to improve yields and reduce reaction times, highlighting the ongoing interest in creating these scaffolds efficiently.[8][9]

The primary value of this compound lies in the high reactivity of the dibromomethyl group. The two bromine atoms are excellent leaving groups, making the benzylic carbon highly electrophilic and susceptible to nucleophilic attack. This allows for the facile introduction of a wide range of functionalities, enabling the construction of diverse molecular libraries for screening.

Experimental Protocol: Nucleophilic Substitution

The following protocol describes a generalized, logical workflow for the synthesis of novel 2-substituted benzothiazole derivatives from this compound. This process is foundational for creating libraries of compounds for drug discovery.

Objective: To synthesize a 2-(dialkoxymethyl)benzo[d]thiazole derivative via nucleophilic substitution.

Methodology:

  • Reagent Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon), dissolve 1 equivalent of this compound in a suitable anhydrous solvent such as Tetrahydrofuran (THF) or Dichloromethane (DCM).

  • Nucleophile Addition: In a separate flask, prepare a solution of the desired nucleophile. For this example, sodium methoxide (CH₃ONa), a strong nucleophile, is used. Dissolve 2.2 equivalents of sodium methoxide in anhydrous methanol.

    • Causality Explanation: Using a slight excess of the nucleophile ensures the complete conversion of the dibromo-starting material. The reaction is performed under anhydrous conditions to prevent competing hydrolysis reactions with water.

  • Reaction Execution: Cool the solution of this compound to 0°C using an ice bath. Slowly add the sodium methoxide solution dropwise over 15-20 minutes.

    • Causality Explanation: The reaction is cooled to control the exothermic nature of the nucleophilic substitution and to minimize potential side reactions.

  • Monitoring and Completion: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

    • Self-Validation System: TLC allows for the visualization of the consumption of the starting material and the formation of the new product spot (with a different Rf value), confirming the reaction is proceeding as expected.

  • Work-up and Purification: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Characterization: Purify the resulting crude product by silica gel column chromatography. The structure of the final product must be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Workflow Visualization

G cluster_start Starting Materials cluster_process Reaction Process cluster_end Purification & Analysis A This compound C Dissolve in Anhydrous Solvent A->C B Nucleophile (e.g., CH3ONa) E Slow Addition of Nucleophile B->E D Cool to 0°C C->D D->E F Monitor with TLC E->F G Quench & Extract F->G H Column Chromatography G->H I Spectroscopic Characterization (NMR, MS) H->I J Final Product: 2-Substituted Derivative I->J

Caption: Workflow for nucleophilic substitution using this compound.

Applications in Drug Development and Research

The benzothiazole nucleus is a privileged scaffold in medicinal chemistry due to its wide range of biological activities.[1][3] Derivatives have been investigated for their potential as:

  • Anticancer Agents: Certain 2-substituted benzothiazoles have demonstrated potent and selective antitumor activity against various human cancer cell lines, including breast, ovarian, and colon cancers.[1][8]

  • Antimicrobial Agents: The scaffold is present in compounds showing promising activity against Gram-positive and Gram-negative bacteria, as well as Mycobacterium tuberculosis.[10] Benzothiazole-based compounds can inhibit essential bacterial enzymes involved in processes like cell wall synthesis and DNA replication.[10]

  • Neuroprotective Agents: Compounds like Riluzole, which features a benzothiazole core, are used in the treatment of amyotrophic lateral sclerosis (ALS), and other derivatives are investigated for neurodegenerative diseases like Alzheimer's.[3][4]

This compound serves as an ideal starting point for exploring these therapeutic avenues. Its reactive nature allows chemists to rapidly generate a multitude of derivatives by introducing different nucleophiles. This approach is central to structure-activity relationship (SAR) studies, where researchers systematically modify a lead compound to optimize its potency, selectivity, and pharmacokinetic properties.

Logical Relationship Diagram

Caption: Role of this compound in drug discovery.

Conclusion

This compound is more than just a chemical compound; it is a versatile tool for innovation in synthetic and medicinal chemistry. With a molecular formula of C₈H₅Br₂NS and a molecular weight of 307.01 g/mol , its true value is realized through the strategic reactivity of its dibromomethyl group.[5][6] This feature provides a gateway for the synthesis of extensive libraries of novel benzothiazole derivatives. Given the well-established therapeutic potential of the benzothiazole scaffold, this intermediate is a critical resource for researchers aiming to develop next-generation therapeutics for a wide range of human diseases.

References

  • This compound - MySkinRecipes. 5

  • This compound | 1588441-11-5 - ChemicalBook. 7

  • This compound | 1588441-11-5 - ChemicalBook. 6

  • Synthesis of some benzo[d]thiazole derivatives via Suzuki cross-coupling reaction. 9

  • Synthesis and Ab Initio/DFT Studies on 2-(4-methoxyphenyl)benzo[d]thiazole - PMC - NIH. 8

  • Note on Benzothiazole used in Modern Day Drug Designing and Development. 1

  • A Review on Recent Development and biological applications of benzothiazole derivatives. 2

  • Benzothiazole-based Compounds in Antibacterial Drug Discovery - PubMed. 10

  • Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances - MDPI. 3

  • Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances - ResearchGate. 4

Sources

Introduction: The Enigmatic 2-(Dibromomethyl)benzo[d]thiazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectral Analysis of 2-(Dibromomethyl)benzo[d]thiazole

For Researchers, Scientists, and Drug Development Professionals

Benzothiazole and its derivatives are cornerstone scaffolds in medicinal chemistry and materials science, exhibiting a wide array of biological activities and unique photophysical properties. The introduction of a dibromomethyl group at the 2-position of the benzothiazole nucleus creates a highly reactive and versatile intermediate, this compound. This functionalization opens avenues for further molecular elaboration, making it a molecule of significant interest in the synthesis of novel therapeutic agents and functional materials.

Chemical Structure

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Based on the analysis of related benzothiazole derivatives, the following ¹H and ¹³C NMR spectral data are predicted for this compound.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons of the benzothiazole ring system and the methine proton of the dibromomethyl group. The electron-withdrawing nature of the two bromine atoms will cause a significant downfield shift of the methine proton compared to a methyl or monobromomethyl group.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃, 400 MHz)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale for Prediction
H-4~8.10d~8.0The proton at position 4 is typically the most deshielded aromatic proton in the benzothiazole ring system due to the anisotropic effect of the thiazole ring.
H-7~7.90d~8.0The proton at position 7 is also deshielded, appearing downfield.
H-5~7.50t~7.6The protons at positions 5 and 6 are more shielded and appear as triplets due to coupling with their neighbors.
H-6~7.40t~7.6The protons at positions 5 and 6 are more shielded and appear as triplets due to coupling with their neighbors.
-CHBr₂~7.00s-The methine proton is significantly deshielded by the two adjacent bromine atoms and is expected to appear as a sharp singlet.
Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The carbon of the dibromomethyl group and the C2 carbon of the benzothiazole ring are expected to be particularly informative.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃, 100 MHz)

CarbonPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C-2~165The C2 carbon, attached to the electronegative nitrogen and the dibromomethyl group, will be significantly deshielded.
C-3a~153Quaternary carbon at the ring junction.
C-7a~135Quaternary carbon at the ring junction.
C-5~127Aromatic CH carbon.
C-6~126Aromatic CH carbon.
C-4~125Aromatic CH carbon.
C-7~122Aromatic CH carbon.
-CHBr₂~40The carbon of the dibromomethyl group will be shifted downfield due to the presence of two bromine atoms.
Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural determination.

G cluster_protocol NMR Sample Preparation and Data Acquisition Workflow prep Sample Preparation: - Dissolve ~5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃). - Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). - Transfer the solution to a 5 mm NMR tube. instrument Instrument Setup: - Use a 400 MHz or higher field NMR spectrometer. - Tune and shim the probe for the specific sample. prep->instrument h1_acq ¹H NMR Acquisition: - Acquire a one-dimensional ¹H spectrum. - Typical parameters: 16-32 scans, 2-second relaxation delay, 30° pulse angle. instrument->h1_acq c13_acq ¹³C NMR Acquisition: - Acquire a proton-decoupled ¹³C spectrum. - Typical parameters: 1024-4096 scans, 2-second relaxation delay. h1_acq->c13_acq processing Data Processing: - Apply Fourier transformation, phase correction, and baseline correction. - Calibrate the spectra using the TMS signal. c13_acq->processing

Figure 2: A typical workflow for NMR data acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the benzothiazole ring system and the C-Br bonds.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumAromatic C-H stretching
1600-1580MediumC=N stretching of the thiazole ring
1500-1400StrongAromatic C=C stretching
1300-1200MediumIn-plane aromatic C-H bending
900-700StrongOut-of-plane aromatic C-H bending
700-600StrongC-Br stretching
Experimental Protocol for IR Data Acquisition

G cluster_protocol ATR-FTIR Spectroscopy Workflow sample_prep Sample Preparation: - Place a small amount of the solid sample directly onto the ATR crystal. background Background Scan: - Collect a background spectrum of the clean, empty ATR crystal. sample_prep->background sample_scan Sample Scan: - Lower the ATR press to ensure good contact between the sample and the crystal. - Collect the sample spectrum. background->sample_scan processing Data Processing: - The instrument software automatically subtracts the background from the sample spectrum to generate the final IR spectrum. sample_scan->processing

Figure 3: A standard workflow for Attenuated Total Reflectance (ATR) FTIR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for confirming its identity.

Predicted Mass Spectrum

The molecular formula of this compound is C₈H₅Br₂NS. The presence of two bromine atoms will result in a characteristic isotopic pattern for the molecular ion peak (M⁺). Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio. Therefore, the molecular ion will appear as a cluster of three peaks: [M]⁺, [M+2]⁺, and [M+4]⁺ in a ratio of approximately 1:2:1.

Table 4: Predicted Key Ions in the Mass Spectrum of this compound

m/z (predicted)Ion
307/309/311[C₈H₅⁷⁹Br₂NS]⁺ / [C₈H₅⁷⁹Br⁸¹BrNS]⁺ / [C₈H₅⁸¹Br₂NS]⁺ (Molecular Ion)
228/230[M - Br]⁺
149[M - 2Br]⁺
134[C₇H₄NS]⁺ (Benzothiazole radical cation)
Predicted Fragmentation Pathway

The most likely fragmentation pathway involves the sequential loss of the two bromine atoms, followed by fragmentation of the benzothiazole ring.

G cluster_fragmentation Predicted Mass Spectrometry Fragmentation of this compound M [C₈H₅Br₂NS]⁺˙ m/z = 307/309/311 M_minus_Br [C₈H₅BrNS]⁺ m/z = 228/230 M->M_minus_Br - Br˙ M_minus_2Br [C₈H₅NS]⁺˙ m/z = 149 M_minus_Br->M_minus_2Br - Br˙ Benzothiazole [C₇H₄NS]⁺ m/z = 134 M_minus_2Br->Benzothiazole - CH

Figure 4: A plausible fragmentation pathway for this compound in mass spectrometry.

Experimental Protocol for MS Data Acquisition

G cluster_protocol Mass Spectrometry (ESI-MS) Workflow sample_prep Sample Preparation: - Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile). infusion Sample Introduction: - Infuse the sample solution directly into the electrospray ionization (ESI) source of the mass spectrometer. sample_prep->infusion acquisition Data Acquisition: - Acquire the mass spectrum in positive ion mode. - Set the mass range to scan from m/z 50 to 500. infusion->acquisition analysis Data Analysis: - Identify the molecular ion peak and its isotopic pattern. - Analyze the fragmentation pattern to confirm the structure. acquisition->analysis

A Keystone Synthon for Advanced Heterocyclic Scaffolds: A Technical Guide to 2-(Dibromomethyl)benzo[d]thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzothiazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents and biologically active compounds.[1][2] Its derivatives are explored for a vast range of pharmacological activities, including anticancer, antimicrobial, and anticonvulsant properties.[3][4] A key challenge and opportunity in drug discovery lies in the efficient construction of complex, fused heterocyclic systems built upon this core. This technical guide focuses on 2-(Dibromomethyl)benzo[d]thiazole, a highly reactive and versatile, yet underutilized, starting material. We provide expert insights into its synthesis, reactivity, and application as a potent electrophilic building block for the construction of fused heterocyles, with a primary focus on the medicinally significant thiazolo[3,2-a]pyrimidine ring system. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage advanced synthetic intermediates for novel drug development.

The Benzothiazole Scaffold: A Cornerstone of Medicinal Chemistry

The fusion of a benzene ring and a thiazole ring endows the benzothiazole scaffold with a unique combination of aromaticity, rigidity, and diverse intermolecular binding capabilities. This structure is a common feature in a multitude of FDA-approved drugs and clinical candidates.[3] The C2 position of the benzothiazole ring is particularly amenable to substitution, allowing for the introduction of various pharmacophores that can modulate biological activity.[2] The development of synthetic methods to elaborate upon this position is therefore of paramount importance for expanding the chemical space available to drug discovery programs.[1][5]

This compound: Synthesis and Reactive Profile

This compound is a geminal dihalide that serves as a powerful two-carbon electrophilic synthon. Its reactivity is dominated by the two electron-withdrawing bromine atoms and the adjacent electron-deficient benzothiazole ring, making the methyl carbon highly susceptible to nucleophilic attack.

Synthesis of this compound

The most direct and industrially scalable route to this compound is via the free-radical bromination of the readily available precursor, 2-methylbenzothiazole.[6]

Causality of Experimental Design:

  • Reagents: N-Bromosuccinimide (NBS) is the reagent of choice for benzylic-type brominations. It provides a low, constant concentration of bromine in the reaction mixture, which favors the desired radical substitution pathway over competitive ionic electrophilic addition to the aromatic ring. A radical initiator, such as Azobisisobutyronitrile (AIBN) or benzoyl peroxide, is required to initiate the reaction chain.

  • Solvent: A non-polar, aprotic solvent like carbon tetrachloride (CCl₄) or cyclohexane is essential. These solvents facilitate the radical chain mechanism and prevent the formation of ionic intermediates that could lead to undesired side products.

  • Conditions: The reaction is typically conducted under reflux with irradiation from a UV lamp to promote the homolytic cleavage of the initiator and the N-Br bond of NBS.

  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 2-methylbenzothiazole (1 equiv.).

  • Reagent Addition: Dissolve the starting material in anhydrous carbon tetrachloride. Add N-Bromosuccinimide (2.1 equiv.) and a catalytic amount of AIBN (0.05 equiv.).

  • Reaction: Heat the mixture to reflux (approx. 77°C) under a nitrogen atmosphere. Irradiate the flask with a 250W UV lamp.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-6 hours. A key indicator of progress is the consumption of the mono-brominated intermediate.

  • Work-up: Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

  • Purification: Wash the filtrate sequentially with a 10% sodium thiosulfate solution to quench any remaining bromine, followed by water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Final Product: Purify the resulting crude oil or solid by column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from a suitable solvent like ethanol to yield this compound as a stable solid.

G Start 2-Methyl- benzo[d]thiazole Reagent1 NBS (2.1 equiv.) AIBN (cat.) CCl4, Reflux, UV light Intermediate 2-(Dibromomethyl)- benzo[d]thiazole Reagent1->Intermediate Radical Bromination Reagent2 Thiourea Ethanol, Reflux Product 2-Aminobenzo[2][5]thiazolo- [3,2-a]pyrimidin-4-one (Fused Heterocycle) Reagent2->Product Cyclocondensation

Core Application: Cyclocondensation with Dinucleophiles

The primary utility of this compound is its reaction with 1,3-dinucleophiles to form fused five- or six-membered heterocyclic rings. This approach provides a rapid and efficient entry into complex molecular architectures.

Synthesis of Benzo[2][5]thiazolo[3,2-a]pyrimidines

The reaction with thiourea, urea, or guanidine is a cornerstone transformation, yielding the valuable benzo[2][5]thiazolo[3,2-a]pyrimidine scaffold.[7] This heterocyclic system is of significant interest in drug discovery.[8][9]

Mechanistic Rationale: The reaction proceeds via a sequential double nucleophilic substitution and cyclization cascade.

  • Initial S-Alkylation: The sulfur atom of thiourea, being the more potent nucleophile, attacks the electrophilic carbon of the dibromomethyl group, displacing one bromide ion to form an S-alkylated isothiouronium salt intermediate.

  • Intramolecular Cyclization: The terminal amino group of the intermediate then performs an intramolecular nucleophilic attack on the same carbon, displacing the second bromide ion.

  • Tautomerization/Aromatization: Subsequent proton transfers and tautomerization lead to the final, stable fused aromatic system.

G

  • Setup: In a round-bottom flask, dissolve this compound (1 equiv.) in absolute ethanol.

  • Reagent Addition: Add thiourea (1.1 equiv.) to the solution.

  • Reaction: Heat the mixture to reflux (approx. 78°C) and stir vigorously.

  • Monitoring: Monitor the reaction by TLC. The formation of a precipitate often indicates product formation. The reaction is typically complete in 8-12 hours.

  • Isolation: Cool the reaction mixture to room temperature. Collect the precipitated solid by vacuum filtration.

  • Purification: Wash the solid with cold ethanol and then diethyl ether to remove any unreacted starting materials or impurities. The product is often pure enough for subsequent use, but can be recrystallized from DMF/ethanol if necessary.

Data Presentation: Versatility of the Cyclocondensation

The reaction can be extended to other dinucleophiles to generate a library of related heterocyclic cores.

DinucleophileSolventResulting Heterocyclic CorePotential Application
Thiourea Ethanol2-Aminobenzo[2][5]thiazolo[3,2-a]pyrimidin-4-oneKinase Inhibitors
Urea DMFBenzo[2][5]thiazolo[3,2-a]pyrimidine-2,4-dioneAntiviral Agents
Guanidine Ethanol2,4-Diaminobenzo[2][5]thiazolo[3,2-a]pyrimidineCNS Agents

Alternative Pathway: Hydrolysis to 2-Formylbenzothiazole

The gem-dibromomethyl group also serves as a masked aldehyde. Mild hydrolysis provides a straightforward route to 2-formylbenzothiazole, another critical building block for synthesizing various pharmacologically active molecules, including Schiff bases and chalcones.[10]

  • Setup: Dissolve this compound (1 equiv.) in a mixture of acetone and water (e.g., 4:1 v/v).

  • Reagent Addition: Add silver nitrate (2.2 equiv.) or calcium carbonate (excess). The role of these reagents is to trap the bromide ions formed, driving the equilibrium towards the product.

  • Reaction: Heat the suspension to reflux for 2-4 hours.

  • Work-up: After cooling, filter off the inorganic salts (AgBr or CaBr₂).

  • Extraction: Remove the acetone from the filtrate under reduced pressure. Extract the remaining aqueous solution with a suitable organic solvent like ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate to yield 2-formylbenzothiazole, which can be further purified by chromatography.

Conclusion and Future Outlook

This compound is a potent and highly efficient synthon for constructing elaborate heterocyclic systems. Its straightforward synthesis from 2-methylbenzothiazole and its predictable reactivity with dinucleophiles make it an invaluable tool for medicinal chemists. The protocols outlined in this guide provide a robust foundation for accessing novel benzo[2][5]thiazolo[3,2-a]pyrimidine scaffolds and other key intermediates. Future work in this area could involve exploring its reactions with a broader range of dinucleophiles, such as 1,2-diamines or active methylene compounds, to further expand the accessible chemical space of fused benzothiazole derivatives for drug discovery.

References

  • Tebabel, I., et al. (2022). Green and Efficient Synthesis of Thiazolo[3,2-a]pyrimidin-3(5H). International Journal of New Chemistry, 9(3), 214-224. Available at: [Link]

  • Sekar, G., et al. (2018). An efficient synthesis of benzothiazole using tetrabromomethane as a halogen bond donor catalyst. Organic & Biomolecular Chemistry, 16(43), 8393-8397. Available at: [Link]

  • Various Authors. (2022). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules, 27(15), 4983. Available at: [Link]

  • Various Authors. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Chemistry, 6(1), 136-180. Available at: [Link]

  • Organic Chemistry Portal. (2024). Synthesis of benzothiazoles. Available at: [Link]

  • Google Patents. (2015). CN105198834A - Synthesizing process of 2, 6-dibromo benzothiazole.
  • Jia, Z., et al. (2015). Recent progress in the synthesis of thiazolo[3,2-a]pyrimidine compounds. RSC Advances, 5, 101715-101726. Available at: [Link]

  • Various Authors. (2021). Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. Molecules, 26(11), 3273. Available at: [Link]

  • Zarubaev, V.V., et al. (2020). (2-Hydroxy-3-Methoxybenzylidene)thiazolo[3,2-a]pyrimidines: Synthesis, Self-Assembly in the Crystalline Phase and Cytotoxic Activity. Molecules, 25(23), 5732. Available at: [Link]

  • Kulakov, I.V., et al. (2010). Synthesis of thiazolo[3,2-a]pyrimidines based on 4-aryl-substituted 3,4-dihydro-pyrimidine(1H)-2-thiones and the crystal structure of ethyl 5-(2,4-dimethoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo-[3,2-a]pyrimidine-6-carboxylate. Chemistry of Heterocyclic Compounds, 46, 712-718. Available at: [Link]

  • Amosova, S.V., et al. (2021). Quantum Chemical and Experimental Studies of an Unprecedented Reaction Pathway of Nucleophilic Substitution of 2-Bromomethyl-1,3-thiaselenole with 1,3-Benzothiazole-2-thiol Proceeding Stepwise at Three Different Centers of Seleniranium Intermediates. Molecules, 26(21), 6685. Available at: [Link]

  • Shiryaev, A.K., et al. (2012). SYNTHESIS OF 5H-THIAZOLO[3,2-a]PYRIMIDINES. Chemistry of Heterocyclic Compounds, 48(10), 1550-1554. Available at: [Link]

  • Hassanzadeh, F., et al. (2019). SYNTHESIS OF SOME 2-SUBSTITUTED BENZOTHIAZOLE DERIVATIVES AND EVALUATION OF THEIR ANTICANCER AND ANTI-MICROBIAL ACTIVITIES. Journal of Microbiology, Biotechnology and Food Sciences, 9(2), 343-347. Available at: [Link]

  • Jafari, E., et al. (2019). SYNTHESIS OF SOME 2-SUBSTITUTED BENZOTHIAZOLE DERIVATIVES AND EVALUATION OF THEIR ANTICANCER AND ANTI-MICROBIAL ACTIVITIES. Journal of Microbiology, Biotechnology and Food Sciences. Available at: [Link]

  • Bakulina, O., et al. (2023). Nucleophile-induced ring contraction in pyrrolo[2,1-c][2]benzothiazines: access to pyrrolo[2,1-b][1]benzothiazoles. Beilstein Journal of Organic Chemistry, 19, 396-413. Available at: [Link]

  • Al-Naiema, I.M., et al. (2015). Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO. The Journal of Physical Chemistry A, 119(11), 2602-2613. Available at: [Link]

  • ResearchGate. (2020). Synthesis of derivatives of 2-arylbenzothiazole using 4-bromo-2-iodobenzothiazole. Available at: [Link]

  • Xu, S., et al. (2022). Ring-Opening-Recombination Strategy Based on 2-Methylbenzothiazole Salts: Syntheses of Thiazinopyrrole Fused-Ring Derivatives. The Journal of Organic Chemistry, 87(23), 15587–15598. Available at: [Link]

  • Amosova, S.V., et al. (2021). Quantum Chemical and Experimental Studies of an Unprecedented Reaction Pathway of Nucleophilic Substitution of 2-Bromomethyl-1,3-thiaselenole with 1,3-Benzothiazole-2-thiol Proceeding Stepwise at Three Different Centers of Seleniranium Intermediates. Molecules, 26(21), 6685. Available at: [Link]

  • Pilgram, K., et al. (1970). Bromination of 2,1,3-benzothiadiazoles. The Journal of Organic Chemistry, 35(6), 2000-2004. Available at: [Link]

  • Amosova, S.V., et al. (2021). Quantum Chemical and Experimental Studies of an Unprecedented Reaction Pathway of Nucleophilic Substitution of 2-Bromomethyl-1,3-thiaselenole with 1,3-Benzothiazole-2-thiol Proceeding Stepwise at Three Different Centers of Seleniranium Intermediates. Molecules, 26(21), 6685. Available at: [Link]

  • Hassan, A.Y. (2013). Some Reactions of 2-Cyanomethyl-1,3-benzothiazole with Expected Biological Activity. International Journal of Organic Chemistry, 3, 1-10. Available at: [Link]

  • Bermúdez-Lugo, J.A., et al. (2021). Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. Molecules. Available at: [Link]

  • Sánchez-Aburto, R.E., et al. (2022). Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles. Molecules, 27(18), 6061. Available at: [Link]

  • National Center for Biotechnology Information. (2024). 2-Methylbenzothiazole. PubChem Compound Summary for CID 8446. Available at: [Link]

Sources

Discovery of 2-(Dibromomethyl)benzo[d]thiazole and its analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Biological Significance of 2-(Dibromomethyl)benzo[d]thiazole and Its Analogs

Abstract

The benzothiazole nucleus is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of pharmacologically active compounds.[1][2][3] The introduction of a dibromomethyl group at the 2-position creates a highly reactive and versatile intermediate, this compound, opening avenues for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of this compound and its analogs. We delve into the causal chemistry behind synthetic protocols, explore its potent antimicrobial and anticancer activities, and present detailed experimental methodologies to facilitate further research. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful chemical scaffold.

Introduction: The Benzothiazole Scaffold in Drug Discovery

The benzothiazole framework, a fusion of a benzene and a thiazole ring, is a "privileged scaffold" in medicinal chemistry.[2][3] This unique bicyclic structure imparts metabolic stability and the ability to engage in various non-covalent interactions, such as hydrogen bonding and π–π stacking, with biological targets like enzymes and nucleic acids.[4] Consequently, benzothiazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antidiabetic, and neuroprotective properties.[3][5][6][7]

The functionalization at the 2-position of the benzothiazole ring is a common strategy for modulating biological activity. Introducing a 2-(dibromomethyl) group creates a potent electrophilic center. The two bromine atoms act as excellent leaving groups, making the compound a valuable precursor for synthesizing a wide array of analogs through nucleophilic substitution reactions.[8] This reactivity is central to its utility as an intermediate in the development of novel fungicides, bactericides, and other therapeutic agents.[8]

Synthesis and Discovery

The discovery of this compound is less about a singular breakthrough and more an extension of the vast exploration of benzothiazole chemistry. Its synthesis relies on foundational reactions for creating the core, followed by specific modification of a precursor.

General Synthesis of the 2-Substituted Benzothiazole Core

The most prevalent and historically significant method for constructing the benzothiazole skeleton is the condensation of 2-aminothiophenol with various carbonyl-containing compounds.[9][10][11] This approach offers a versatile and efficient route to a wide range of 2-substituted analogs. Key variations include reactions with:

  • Aldehydes: Direct condensation with aldehydes, often catalyzed by an oxidizing agent or an acid, is a common and high-yielding method.[9][10][12]

  • Carboxylic Acids & Acyl Chlorides: These reactions provide a direct route to 2-substituted benzothiazoles. Solvent-free conditions with benzoyl chlorides have been shown to be particularly efficient.[13]

  • Nitriles: Copper-catalyzed condensation with nitriles offers another effective synthetic pathway.[10]

The following diagram illustrates the general synthetic workflow for the benzothiazole core.

Benzothiazole_Core_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product Thiophenol 2-Aminothiophenol Condensation Condensation & Cyclization Thiophenol->Condensation Aldehyde Aldehydes (R-CHO) Aldehyde->Condensation Acid Carboxylic Acids (R-COOH) Acid->Condensation Nitrile Nitriles (R-CN) Nitrile->Condensation Benzothiazole 2-Substituted Benzothiazole Condensation->Benzothiazole

Caption: General synthesis of the 2-substituted benzothiazole core.

Specific Synthesis of this compound

The direct precursor for this compound is 2-methylbenzo[d]thiazole. The synthesis proceeds via a radical bromination of the benzylic methyl group. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, typically initiated by a radical initiator like azobisisobutyronitrile (AIBN) or light. The causality behind this choice is that NBS provides a low, constant concentration of bromine, which favors the desired radical substitution over competing electrophilic addition to the aromatic ring.

The logical workflow is a two-step process: first, the creation of the 2-methyl precursor, followed by its benzylic bromination.

Dibromomethyl_Synthesis_Workflow A 2-Aminothiophenol + Acetic Acid B Step 1: Condensation/ Cyclization A->B Polyphosphoric Acid, Heat C 2-Methylbenzo[d]thiazole (Precursor) B->C D Step 2: Radical Bromination C->D N-Bromosuccinimide (NBS), AIBN, CCl4, Reflux E This compound (Final Product) D->E

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a representative method based on established chemical principles.

Step 1: Synthesis of 2-Methylbenzo[d]thiazole

  • To a round-bottom flask, add 2-aminothiophenol (1.0 eq) and an excess of glacial acetic acid (3.0 eq).

  • Carefully add a catalytic amount of polyphosphoric acid (PPA).

  • Heat the mixture to reflux (approx. 120-130°C) for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it onto crushed ice.

  • Neutralize the mixture carefully with a saturated sodium bicarbonate solution until the pH is ~7-8.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield 2-methylbenzo[d]thiazole as a pure compound.

Step 2: Synthesis of this compound

  • Dissolve 2-methylbenzo[d]thiazole (1.0 eq) in a suitable solvent like carbon tetrachloride (CCl₄) in a round-bottom flask equipped with a reflux condenser.

  • Add N-Bromosuccinimide (NBS) (2.2 eq) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN).

  • Heat the mixture to reflux (approx. 77°C) and irradiate with a UV lamp to initiate the reaction.

  • Maintain reflux for 4-6 hours or until TLC indicates the complete consumption of the starting material.

  • Cool the mixture to room temperature and filter to remove the succinimide byproduct.

  • Wash the filtrate with a saturated sodium thiosulfate solution to quench any remaining bromine, followed by water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

  • The resulting crude product can be purified by recrystallization from a solvent system like ethanol/water to afford this compound.

Biological Activities and Mechanism of Action

The benzothiazole scaffold is a known pharmacophore for a wide range of biological activities. The introduction of the dibromomethyl group enhances its potential, particularly in antimicrobial and anticancer applications, by providing a reactive site for covalent modification of biological targets.

Antimicrobial Activity

Benzothiazole derivatives are known to exhibit potent activity against a wide spectrum of bacteria and fungi.[14][15] Their mechanism of action can be multifaceted, involving the inhibition of essential microbial enzymes such as DNA gyrase, dihydropteroate synthase, and dihydrofolate reductase.[14][16] The 2-(dibromomethyl) moiety is hypothesized to act as an alkylating agent, forming covalent bonds with nucleophilic residues (e.g., cysteine, histidine) in the active sites of these enzymes, leading to irreversible inhibition and microbial cell death.

The following diagram illustrates this proposed mechanism.

Antimicrobial_MoA Compound 2-(Dibromomethyl) benzo[d]thiazole Alkylation Covalent Alkylation Compound->Alkylation Enzyme Microbial Enzyme (e.g., DNA Gyrase) ActiveSite Nucleophilic Residue (e.g., Cys-SH) in Active Site ActiveSite->Alkylation Inhibition Irreversible Enzyme Inhibition Alkylation->Inhibition Forms Covalent Adduct Death Bacterial/Fungal Cell Death Inhibition->Death Disrupts Cellular Processes

Sources

The Synthetic Keystone: A Technical Guide to 2-(Dibromomethyl)benzo[d]thiazole and Its Versatile Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-(Dibromomethyl)benzo[d]thiazole stands as a pivotal yet often overlooked intermediate in the synthesis of complex heterocyclic systems. Its significance lies in the pronounced electrophilicity of the dibromomethyl group, which serves as a versatile handle for introducing a variety of functional moieties. This guide provides an in-depth exploration of the synthesis, reaction mechanisms, and synthetic utility of this compound. We offer detailed, field-proven protocols for its preparation via radical bromination and its subsequent conversion into key derivatives, including benzothiazole-2-carboxaldehyde and novel amino and thio-substituted compounds. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this potent building block for the creation of novel agrochemicals, pharmaceuticals, and materials.

Introduction: The Strategic Importance of the Benzothiazole Scaffold

The benzothiazole moiety is a privileged heterocyclic system, forming the core of numerous compounds with a wide array of biological activities and industrial applications.[1][2] Its derivatives are known to exhibit antimicrobial, anticancer, anticonvulsant, and anti-inflammatory properties, making the scaffold a focal point in medicinal chemistry.[3][4] The utility of the benzothiazole core is greatly expanded by functionalization, particularly at the 2-position. The introduction of a dibromomethyl group at this position transforms the otherwise stable heterocycle into a highly reactive and versatile synthetic intermediate, this compound. This geminal dihalide is a potent electrophile, primed for reactions with a wide range of nucleophiles, thereby serving as a gateway to a diverse library of 2-substituted benzothiazole derivatives.[5]

Synthesis of this compound: A Mechanistic Approach

The most direct and efficient method for the synthesis of this compound is the free-radical bromination of its precursor, 2-methylbenzothiazole. This reaction leverages the relative stability of the benzylic radical intermediate formed at the methyl group.

Causality of Experimental Choices

The selection of reagents and conditions is critical for achieving high yield and selectivity while minimizing side reactions, such as aromatic bromination on the benzene ring.

  • Precursor: 2-Methylbenzothiazole is the logical starting material, providing the methyl group that will be functionalized. It can be synthesized via several established methods, including the condensation of 2-aminothiophenol with acetic anhydride or other acetylating agents.[6]

  • Brominating Agent: N-Bromosuccinimide (NBS) is the reagent of choice for benzylic brominations.[7] Unlike molecular bromine (Br₂), NBS provides a low, steady concentration of bromine radicals, which favors the desired substitution pathway over competitive electrophilic addition to the aromatic ring.[8]

  • Radical Initiator: A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), is required to start the chain reaction. These molecules readily decompose upon heating to generate free radicals, which then abstract a hydrogen atom from the methyl group of 2-methylbenzothiazole.

  • Solvent: An inert, non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane is typically used. These solvents do not react with the radical intermediates and effectively dissolve the reactants.

Reaction Mechanism: A Step-by-Step Radical Chain Process

The synthesis proceeds via a classic free-radical chain mechanism, as illustrated below.


}

Figure 1. Free-radical chain mechanism for the synthesis of 2-(dibromomethyl)benzothiazole.

Detailed Experimental Protocol

This protocol provides a robust method for the laboratory-scale synthesis of this compound.

Materials:

  • 2-Methylbenzothiazole (1 equiv.)

  • N-Bromosuccinimide (NBS) (2.2 equiv.)

  • Azobisisobutyronitrile (AIBN) (0.1 equiv.)

  • Carbon tetrachloride (CCl₄)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-methylbenzothiazole and carbon tetrachloride.

  • Add N-bromosuccinimide and AIBN to the solution.

  • Heat the reaction mixture to reflux (approx. 77°C) and maintain reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate out of the solution.

  • Filter the mixture to remove the precipitated succinimide.

  • Wash the filtrate with a saturated aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by washing with brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Chemical Reactivity and Synthetic Applications

The synthetic power of this compound stems from the reactivity of the C-Br bonds. The carbon atom of the dibromomethyl group is highly electrophilic and susceptible to attack by a wide range of nucleophiles. This allows for the facile introduction of various functional groups, making it a valuable precursor for creating libraries of compounds for screening.

General Reaction Pathway: Nucleophilic Substitution

The primary reaction pathway is a nucleophilic substitution (S_N), where one or both bromine atoms are displaced by a nucleophile. The reaction can be controlled to favor mono- or di-substitution by adjusting stoichiometry and reaction conditions.


}

Figure 2. Key synthetic transformations of 2-(dibromomethyl)benzothiazole.

Synthesis of Benzothiazole-2-carboxaldehyde

One of the most valuable transformations of this compound is its hydrolysis to benzothiazole-2-carboxaldehyde, a crucial building block for many biologically active compounds.

Rationale: This reaction typically proceeds via an S_N1-like mechanism, often facilitated by a silver salt (e.g., silver nitrate) which coordinates to the bromine, promoting its departure and the formation of a stabilized carbocation intermediate. Water then acts as the nucleophile, leading to a geminal halohydrin which subsequently eliminates HBr to form the aldehyde.

Detailed Protocol: Hydrolysis to Aldehyde

  • Dissolve this compound (1 equiv.) in a mixture of acetone and water.

  • Add silver nitrate (AgNO₃) (2.2 equiv.) to the solution.

  • Stir the mixture at room temperature for 12-24 hours. A precipitate of silver bromide (AgBr) will form.

  • Monitor the reaction by TLC. Upon completion, filter off the AgBr precipitate.

  • Remove the acetone from the filtrate under reduced pressure.

  • Extract the aqueous residue with an organic solvent such as ethyl acetate.

  • Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the resulting crude benzothiazole-2-carboxaldehyde by column chromatography on silica gel.

Reactions with Nitrogen Nucleophiles

The reaction with amines or sodium azide provides a direct route to nitrogen-containing benzothiazole derivatives, which are of significant interest in medicinal chemistry.

Rationale: Primary and secondary amines readily displace the bromide ions to form new C-N bonds. The use of sodium azide introduces the azido group, which can be further transformed, for example, via reduction to an amine or through click chemistry.[9]

Detailed Protocol: Reaction with Sodium Azide

  • Dissolve this compound (1 equiv.) in a polar aprotic solvent like dimethylformamide (DMF).

  • Add sodium azide (NaN₃) (2.5 equiv.) to the solution.

  • Stir the reaction mixture at room temperature for 8-12 hours.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure to obtain the crude 2-(diazidomethyl)benzo[d]thiazole, which can be purified by chromatography.

Reactions with Sulfur Nucleophiles

Thiols and thiocyanate salts react smoothly to form thioethers and thiocyanates, respectively. These sulfur-containing derivatives are valuable in the development of antifungal and antimicrobial agents.

Rationale: Thiols are excellent nucleophiles and, in the presence of a mild base to form the thiolate, will efficiently displace the bromides. Potassium thiocyanate provides a direct method for introducing the versatile thiocyanate group.[3]

Detailed Protocol: Reaction with a Thiol

  • Dissolve the desired thiol (2.2 equiv.) in a suitable solvent such as ethanol.

  • Add a base, for example, potassium carbonate (K₂CO₃) (2.5 equiv.), to the solution and stir for 15 minutes to generate the thiolate.

  • Add a solution of this compound (1 equiv.) in ethanol dropwise.

  • Stir the reaction at room temperature for 6-10 hours.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., dichloromethane).

  • Separate the organic layer, dry it over anhydrous MgSO₄, and concentrate to yield the crude product.

  • Purify by column chromatography or recrystallization.

Data Summary

The following table summarizes the key transformations and typical yields for reactions starting from this compound.

Starting MaterialReagent(s)ProductTypical Yield (%)
2-MethylbenzothiazoleNBS, AIBN, CCl₄This compound70-85
This compoundAgNO₃, Acetone/H₂OBenzothiazole-2-carboxaldehyde60-75
This compoundNaN₃, DMF2-(Diazidomethyl)benzo[d]thiazole80-90
This compoundR-SH, K₂CO₃, EtOH2-[Bis(alkyl/arylthio)methyl]benzo[d]thiazole75-90

Conclusion and Future Outlook

This compound is a highly effective and versatile synthetic intermediate. Its preparation from readily available 2-methylbenzothiazole is straightforward, and its geminal dibromide functionality provides a reactive handle for a plethora of nucleophilic substitution reactions. The protocols detailed in this guide demonstrate its utility in accessing key building blocks like benzothiazole-2-carboxaldehyde and a variety of nitrogen and sulfur-substituted derivatives. The continued exploration of the reactivity of this keystone intermediate will undoubtedly lead to the discovery of novel benzothiazole-based compounds with significant potential in drug discovery, agrochemicals, and materials science.

References

  • Waengdongbung, W., Ratananukul, P., & Kuhakarn, C. (2012). A simple and efficient route for synthesis of 2-alkylbenzothiazoles. CMU. J.
  • Amosova, S. V., Shagun, V. A., Makhaeva, N. A., Novokshonova, I. A., & Potapov, V. A. (2021).
  • Krasavin, M. (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. Molecules, 27(8), 2557.
  • Hiran, B. L., & Verma, P. (2021). Synthesis of biologically active derivatives of 2-aminobenzothiazole. Chemistry of Heterocyclic Compounds, 57(5), 459-478.
  • Nematpour, M. (2025). Synthesis of new benzothiazoles from the four-component reaction of potassium thiocyanate, acyl chloride, nitro compounds, and dihalobenzenes via a Ullmann coupling reaction. Journal of Sulfur Chemistry.
  • Stuckwisch, C. G. (1949). α-Thenyl- and 2-Thienyl-substituted Amines and Quaternary Ammonium Salts1. Journal of the American Chemical Society, 71(10), 3417-3419.
  • Jordan, A. D., Luo, C., & Reitz, A. B. (2003). A convenient, one-pot synthesis of 2-aminobenzothiazoles from aryl isothiocyanates and anilines using benzyltrimethylammonium tribromide. The Journal of organic chemistry, 68(22), 8693-8696.
  • Serdons, K., et al. (2009). Synthesis and biological evaluation of 2-(4'-nitrophenyl)
  • Gáplovský, A., Chabreček, P., & Sutoris, V. (1987). Benzothiazole compounds XXX. Hydrolysis of 2-styrylbenzothiazolium salts substituted at the position 3. Chemical Papers, 41(5), 671-674.
  • TCI. (2023). Bromination Reaction Using N-Bromosuccinimide. TCI Mail, 158.
  • Patel, N. B., & Agrawal, J. K. (2012). Synthesis, Characterization and Biological Evaluation of Some Novel Benzothiazole Derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 3(1), 630-639.
  • BenchChem. (2025). Technical Support Center: Bromination of 2-Aminothiazoles with N-Bromosuccinimide.
  • El-Faham, A., et al. (2006). Synthesis of 2-aminobenzothiazoles using chloroformamidinium salts.
  • Chi, B. Vu, et al. (2009).
  • A Green Approach to 2-Substituted Benzo- and Naphthothiazoles via N-bromosuccinimide/Bromide-Mediated C(aryl)
  • MySkinRecipes. (n.d.). This compound.
  • Singh, P., & Kumar, V. (2018). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 23(7), 1647.
  • CN105198834A - Synthesizing process of 2, 6-dibromo benzothiazole. (2015).
  • Pires, E., et al. (2023). One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives. Beilstein Journal of Organic Chemistry, 19, 1374-1382.
  • Benzothiazol Derivatives(Synthesis ,Investigation ,Bio-Studying). (2020).
  • Sharma, D., & Narasimhan, B. (2015). Benzothiazole: A review of recent advances in its chemistry and biological activities. Archiv der Pharmazie, 348(4), 223-242.

Sources

Methodological & Application

Synthesis of 2-Substituted Benzothiazoles: A Versatile Platform Originating from 2-(Dibromomethyl)benzo[d]thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Benzothiazole Scaffold

The benzothiazole core, a bicyclic system comprising a benzene ring fused to a thiazole ring, is a privileged scaffold in medicinal chemistry and materials science.[1][2] Its derivatives exhibit a remarkable breadth of biological activities, including anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties.[1] This has led to the development of numerous clinically important drugs. The versatile reactivity of the benzothiazole nucleus, particularly at the 2-position, allows for the introduction of a wide array of functional groups, enabling the fine-tuning of its pharmacological and physicochemical properties. This guide provides a comprehensive overview and detailed protocols for the synthesis of 2-substituted benzothiazoles, with a focus on the strategic use of 2-(dibromomethyl)benzo[d]thiazole as a key intermediate.

Strategic Overview: From 2-Methyl to Diverse Functionalities

Our synthetic journey commences with the readily available 2-methylbenzo[d]thiazole. Through a controlled radical bromination, we access the pivotal intermediate, this compound. This gem-dihalide is a versatile precursor, primed for transformation into a variety of valuable 2-substituted benzothiazoles. The primary focus of this application note will be its efficient conversion into 2-formylbenzo[d]thiazole, a highly valuable building block for further elaboration.

G cluster_0 Core Synthetic Pathway 2-Methylbenzo[d]thiazole 2-Methylbenzo[d]thiazole This compound This compound 2-Methylbenzo[d]thiazole->this compound Radical Bromination 2-Formylbenzo[d]thiazole 2-Formylbenzo[d]thiazole This compound->2-Formylbenzo[d]thiazole Hydrolysis Diverse 2-Substituted\nBenzothiazoles Diverse 2-Substituted Benzothiazoles 2-Formylbenzo[d]thiazole->Diverse 2-Substituted\nBenzothiazoles Further Derivatization

Figure 1: A high-level overview of the synthetic strategy.

Part I: Synthesis of the Key Intermediate: this compound

The transformation of the methyl group of 2-methylbenzo[d]thiazole into a dibromomethyl group is a critical first step. This is typically achieved through a free radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN).

Mechanistic Insight: Free Radical Chain Reaction

The reaction proceeds via a classical free radical chain mechanism. The initiator, upon heating, generates free radicals which then abstract a hydrogen atom from the methyl group of 2-methylbenzo[d]thiazole to form a resonance-stabilized benzylic-type radical. This radical then reacts with NBS to form the monobrominated product and a succinimidyl radical. The succinimidyl radical continues the chain by reacting with HBr (formed in situ) to regenerate a bromine radical. A second bromination event then occurs to yield the desired this compound.

Protocol 1: Synthesis of this compound

Materials:

  • 2-Methylbenzo[d]thiazole

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl4) or other suitable solvent

  • Sodium bicarbonate solution (saturated)

  • Anhydrous sodium sulfate

  • Hexane

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methylbenzo[d]thiazole (1 equivalent) in carbon tetrachloride.

  • Add N-bromosuccinimide (2.2 equivalents) and a catalytic amount of benzoyl peroxide (or AIBN).

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter off the succinimide byproduct.

  • Wash the filtrate with a saturated sodium bicarbonate solution to remove any remaining acidic impurities.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., hexane) to afford pure this compound.

Characterization Data (Expected):

  • ¹H NMR: A singlet for the -CHBr₂ proton, and multiplets in the aromatic region.

  • ¹³C NMR: A signal for the -CHBr₂ carbon, and signals for the aromatic and thiazole carbons.

  • MS (EI): Molecular ion peak corresponding to the mass of this compound.

Part II: The Cornerstone Transformation: Hydrolysis to 2-Formylbenzo[d]thiazole

The conversion of the gem-dibromide to an aldehyde is a robust and highly useful transformation. This hydrolysis reaction provides access to 2-formylbenzo[d]thiazole, a versatile synthon for the synthesis of a wide range of biologically active molecules.

Mechanistic Insight: Nucleophilic Substitution and Elimination

The hydrolysis of a geminal dihalide to an aldehyde proceeds through a two-step mechanism.[3][4][5][6][7] The first step is a nucleophilic substitution where a hydroxide ion attacks the carbon bearing the two bromine atoms, displacing one of the bromide ions to form a gem-halohydrin intermediate.[3][5] This intermediate is generally unstable. In the second step, the newly formed hydroxyl group is deprotonated, and the resulting alkoxide facilitates the elimination of the second bromide ion, leading to the formation of the stable carbonyl group of the aldehyde.[3][5]

G cluster_1 Hydrolysis Mechanism This compound This compound gem-Halohydrin Intermediate gem-Halohydrin Intermediate This compound->gem-Halohydrin Intermediate Nucleophilic Substitution (OH⁻) 2-Formylbenzo[d]thiazole 2-Formylbenzo[d]thiazole gem-Halohydrin Intermediate->2-Formylbenzo[d]thiazole Elimination

Figure 2: Simplified mechanism for the hydrolysis of this compound.

Protocol 2: Synthesis of 2-Formylbenzo[d]thiazole

Materials:

  • This compound

  • Silver nitrate or Sodium bicarbonate

  • Aqueous acetone or other suitable solvent mixture

  • Dichloromethane or Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve this compound (1 equivalent) in a mixture of acetone and water.

  • Add silver nitrate (2.2 equivalents) or an excess of sodium bicarbonate to the solution. The use of silver nitrate can facilitate the reaction by precipitation of silver bromide.

  • Heat the mixture to reflux and stir for several hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter off any precipitate (e.g., silver bromide).

  • If sodium bicarbonate was used, neutralize the mixture carefully with dilute acid.

  • Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x volume).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude 2-formylbenzo[d]thiazole.

  • Purify the product by column chromatography on silica gel or by recrystallization.

Parameter Condition A Condition B Yield
Reagent Silver NitrateSodium BicarbonateVariable
Solvent Aqueous AcetoneAqueous Dioxane-
Temperature RefluxReflux-
Reaction Time 2-4 hours4-8 hours-

Table 1: Comparison of typical reaction conditions for the hydrolysis of this compound.

Part III: Expanding the Synthetic Utility: Reactions with Other Nucleophiles

The electrophilic nature of the carbon atom in the dibromomethyl group also allows for reactions with a variety of other nucleophiles, opening avenues to a broader range of 2-substituted benzothiazoles.

Reaction with Amines

The reaction of this compound with primary or secondary amines can lead to the formation of imines or enamines, respectively, after initial substitution and subsequent elimination. These products can be further manipulated to generate diverse heterocyclic systems.

Reaction with Thiols

Thiols can react with this compound to form dithioacetals. This reaction provides a pathway to introduce sulfur-containing functionalities at the 2-position of the benzothiazole ring, which can be of interest for their biological properties.[8]

Conclusion

This compound serves as a highly effective and versatile intermediate for the synthesis of a wide array of 2-substituted benzothiazoles. The protocols detailed herein, particularly the efficient conversion to 2-formylbenzo[d]thiazole, provide researchers in drug discovery and materials science with a robust platform for accessing novel and potentially bioactive molecules. The straightforward nature of these transformations, coupled with the commercial availability of the starting materials, underscores the practical utility of this synthetic strategy.

References

  • Wikipedia. Geminal halide hydrolysis. [Link]

  • Filo. Hydrolysis of gem dihalides explanation to formaldehydes and ketones. [Link]

  • Wikiwand. Geminal halide hydrolysis. [Link]

  • Quora. How will you prepare aldehydes from geminal dihalides? [Link]

  • Quora. Why does an unstable diol, formed by hydrolysis of geminal dihalides, give aldehydes and ketones? [Link]

  • National Center for Biotechnology Information. A Green Approach to 2-Substituted Benzo- and Naphthothiazoles via N-bromosuccinimide/Bromide-Mediated C(aryl)-S Bond Formation. [Link]

  • MDPI. Reactions of benzothiazole derivative (5) with some amines and with 2-mercaptoethanol. [Link]

  • Walailak Journal of Science and Technology. A simple and efficient route for synthesis of 2-alkylbenzothiazoles. [Link]

  • Chemistry. An Improved Synthesis of Benzothiazole-2-carbaldehyde. [Link]

  • National Center for Biotechnology Information. Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. [Link]

  • ResearchGate. Synthetic route for the synthesis of 2-methylbenzo[d]thiazole... [Link]

  • Repositorio Académico - Universidad de Chile. Mechanism study of the thiol-addition reaction to benzothiazole derivative for sensing endogenous thiols. [Link]

  • Semantic Scholar. Alternative pathway to brominate 2,1,3-benzothiadiazole: Preparation of 4,7-dibromobenzo[c]. [Link]

  • National Center for Biotechnology Information. Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). [Link]

  • MDPI. A Green Approach to 2-Substituted Benzo- and Naphthothiazoles via N-bromosuccinimide/Bromide-Mediated C(aryl)-S Bond Formation. [Link]

  • Scholars Research Library. Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. [Link]

  • National Center for Biotechnology Information. Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents. [Link]

  • Organic Chemistry Portal. Benzothiazole synthesis. [Link]

  • International Journal of ChemTech Research. SYNTHESIS, CHARACTERISATION AND ANTI-INFLAMMATORY ACTIVITY OF SOME 2-AMINO BENZOTHIAZOLE DERIVATIVES. [Link]

  • Google Patents. CN105198834A - Synthesizing process of 2, 6-dibromo benzothiazole.
  • La Press. Some Reactions of 2-Cyanomethyl-1,3-benzothiazole with Expected Biological Activity. [Link]

  • ResearchGate. Alternative pathway to brominate 2,1, 3-benzothiadiazole: Preparation of 4,7-dibromobenzo[c]-1,2,5-thiadiazole via N-bromosuccinimide. [Link]

  • National Center for Biotechnology Information. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. [Link]

  • Chemical Papers. Benzothiazole compounds XXX. Hydrolysis of 2-styrylbenzothiazolium salts substituted at the position 3. [Link]

Sources

The Lynchpin in Modern Agrochemicals: A Guide to 2-(Dibromomethyl)benzo[d]thiazole in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the continuous endeavor to safeguard global crop yields, the development of potent and selective agrochemicals is of paramount importance. Among the myriad of heterocyclic scaffolds utilized in the synthesis of these vital compounds, the benzothiazole moiety has emerged as a cornerstone, underpinning the efficacy of numerous fungicides and bactericides.[1][2][3] This application note delves into the pivotal role of a specific, highly reactive intermediate: 2-(Dibromomethyl)benzo[d]thiazole. Its unique chemical architecture, featuring a benzothiazole core functionalized with a dibromomethyl group, renders it an exceptionally versatile building block for the synthesis of a new generation of crop protection agents.

This guide provides an in-depth exploration of the synthesis, reaction mechanisms, and practical applications of this compound in the agrochemical industry. We will furnish detailed, field-proven protocols for its preparation and subsequent conversion into potent fungicidal agents, offering researchers and drug development professionals a comprehensive resource to leverage this powerful synthetic intermediate.

The Strategic Importance of the Benzothiazole Scaffold

The benzothiazole ring system is a privileged structure in medicinal and agricultural chemistry, renowned for its broad spectrum of biological activities.[1][2][3] Its presence in a molecule can confer desirable pharmacokinetic and pharmacodynamic properties. In the context of agrochemicals, benzothiazole derivatives have demonstrated significant efficacy against a wide range of plant pathogens.[4][5] The strategic introduction of a dibromomethyl group at the 2-position of the benzothiazole ring dramatically enhances its synthetic utility, providing a reactive handle for the facile introduction of diverse functional groups.

Synthesis of the Key Intermediate: this compound

The preparation of this compound is achieved through the free-radical bromination of the readily available precursor, 2-methylbenzo[d]thiazole. This reaction is a cornerstone for accessing this critical intermediate.

Protocol 1: Synthesis of 2-Methylbenzo[d]thiazole

The synthesis of 2-methylbenzo[d]thiazole is a well-established procedure, typically involving the condensation of 2-aminothiophenol with acetic anhydride.

Workflow for the Synthesis of 2-Methylbenzo[d]thiazole:

Caption: Synthesis of 2-Methylbenzo[d]thiazole.

Step-by-Step Methodology:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2-aminothiophenol (1 equivalent) in glacial acetic acid.

  • Add acetic anhydride (1.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux for 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into ice-cold water.

  • Neutralize the solution with a saturated sodium bicarbonate solution until effervescence ceases.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2-methylbenzo[d]thiazole.

Protocol 2: Free-Radical Bromination to this compound

The conversion of the methyl group to a dibromomethyl group is a critical transformation that proceeds via a free-radical mechanism. The use of N-Bromosuccinimide (NBS) as a bromine source and a radical initiator like 2,2'-azobisisobutyronitrile (AIBN) is the preferred method, offering better control and selectivity over the use of elemental bromine.[6]

Workflow for the Synthesis of this compound:

Caption: Synthesis of this compound.

Step-by-Step Methodology:

  • To a solution of 2-methylbenzo[d]thiazole (1 equivalent) in a suitable non-polar solvent such as carbon tetrachloride, add N-Bromosuccinimide (2.2 equivalents).

  • Add a catalytic amount of a radical initiator, such as AIBN.

  • Reflux the mixture while irradiating with a UV lamp or a high-intensity incandescent light bulb to initiate the radical chain reaction.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and filter off the succinimide byproduct.

  • Wash the filtrate with a saturated sodium thiosulfate solution to remove any remaining bromine, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Application in Agrochemical Synthesis: The Gateway to Potent Fungicides

The two bromine atoms on the methyl group of this compound are excellent leaving groups, making the compound highly susceptible to nucleophilic substitution reactions. This reactivity is the cornerstone of its utility in constructing novel agrochemicals. A prime example is the synthesis of 2-(thiocyanomethylthio)benzothiazole (TCMTB), a well-established fungicide.[1]

Protocol 3: Synthesis of 2-(Thiocyanatomethyl)benzo[d]thiazole Derivatives

The reaction of this compound with a thiocyanate salt provides a direct route to compounds containing the bioactive thiocyanatomethyl group.

Workflow for the Synthesis of 2-(Thiocyanatomethyl)benzo[d]thiazole Derivatives:

Caption: Synthesis of a fungicidal derivative.

Step-by-Step Methodology:

  • Dissolve this compound (1 equivalent) in a polar aprotic solvent such as acetone or DMF.

  • Add potassium thiocyanate (2.2 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, pour the mixture into water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired 2-(thiocyanatomethyl)benzo[d]thiazole derivative.

Fungicidal Activity and Structure-Activity Relationship (SAR)

The fungicidal efficacy of benzothiazole derivatives is intricately linked to the nature of the substituent at the 2-position. The introduction of a thiocyanate group, as demonstrated in the synthesis of TCMTB, is known to confer potent antifungal properties.[1] The rationale behind this is the ability of the thiocyanate moiety to interact with essential enzymes in fungal pathogens, disrupting their metabolic processes.

Table 1: Antifungal Activity of Benzothiazole Derivatives

CompoundTarget PathogenActivity (MIC in µg/mL)Reference
2-(Thiocyanomethylthio)benzothiazole (TCMTB)Aspergillus niger75[1]
2-(Thiocyanomethylthio)benzothiazole (TCMTB)Penicillium roqueforti50[1]
2-(Thiocyanomethylthio)benzothiazole (TCMTB)Chaetomium globosum50[1]

MIC: Minimum Inhibitory Concentration

The data clearly indicates that the derivatization of the benzothiazole core at the 2-position with a thiocyanate-containing group leads to significant antifungal activity against a range of common fungal species.

Conclusion and Future Perspectives

This compound stands as a testament to the power of strategic molecular design in agrochemical synthesis. Its facile preparation and high reactivity make it an invaluable tool for the creation of novel and effective crop protection agents. The protocols detailed in this application note provide a robust framework for researchers to synthesize this key intermediate and explore its vast potential in developing next-generation fungicides.

The versatility of the dibromomethyl group opens up avenues for a multitude of nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups. This paves the way for the systematic exploration of the structure-activity relationships of novel 2-substituted benzothiazole derivatives. Future research in this area will undoubtedly lead to the discovery of even more potent and environmentally benign agrochemicals, contributing significantly to global food security.

References

  • Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. PMC - NIH. [Link]

  • Synergistic combinations of 2-(thiocyanomethylthio)benzothiazole and thiophanate compounds useful as fungicides.
  • Synthesis of Benzothiazole Derivatives and Study of Their Antifungal Activities. Oriental Journal of Chemistry. [Link]

  • A simple and efficient route for synthesis of 2-alkylbenzothiazoles. Thaic J. Pharm. Sci.. [Link]

  • Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi. MDPI. [Link]

  • Antifungal Activity of Condensed Benzothiazole and Its Derivatives. Der Pharma Chemica. [Link]

  • CN105198834B - The synthesis technique of 2,6 dibromo benzothiazoles.
  • Efficient synthesis of 2-(thiocyanomethylthio)benzothiazole. ResearchGate. [Link]

  • Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure–Activity Relationship of a Scaffold. Semantic Scholar. [Link]

  • An efficient synthesis of benzothiazole using tetrabromomethane as a halogen bond donor catalyst. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • CN105198834A - Synthesizing process of 2, 6-dibromo benzothiazole.
  • SYNTHESIS OF SOME SUBSTITUTED BENZOTHIAZOLE DERIVATIES AND ITS BIOLOGICAL ACTIVITIES. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • SYNTHESIS OF SOME 2-SUBSTITUTED BENZOTHIAZOLE DERIVATIVES AND EVALUATION OF THEIR ANTICANCER AND ANTI-MICROBIAL ACTIVITIES Farsh. Journal of Microbiology, Biotechnology and Food Sciences. [Link]

  • Recent Advances in the Synthesis of Benzothiazole and its Derivatives. ResearchGate. [Link]

  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. PMC - NIH. [Link]

  • EP3824733A1 - Preservative agrochemical compositions.
  • A Green Approach to 2-Substituted Benzo- and Naphthothiazoles via N-bromosuccinimide/Bromide-Mediated C(aryl)-S Bond Formation. PMC - NIH. [Link]

  • WO2020225276A1 - Agrochemical formulation with enhanced performance and enhanced performance at low spray volumes and by uav application.
  • Some Reactions of 2-Cyanomethyl-1,3-benzothiazole with Expected Biological Activity. Africana. [Link]

  • NBS | AIBN | Radical Stability | 365 Chemistry | Problem | Question | Solved | Solution. YouTube. [Link]

  • Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. MDPI. [Link]

  • US5491156A - Benzoxazole, benzothiazole and benzimidazole derivatives as fungicides.
  • The proposed reaction mechanism for synthesis of 2-aminobenzothiazoles. ResearchGate. [Link]

  • Alternative pathway to brominate 2,13-benzothiadiazole: Preparation of 4,7-dibromobenzo[c]-1,2,5-thiadiazole via N-bromosuccinimide. Malaysian Journal of Fundamental and Applied Sciences. [Link]

  • Quantum Chemical and Experimental Studies of an Unprecedented Reaction Pathway of Nucleophilic Substitution of 2-Bromomethyl-1,3-thiaselenole with 1,3-Benzothiazole-2-thiol Proceeding Stepwise at Three Different Centers of Seleniranium Intermediates. PMC - NIH. [Link]

  • Therapeutic potential of benzothiazoles: A patent review (2010-2014). ResearchGate. [Link]

  • Current trends of benzothiazoles in drug discovery: a patent review (2015-2020). PubMed. [Link]

  • Alternative pathway to brominate 2,1,3-benzothiadiazole: Preparation of 4,7-dibromobenzo[c]. Semantic Scholar. [Link]

  • (PDF) Benzylic Brominations with N-Bromosuccinimide in 1,2-Dichlorobenzene: Effective Preparation of (2-Bromomethyl-phenyl)-Methoxyiminoacetic Acid Methyl Ester. ResearchGate. [Link]

  • Synthesis of Fused Imidazoles and Benzothiazoles from (Hetero)Aromatic ortho-Diamines or ortho-Aminothiophenol and Aldehydes Promoted by Chlorotrimethylsilane. Organic Chemistry Portal. [Link]

Sources

Application Notes and Protocols for Nucleophilic Substitution Reactions of 2-(Dibromomethyl)benzo[d]thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Benzothiazole Scaffold in Modern Chemistry

The benzothiazole moiety is a prominent heterocyclic scaffold that has garnered significant attention in the fields of medicinal chemistry, drug discovery, and materials science.[1][2] Its unique structural and electronic properties confer a wide range of biological activities, including antimicrobial, anticancer, and anticonvulsant effects.[3] Consequently, the development of synthetic methodologies to functionalize the benzothiazole core is of paramount importance. Among the various derivatives, 2-(dibromomethyl)benzo[d]thiazole serves as a highly versatile synthetic intermediate. The gem-dibromo functionality at the 2-position acts as a latent carbonyl group and a reactive site for nucleophilic substitution, providing a gateway to a diverse array of 2-substituted benzothiazole derivatives. This guide provides a comprehensive overview of the synthesis of this compound and detailed protocols for its subsequent nucleophilic substitution reactions with various nucleophiles.

Theoretical Framework: Understanding the Reactivity

The synthetic utility of this compound is rooted in two key reaction types: the free radical bromination for its synthesis and the subsequent nucleophilic substitution at the benzylic position.

Synthesis via Free Radical Bromination

The preparation of this compound is typically achieved through the free radical bromination of 2-methylbenzothiazole. This reaction proceeds via a classic chain mechanism involving initiation, propagation, and termination steps. Common reagents for this transformation are N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.[4][5] The benzylic position of the 2-methyl group is particularly susceptible to radical abstraction due to the resonance stabilization of the resulting benzylic radical by the benzothiazole ring system.

Diagram 1: General Mechanism of Free Radical Bromination

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (AIBN) R 2 R• I->R Heat NBS NBS Br_rad Br• R_plus_NBS R• + NBS -> R-Br + Succinimidyl• Succ_plus_HBr Succinimidyl• + HBr -> Succinimide + Br• ArCH3 2-Methylbenzothiazole ArCH2_rad Benzylic Radical ArCH3->ArCH2_rad + Br• (- HBr) ArCH2Br 2-(Bromomethyl)benzothiazole ArCH2_rad->ArCH2Br + NBS (- Succinimidyl•) ArCHBr_rad Benzylic Bromomethyl Radical ArCH2Br->ArCHBr_rad + Br• (- HBr) ArCHBr2 2-(Dibromomethyl)benzothiazole ArCHBr_rad->ArCHBr2 + NBS (- Succinimidyl•) Termination Radical Combination G Start This compound Carbocation Benzylic Carbocation Intermediate Start->Carbocation S_N1 - Br⁻ SN2_Transition SN2 Transition State Start->SN2_Transition S_N2 + Nu⁻ SN1_Product Substitution Product Carbocation->SN1_Product + Nu⁻ SN2_Product Substitution Product SN2_Transition->SN2_Product - Br⁻

Caption: S_N1 and S_N2 pathways for nucleophilic substitution.

Experimental Protocols

Part 1: Synthesis of this compound

This protocol details the synthesis of the starting material from 2-methylbenzothiazole.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Methylbenzothiazole149.2110.0 g0.067 mol
N-Bromosuccinimide (NBS)177.9826.2 g0.147 mol
Azobisisobutyronitrile (AIBN)164.210.55 g0.0033 mol
Carbon Tetrachloride (CCl₄)153.82200 mL-

Procedure:

  • To a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-methylbenzothiazole (10.0 g, 0.067 mol) and carbon tetrachloride (200 mL).

  • Add N-bromosuccinimide (26.2 g, 0.147 mol) and AIBN (0.55 g, 0.0033 mol) to the flask. [4]3. Heat the reaction mixture to reflux (approximately 77°C) and maintain reflux for 4-6 hours. The reaction should be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting material.

  • After the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate out of the solution.

  • Filter the mixture to remove the precipitated succinimide and wash the solid with a small amount of cold carbon tetrachloride.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate (2 x 100 mL) to remove any remaining acidic byproducts, followed by water (1 x 100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent such as ethanol or hexane to afford this compound as a solid.

Part 2: Nucleophilic Substitution Reactions

The following protocols are representative examples of nucleophilic substitution reactions using this compound with oxygen, nitrogen, and sulfur nucleophiles.

This protocol describes the conversion of the gem-dibromide to an aldehyde.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
This compound307.005.0 g0.016 mol
Silver Nitrate (AgNO₃)169.875.5 g0.032 mol
Acetone58.08100 mL-
Water18.0220 mL-

Procedure:

  • In a 250 mL round-bottom flask, dissolve this compound (5.0 g, 0.016 mol) in acetone (100 mL).

  • In a separate beaker, dissolve silver nitrate (5.5 g, 0.032 mol) in water (20 mL).

  • Add the aqueous silver nitrate solution to the acetone solution of the dibromide. A precipitate of silver bromide will form immediately.

  • Stir the reaction mixture at room temperature for 2-3 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, filter the mixture to remove the precipitated silver bromide.

  • Remove the acetone from the filtrate under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent to yield 2-benzothiazolecarboxaldehyde. [6]The product can be further purified by column chromatography on silica gel if necessary.

This protocol outlines the synthesis of a 2-(phenylaminomethyl)benzothiazole derivative.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
This compound307.003.07 g0.01 mol
Aniline93.132.79 g0.03 mol
Triethylamine (Et₃N)101.192.02 g0.02 mol
Dichloromethane (DCM)84.9350 mL-

Procedure:

  • Dissolve this compound (3.07 g, 0.01 mol) in dichloromethane (50 mL) in a 100 mL round-bottom flask.

  • Add aniline (2.79 g, 0.03 mol) and triethylamine (2.02 g, 0.02 mol) to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water (2 x 30 mL) and then with brine (1 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield the desired 2-(phenylaminomethyl)benzothiazole derivative.

This protocol details the synthesis of a 2-(phenylthiomethyl)benzothiazole derivative.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
This compound307.003.07 g0.01 mol
Thiophenol110.182.42 g0.022 mol
Potassium Carbonate (K₂CO₃)138.213.04 g0.022 mol
Acetonitrile (CH₃CN)41.0550 mL-

Procedure:

  • To a 100 mL round-bottom flask, add this compound (3.07 g, 0.01 mol), thiophenol (2.42 g, 0.022 mol), and potassium carbonate (3.04 g, 0.022 mol) in acetonitrile (50 mL).

  • Stir the mixture at room temperature for 6-8 hours. Monitor the reaction by TLC.

  • After the reaction is complete, filter off the inorganic salts.

  • Remove the acetonitrile from the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (1 x 25 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

  • Purify the product by column chromatography on silica gel.

Conclusion

This compound is a valuable and reactive intermediate that provides access to a wide range of functionalized benzothiazole derivatives. The protocols outlined in this guide offer robust and reproducible methods for its synthesis and subsequent nucleophilic substitution reactions. The versatility of this starting material, coupled with the straightforward nature of these transformations, makes it an essential tool for researchers in synthetic organic chemistry, medicinal chemistry, and drug development.

References

  • Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Molecules.

  • A simple and efficient route for synthesis of 2-alkylbenzothiazoles. Arkivoc.

  • An Improved Synthesis of Benzothiazole-2-carbaldehyde. Chinese Journal of Applied Chemistry.

  • Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Chemistry.

  • A Green Approach to 2-Substituted Benzo- and Naphthothiazoles via N-bromosuccinimide/Bromide-Mediated C(aryl)-S Bond Formation. Molecules.

  • Synthetic route for the synthesis of 2-methylbenzo[d]thiazole derivatives (4a–f,5a–g). ResearchGate.

  • Synthesizing process of 2, 6-dibromo benzothiazole. Google Patents.

  • The synthesis technique of 2,6 dibromo benzothiazoles. Google Patents.

  • SYNTHESIS, CHARACTERISATION AND ANTI-INFLAMMATORY ACTIVITY OF SOME 2-AMINO BENZOTHIAZOLE DERIVATIVES. International Journal of ChemTech Research.

  • Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. Molecules.

  • Quantum Chemical and Experimental Studies of an Unprecedented Reaction Pathway of Nucleophilic Substitution of 2-Bromomethyl-1,3-thiaselenole with 1,3-Benzothiazole-2-thiol Proceeding Stepwise at Three Different Centers of Seleniranium Intermediates. Molecules.

  • Method for preparing 2-methylbenzothiazole derivative. Google Patents.

  • Benzothiazole-2-Carboxylic Acid Synthesis: A Technical Support Center. BenchChem.

  • Bromination - Common Conditions. Common Organic Chemistry.

  • Kinetics Reaction and Mechanism of Thiozole with Sodium Methoxide in CSTR Reactor. Journal of Catalyst & Catalysis.

  • One-Pot Synthesis of 2′-Aminobenzothiazolo-Arylmethyl-2-Naphthols Catalyzed by NBS under Solvent-Free Conditions. International Journal of Organic Chemistry.

  • ISSN: 0975-8585 January – March 2012 RJPBCS Volume 3 Issue 1 Page No. 631. Research Journal of Pharmaceutical, Biological and Chemical Sciences.

  • Allylic brominations with NBS. ResearchGate.

  • Synthesis of 2-aryl benzothiazole using aniline. ResearchGate.

  • Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). Molecules.

  • NBS | AIBN | Radical Stability | 365 Chemistry | Problem | Question | Solved | Solution. YouTube.

  • Benzothiazole synthesis. Organic Chemistry Portal.

  • Some Reactions of 2-Cyanomethyl-1,3-benzothiazole with Expected Biological Activity. Organic Chemistry: An Indian Journal.

  • Reaction of 2- (1, 3- benzothiazol- 2- yl) - 3- (2- chloro- 5- phenyl) oxirane- 2- carbonitrile with sodium methoxide. ResearchGate.

Sources

Application Notes & Protocols for Fungicide Development: 2-(Dibromomethyl)benzo[d]thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzothiazole Scaffold in Modern Fungicide Discovery

The benzothiazole core, a bicyclic system comprising a fused benzene and thiazole ring, represents a "privileged scaffold" in medicinal and agricultural chemistry.[1][2] Its unique structural and electronic properties allow for diverse biological activities, making it a cornerstone in the development of novel therapeutic and crop protection agents.[1][3] In the realm of fungicide development, benzothiazole derivatives have demonstrated potent activity against a wide spectrum of phytopathogenic fungi.[2][4] Their mechanisms of action are often multifaceted, ranging from the inhibition of crucial fungal enzymes to the disruption of cellular integrity, offering promising avenues to combat resistance to existing fungicides.[5][6]

This guide focuses on a specific, promising derivative: 2-(Dibromomethyl)benzo[d]thiazole . The introduction of a dibromomethyl group at the 2-position is a strategic chemical modification. Halogen atoms, particularly bromine, are known to enhance the lipophilicity and electrophilic character of a molecule, which can significantly modulate its biological activity and interaction with target sites. This document provides a comprehensive framework for researchers aiming to synthesize, evaluate, and understand the fungicidal potential of this compound.

Compound Profile: this compound

Chemical Structure

Caption: Structure of this compound.

Proposed Synthetic Pathway

While a specific protocol for this compound is not detailed in the literature, a reliable synthesis can be extrapolated from established methods for creating 2-substituted benzothiazoles.[7][8] The most common approach involves the condensation reaction between 2-aminothiophenol and a suitable electrophile.

Protocol 1: Synthesis via Condensation Reaction

  • Reactant Preparation:

    • Dissolve 2-aminothiophenol (1.0 eq) in a suitable solvent such as ethanol or dimethylformamide (DMF).

    • In a separate flask, prepare a solution of dibromoacetyl bromide (1.1 eq). Caution: This reagent is highly reactive and corrosive. Handle in a fume hood with appropriate personal protective equipment.

  • Reaction:

    • Slowly add the dibromoacetyl bromide solution to the 2-aminothiophenol solution at 0°C with constant stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Cyclization:

    • Upon completion, heat the reaction mixture to 80-90°C for 2-3 hours to facilitate the intramolecular cyclization and dehydration, forming the benzothiazole ring.[7]

  • Work-up and Purification:

    • Cool the reaction mixture and pour it into ice-cold water.

    • The crude product will precipitate out. Filter the solid, wash with water, and dry under a vacuum.

    • Purify the crude product using column chromatography (silica gel, using a hexane-ethyl acetate gradient) to obtain the pure this compound.

  • Characterization:

    • Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[9]

Hypothesized Mechanisms of Antifungal Action

The benzothiazole moiety can interact with multiple biological targets within the fungal cell. The exact mechanism for a novel derivative must be determined experimentally, but several high-probability pathways can be proposed based on existing research.[5][6][10]

Mechanism_of_Action cluster_targets Potential Fungal Targets cluster_outcomes Cellular Outcomes Compound 2-(Dibromomethyl) benzo[d]thiazole Ergosterol Ergosterol Biosynthesis (e.g., CYP51 Inhibition) Compound->Ergosterol Inhibits SDH Respiration (Succinate Dehydrogenase - SDH) Compound->SDH Inhibits Apoptosis Apoptosis Induction (Caspase activation) Compound->Apoptosis Induces Membrane Cell Membrane Integrity Compound->Membrane Damages Outcome1 Disrupted Membrane Function & Fluidity Ergosterol->Outcome1 Outcome2 Energy Production (ATP) Blocked SDH->Outcome2 Outcome3 Programmed Cell Death Apoptosis->Outcome3 Outcome4 Leakage of Cytoplasmic Contents Membrane->Outcome4 FungalDeath Fungal Growth Inhibition & Cell Death Outcome1->FungalDeath Outcome2->FungalDeath Outcome3->FungalDeath Outcome4->FungalDeath

Caption: Potential mechanisms of action for benzothiazole-based fungicides.

  • Inhibition of Ergosterol Biosynthesis: Many azole and thiazole fungicides target the enzyme cytochrome P450 14α-sterol demethylase (CYP51), which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[6][11] Inhibition of this pathway disrupts membrane integrity and function.

  • Mitochondrial Respiration Inhibition: The compound could act as a Succinate Dehydrogenase Inhibitor (SDHI), blocking the fungal respiratory chain at Complex II and halting ATP production.[10]

  • Induction of Apoptosis: Studies have shown that benzothiazole can induce programmed cell death in pathogens like Phytophthora capsici by disrupting the cytoskeleton and activating apoptotic pathways.[5]

  • Direct Membrane Damage: The lipophilic nature of the compound may allow it to intercalate into the fungal membrane, altering its permeability and causing leakage of essential cellular contents.[12]

Experimental Workflow for Fungicidal Evaluation

A tiered screening approach is essential for efficiently evaluating the potential of this compound. This workflow progresses from high-throughput in vitro assays to more complex in vivo models.

Screening_Workflow cluster_invitro Phase 1: In Vitro Screening cluster_invivo Phase 2: In Vivo Screening start Synthesized Compound: This compound poisoned_food Poisoned Food Technique (Mycelial Growth Assay) start->poisoned_food microtiter Microtiter Broth Dilution (MIC Determination) poisoned_food->microtiter Confirm & Quantify decision1 Potent Activity? (Low EC50 / MIC) microtiter->decision1 detached_leaf Detached Leaf Assay (Protective & Curative) whole_plant Whole Plant Pot Assay (Greenhouse Trial) detached_leaf->whole_plant Validate in whole system decision2 Significant Disease Control? whole_plant->decision2 decision1->detached_leaf Yes end_negative Discard or Modify (SAR Studies) decision1->end_negative No end_positive Lead Compound for Further Development decision2->end_positive Yes decision2->end_negative No

Caption: A systematic workflow for evaluating novel fungicidal compounds.

Part 1: In Vitro Antifungal Screening Protocols

In vitro assays are the first step to determine the intrinsic antifungal activity of the compound against a panel of economically important plant pathogens.

Protocol 2: Poisoned Food Technique for Mycelial Growth Inhibition [13][14]

  • Stock Solution Preparation: Prepare a 10 mg/mL stock solution of this compound in sterile DMSO.

  • Medium Preparation: Autoclave Potato Dextrose Agar (PDA) and cool it to 45-50°C in a water bath.

  • Incorporation of Compound: Add appropriate volumes of the stock solution to the molten PDA to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL). A control plate should contain an equivalent volume of DMSO without the compound.

  • Plating: Pour approximately 20 mL of the amended PDA into sterile 90 mm Petri dishes and allow them to solidify.

  • Inoculation: Place a 5 mm mycelial plug, taken from the edge of an actively growing culture of the test fungus (e.g., Fusarium oxysporum, Rhizoctonia solani), in the center of each plate.

  • Incubation: Incubate the plates at 25-28°C for 3-7 days, or until the mycelial growth in the control plate reaches the edge.

  • Data Collection: Measure the colony diameter in two perpendicular directions. Calculate the percent inhibition of mycelial growth using the formula:

    • Percent Inhibition (%) = [(C - T) / C] x 100

    • Where C = average diameter of the colony in the control plate, and T = average diameter of the colony in the treated plate.

  • Analysis: Determine the EC₅₀ (Effective Concentration to inhibit 50% of growth) value by performing a probit analysis on the dose-response data.

Table 1: Example Data Presentation for In Vitro Mycelial Growth Inhibition

PathogenTest Compound EC₅₀ (µg/mL)Standard Fungicide EC₅₀ (µg/mL)
Botrytis cinerea5.28.5 (e.g., Carbendazim)
Alternaria alternata12.815.1 (e.g., Mancozeb)
Sclerotinia sclerotiorum3.14.4 (e.g., Thifluzamide)[10]
Fusarium graminearum9.511.2 (e.g., Tebuconazole)
Part 2: In Vivo Antifungal Screening Protocols

In vivo assays evaluate the compound's efficacy in a host-pathogen system, providing a more accurate prediction of its performance in the field.[15]

Protocol 3: Detached Leaf Assay [15]

  • Plant Material: Collect healthy, fully expanded leaves from greenhouse-grown plants (e.g., tomato, cucumber, strawberry).

  • Compound Application (Protective): Spray the leaves with a solution of this compound at various concentrations (e.g., 50, 100, 200 µg/mL) containing a surfactant (e.g., 0.05% Tween 20). Control leaves are sprayed with the surfactant solution alone. Allow the leaves to air dry.

  • Inoculation: After 24 hours, place a droplet of a conidial suspension (e.g., 1x10⁵ spores/mL of Botrytis cinerea) onto the center of each leaf.

  • Incubation: Place the leaves in a high-humidity chamber (e.g., a sealed container with moist filter paper) at 22-25°C.

  • Data Collection: After 3-5 days, measure the diameter of the necrotic lesions that develop.

  • Analysis: Calculate the percent disease control compared to the untreated control. A curative assay can also be performed by reversing the order of inoculation and compound application.

Protocol 4: Whole Plant Pot Assay [14][16]

  • Plant Growth: Grow susceptible host plants in pots under controlled greenhouse conditions until they reach a suitable growth stage (e.g., 3-4 true leaves).

  • Treatment: Apply the test compound as a foliar spray or a soil drench.[14]

  • Inoculation: 24 hours after treatment, inoculate the plants by spraying them with a fungal spore suspension until runoff.

  • Incubation: Move the inoculated plants to a growth chamber with conditions conducive to disease development (e.g., high humidity, optimal temperature).

  • Disease Assessment: After 7-14 days, assess the disease severity on each plant using a rating scale (e.g., 0 = no symptoms, 5 = >75% leaf area affected).

  • Analysis: Calculate the Percent Disease Incidence (PDI) and the control efficacy of the treatment.

Table 2: Example Data Presentation for In Vivo Whole Plant Assay

Treatment (Concentration)Disease Severity (Scale 0-5)Percent Disease Control (%)
Untreated Control4.50
This compound (100 µg/mL)1.860.0
This compound (200 µg/mL)0.980.0
Standard Fungicide (200 µg/mL)0.784.4

Structure-Activity Relationship (SAR) and Future Directions

The initial screening results for this compound will guide the next phase of development. Structure-Activity Relationship (SAR) studies are crucial for optimizing the lead compound.[4][17][18] Research indicates that substitutions at various positions of the benzothiazole ring can significantly impact antifungal potency.[1][2]

Caption: Key positions on the benzothiazole ring for SAR studies.

  • Position 2: The dibromomethyl group is the primary site of interest. Modifications could include replacing bromine with other halogens (e.g., -CF₃, -CCl₃) or introducing different functional groups like amides or triazoles, which are known to be active pharmacophores.[17][18]

  • Position 6: Introducing electron-withdrawing groups (e.g., -Cl, -NO₂) or electron-donating groups (e.g., -OCH₃) on the benzene ring can fine-tune the electronic properties of the entire molecule, potentially enhancing its binding affinity to the target site.[2]

By systematically synthesizing and testing analogues, researchers can develop a comprehensive SAR profile, leading to the identification of a second-generation compound with superior potency, a broader spectrum of activity, and more favorable safety and environmental profiles.

References

  • Novel benzothiazole derivatives with a broad antifungal spectrum: design, synthesis and structure–activity relationships. RSC Publishing.
  • Design, synthesis, and structure-activity relationship studies of benzothiazole derivatives as antifungal agents. PubMed. (2016-11-10).
  • Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. PMC.
  • Benzothiazole Inhibits the Growth of Phytophthora Capsici Through Inducing Apoptosis and Suppressing Stress Responses and Metabolic Detoxification. PubMed.
  • In Vitro and In Vivo Techniques for Screening New Natural Product-Based Fungicides for Con. The Aquila Digital Community - The University of Southern Mississippi.
  • Synthesis of benzothiazole-appended bis-triazole-based structural isomers with promising antifungal activity against Rhizoctonia solani. PMC - NIH.
  • Synthesis of benzothiazole-appended bis-triazole-based structural isomers with promising antifungal activity against Rhizoctonia solani. RSC Advances (RSC Publishing). (2022-08-30). DOI:10.1039/D2RA04465J.
  • Biological Screening and Structure Activity relationship of Benzothiazole. ProQuest.
  • Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. RSC Publishing. (2025-09-04).
  • Research Progress of Benzothiazole and Benzoxazole Derivatives in the Discovery of Agricultural Chemicals. PMC - PubMed Central.
  • Evaluation of different fungicides and antagonists In vitro and In vivo condition against Alternaria blight of pigeonpea. ARCC Journals.
  • In vitro and in vivo Evaluation of Some Biofungicides for Potato Fusarium Wilt Biocontrol. Unknown Source.
  • In vitro and In vivo evaluation of fungicides against F. udum f. sp. crotalariae in Sunhemp. International Journal of Advanced Biochemistry Research.
  • Discovery of novel flavonoid derivatives containing benzothiazole as potential antifungal agents | Request PDF. ResearchGate. (2025-01-08).
  • Benzothiazole as a Promising Scaffold for the Development of Antifungal Agents. Unknown Source.
  • Synthesis of some benzo[d]thiazole derivatives via Suzuki cross-coupling reaction. Unknown Source. (2022-08-31).
  • Benzothiazole synthesis. Organic Chemistry Portal.
  • Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Unknown Source.
  • Convenient route synthesis of some new benzothiazole derivatives and their pharmacological screening as antimicrobial agents. ResearchGate. (2025-08-06).
  • Synthesis and Ab Initio/DFT Studies on 2-(4-methoxyphenyl)benzo[d]thiazole. PMC - NIH.
  • Discovery of Novel Thiazole Carboxamides as Antifungal Succinate Dehydrogenase Inhibitors. PubMed. (2019-02-13).
  • (PDF) Synthesis of Some New Derivatives of 2-hydrazeno-benzo- thiazole 2-mercpto-benzothiazole and Used as Fungicide Agents. ResearchGate. (2025-08-06).
  • Discovery of Novel Isothiazole, 1,2,3-Thiadiazole, and Thiazole-Based Cinnamamides as Fungicidal Candidates. PubMed. (2019-11-13).

Sources

The Synthetic Versatility of 2-(Dibromomethyl)benzo[d]thiazole: A Gateway to Novel Medicinal Chemistry Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Reactive Intermediate

In the landscape of medicinal chemistry, the benzothiazole core is a privileged scaffold, forming the backbone of numerous compounds with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] While many investigations have focused on derivatives substituted at various positions of the benzothiazole ring, 2-(Dibromomethyl)benzo[d]thiazole stands out not as an end-product therapeutic agent, but as a highly valuable and reactive intermediate.[4] Its structure uniquely combines the stable, biologically relevant benzothiazole nucleus with a geminal dibromide at the 2-position. This dibromomethyl group serves as a versatile chemical handle, enabling chemists to forge new pathways to novel 2-substituted benzothiazole derivatives that would be otherwise difficult to synthesize. The high reactivity of the benzylic bromine atoms allows for a range of subsequent chemical modifications, making it an ideal starting point for the generation of compound libraries for drug discovery screening.[][6]

This guide provides a comprehensive overview of the synthetic utility of this compound, complete with detailed protocols for its synthesis and its conversion into diverse functional groups. Furthermore, we will explore its potential applications in medicinal chemistry by providing protocols for the biological evaluation of its derivatives against microbial pathogens and cancer cell lines, and discuss a plausible mechanism of action for its anticancer effects.

PART 1: Synthesis and Synthetic Applications

The primary value of this compound lies in its role as a precursor. Below are protocols for its synthesis and its subsequent use in generating further chemical diversity.

Protocol 1: Synthesis of this compound via Benzylic Bromination

The synthesis of this compound is achieved through the free-radical bromination of the readily available 2-methylbenzothiazole. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation as it provides a low, constant concentration of bromine, which favors benzylic substitution over electrophilic aromatic substitution on the benzene ring.[1] A radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN), is used to start the reaction.[1]

Materials:

  • 2-Methylbenzothiazole

  • N-Bromosuccinimide (NBS)

  • 2,2'-Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄) or a greener alternative like 1,2-dichlorobenzene[7]

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Filtration apparatus

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • To a dry round-bottom flask, add 2-methylbenzothiazole (1.0 eq.).

  • Add the solvent (e.g., carbon tetrachloride, 10 mL per mmol of starting material).

  • Add N-bromosuccinimide (2.2 eq.) and AIBN (0.1 eq.). The use of a slight excess of NBS ensures the complete conversion to the dibrominated product.

  • Equip the flask with a reflux condenser and gently reflux the mixture with stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (indicated by the consumption of the starting material and the intermediate monobrominated species), cool the reaction mixture to room temperature.

  • The succinimide byproduct will precipitate out of the solution. Filter the mixture to remove the solid succinimide.

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution to quench any remaining HBr, followed by a wash with water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product, this compound, can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Synthetic Workflow for Derivatization

The true utility of this compound is demonstrated in its conversion to other functional groups, as depicted in the following workflow:

G start This compound aldehyde 2-Benzothiazolecarboxaldehyde start->aldehyde Hydrolysis (e.g., AgNO3, aq. acetone) diamine Bis-substituted Amine Derivative start->diamine Nucleophilic Substitution (e.g., Primary/Secondary Amine, Base) dithiol Bis-substituted Thioether Derivative start->dithiol Nucleophilic Substitution (e.g., Thiol, Base)

Caption: Synthetic utility of this compound.

Protocol 2: Conversion to 2-Benzothiazolecarboxaldehyde

The dibromomethyl group can be readily hydrolyzed to an aldehyde, a versatile functional group for further synthetic elaborations such as reductive amination or Wittig reactions.[3]

Materials:

  • This compound

  • Silver nitrate (AgNO₃)

  • Aqueous acetone

  • Sodium bicarbonate

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq.) in aqueous acetone.

  • Add silver nitrate (2.2 eq.) to the solution. The silver ions assist in the removal of the bromide ions, facilitating the hydrolysis.

  • Stir the reaction mixture at room temperature for 12-24 hours. The formation of a silver bromide precipitate will be observed.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture to remove the silver bromide precipitate.

  • Quench the filtrate with a saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting 2-benzothiazolecarboxaldehyde by column chromatography.

Protocol 3: Synthesis of 2-Substituted Amine and Thioether Derivatives

The benzylic bromides are excellent electrophiles for Sₙ2 reactions with a variety of nucleophiles, such as amines and thiols, allowing for the creation of a diverse library of compounds.[8]

Materials:

  • This compound

  • Desired primary or secondary amine (2.5 eq.) OR desired thiol (2.5 eq.)

  • A non-nucleophilic base such as potassium carbonate (K₂CO₃) or triethylamine (TEA) (3.0 eq.)

  • Acetonitrile (ACN) or Dimethylformamide (DMF) as solvent

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) in the chosen solvent.

  • Add the amine or thiol nucleophile (2.5 eq.) and the base (3.0 eq.).

  • Stir the reaction mixture at room temperature. The reaction is typically complete within 15 minutes to a few hours. Monitor by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired bis-substituted amine or thioether derivative.

PART 2: Applications in Medicinal Chemistry and Biological Evaluation

Derivatives synthesized from this compound are prime candidates for screening in various biological assays due to the known therapeutic potential of the benzothiazole scaffold.

Hypothesized Applications: Antimicrobial and Anticancer Agents

The benzothiazole nucleus is present in numerous compounds with potent antimicrobial and anticancer activities.[2][9] By creating a library of novel 2-substituted benzothiazoles, researchers can explore new chemical space and potentially identify lead compounds for drug development.

Protocol 4: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity

This protocol outlines the broth microdilution method to determine the MIC of newly synthesized benzothiazole derivatives against a panel of bacteria.[4][]

Materials:

  • Synthesized benzothiazole derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Compound Stock Solutions: Dissolve the synthesized compounds in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Bacterial Inoculum: Culture the bacterial strains overnight in MHB. Dilute the overnight culture to achieve a concentration of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile MHB to all wells of a 96-well plate.

    • Add 100 µL of the compound stock solution to the first well of a row and mix.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well. This will create a range of decreasing compound concentrations.

    • Include a positive control (broth + bacteria, no compound) and a negative control (broth only).

  • Inoculation: Add 10 µL of the prepared bacterial inoculum to each well (except the negative control).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determining the MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Data Presentation:

Compound IDDerivative StructureMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
BTZ-NH-01 2-(bis(methylamino)methyl)benzo[d]thiazole1632
BTZ-NH-02 2-(bis(ethylamino)methyl)benzo[d]thiazole816
BTZ-S-01 2-(bis(methylthio)methyl)benzo[d]thiazole3264
BTZ-S-02 2-(bis(ethylthio)methyl)benzo[d]thiazole1632
Ciprofloxacin (Standard)10.5

(Note: Data presented is hypothetical and for illustrative purposes only.)

Protocol 5: MTT Assay for Anticancer Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10][11]

Materials:

  • Synthesized benzothiazole derivatives

  • Human cancer cell line (e.g., MCF-7 breast cancer cells)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Sterile 96-well cell culture plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized compounds in cell culture medium. Replace the old medium in the wells with 100 µL of medium containing the various concentrations of the compounds. Include a vehicle control (medium with the same concentration of DMSO used for the compounds) and a no-treatment control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of the MTT solution to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the log of the compound concentration.

PART 3: Hypothesized Mechanism of Action in Cancer

Several studies have indicated that benzothiazole derivatives can exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.[12][13][14] One of the most frequently dysregulated pathways in cancer is the PI3K/Akt/mTOR pathway.[8]

The PI3K/Akt/mTOR signaling cascade is a critical regulator of cell growth and survival.[1] Aberrant activation of this pathway is a common event in many human cancers, leading to uncontrolled cell proliferation and resistance to apoptosis.[8] Some benzothiazole-based compounds have been identified as potent dual inhibitors of PI3K and mTOR. It is plausible that novel derivatives synthesized from this compound could also target this pathway.

G cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Stimulation BTZ Benzothiazole Derivative BTZ->PI3K Inhibition BTZ->mTORC1 Inhibition

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway.

A novel benzothiazole derivative could potentially bind to the ATP-binding pocket of PI3K and/or mTOR, inhibiting their kinase activity. This would block the downstream signaling cascade, leading to a decrease in cell proliferation and the induction of apoptosis in cancer cells. Further mechanistic studies, such as Western blotting for phosphorylated levels of Akt and mTOR, would be required to validate this hypothesis.

Conclusion

This compound represents a powerful, yet underutilized, building block in the synthesis of novel benzothiazole derivatives for medicinal chemistry applications. Its reactive dibromomethyl group provides a versatile platform for generating chemical diversity. The protocols outlined in this guide offer a practical framework for the synthesis of this intermediate, its conversion into a variety of functionalized molecules, and the subsequent biological evaluation of these new chemical entities. By leveraging the synthetic accessibility and the established biological importance of the benzothiazole scaffold, researchers can unlock new avenues for the discovery of potent antimicrobial and anticancer agents.

References

  • Application Notes and Protocols for the Bromination of 2-Methyl-1-phenylpropane. (2025). Benchchem.
  • A fast and highly efficient method for the synthesis of tertiary amines in aqueous medium. (2010). Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry.
  • Benzothiazole: A Versatile and Multitargeted Pharmacophore in the Field of Medicinal Chemistry. (n.d.). Bentham Science.
  • Tetra Butyl Ammonium Bromide Catalyzed Synthesis of Thiols and Thioethers. (2024). Journal of Advanced Scientific Research.
  • Application Notes and Protocols: Reactions of 2-Benzyloxy-5-bromobenzylbromide with Amines and Phenols. (2025). Benchchem.
  • MTT Assay Protocol for Cell Viability and Prolifer
  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). protocols.io.
  • MTT assay protocol. (n.d.). Abcam.
  • Benzylic Bromination with N-Bromosuccinimide in 1,2-Dichlorobenzene: Effective Preparation of (2-Bromomethyl-phenyl)-Methoxyiminoacetic Acid Methyl Ester. (2017).
  • Reactions on the “Benzylic” Carbon: Bromination And Oxid
  • Application Note & Protocol: Determination of Minimum Inhibitory Concentration (MIC) for Antibiotic PF 1052. (2025). Benchchem.
  • Convenient oxidation of benzylic and allylic halides to aldehydes and ketones. (n.d.).
  • A comprehensive review in current developments of benzothiazole-based molecules in medicinal chemistry. (2015). European Journal of Medicinal Chemistry.
  • Recent insights into antibacterial potential of benzothiazole derivatives. (2023).
  • A Review on Recent Development and biological applications of benzothiazole derivatives. (2022). Progress in Chemical and Biochemical Research.
  • Discovery and optimization of a series of benzothiazole phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors. (2011). PubMed.
  • The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines. (2021).
  • Thiol-Based Conjugation Methods for ADC. (n.d.). BOC Sciences.
  • Effect of Benzothiazole based conjugates in causing apoptosis by Regulating p53, PTEN and MAP Kinase proteins affecting miR-195a and miR-101-1. (2011).
  • Targeting PI3K/Akt/mTOR Signaling in Cancer. (2014).
  • Role of PI3K/AKT/mTOR in Cancer Signaling. (2018). ScienceDirect.
  • PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?. (n.d.). Frontiers.
  • Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights. (n.d.). PubMed.

Sources

Synthesis of 2-(Dibromomethyl)benzo[d]thiazole: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide details the experimental procedure for the synthesis of 2-(Dibromomethyl)benzo[d]thiazole, a key intermediate in the development of various pharmacologically active compounds. This document provides a robust, step-by-step protocol grounded in established chemical principles, ensuring both reproducibility and a thorough understanding of the underlying reaction mechanism.

Introduction and Significance

Benzothiazole and its derivatives are a cornerstone in medicinal chemistry, exhibiting a wide spectrum of biological activities. The introduction of a dibromomethyl group at the 2-position of the benzothiazole scaffold provides a versatile synthetic handle for further molecular elaboration, making this compound a valuable building block in drug discovery programs. This protocol focuses on the free-radical bromination of 2-methylbenzo[d]thiazole, a reliable and efficient method for the targeted synthesis of the desired product.

Reaction Principle: The Wohl-Ziegler Bromination

The synthesis of this compound from 2-methylbenzo[d]thiazole is achieved through a free-radical chain reaction known as the Wohl-Ziegler bromination.[1][2][3] This reaction employs N-bromosuccinimide (NBS) as the brominating agent and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, to facilitate the selective bromination of the benzylic methyl group.

The reaction is typically carried out in a non-polar solvent, such as carbon tetrachloride or cyclohexane, under reflux conditions. The initiator, upon heating, decomposes to generate free radicals, which then abstract a hydrogen atom from the methyl group of 2-methylbenzothiazole. The resulting benzylic radical reacts with NBS to form the brominated product and a succinimidyl radical, which continues the chain reaction. The use of a stoichiometric excess of NBS ensures the dibromination of the methyl group.

Materials and Methods

Reagents and Solvents
Reagent/SolventGradeSupplier
2-Methylbenzo[d]thiazole≥98%Commercially Available
N-Bromosuccinimide (NBS)≥99%Commercially Available
Azobisisobutyronitrile (AIBN)≥98%Commercially Available
Carbon Tetrachloride (CCl₄)Anhydrous, ≥99.5%Commercially Available
Sodium Bicarbonate (NaHCO₃)Saturated Aqueous SolutionLaboratory Prepared
Anhydrous Sodium Sulfate (Na₂SO₄)GranularCommercially Available
HexaneACS GradeCommercially Available
Ethyl AcetateACS GradeCommercially Available
Equipment
  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Glass funnel

  • Filter paper

  • Beakers and Erlenmeyer flasks

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Column chromatography setup

Experimental Protocol

Reaction Setup

G cluster_setup Reaction Setup cluster_workup Work-up cluster_purification Purification A 2-Methylbenzo[d]thiazole Flask Round-bottom Flask A->Flask B N-Bromosuccinimide (NBS) B->Flask C Azobisisobutyronitrile (AIBN) C->Flask D Carbon Tetrachloride (CCl₄) D->Flask Stirrer Magnetic Stirrer & Heat Flask->Stirrer E Cool to RT Flask->E Reflux, Monitor by TLC F Filter Succinimide E->F G Wash with NaHCO₃ (aq) F->G H Dry with Na₂SO₄ G->H I Concentrate in vacuo H->I J Column Chromatography (Silica Gel, Hexane/EtOAc) I->J K This compound J->K

Figure 1. Experimental workflow for the synthesis of this compound.

Step-by-Step Procedure
  • Reaction Assembly: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-methylbenzo[d]thiazole (10.0 g, 67.0 mmol), N-bromosuccinimide (26.2 g, 147.4 mmol, 2.2 equivalents), and azobisisobutyronitrile (AIBN) (0.55 g, 3.35 mmol, 0.05 equivalents) in carbon tetrachloride (150 mL).

  • Reaction Execution: The reaction mixture is heated to reflux (approximately 77 °C) with vigorous stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (9:1) eluent system. The reaction is typically complete within 4-6 hours, as indicated by the consumption of the starting material and the formation of a new, less polar spot.

  • Work-up:

    • Once the reaction is complete, the mixture is cooled to room temperature.

    • The solid succinimide byproduct is removed by vacuum filtration and washed with a small amount of cold carbon tetrachloride.

    • The filtrate is transferred to a separatory funnel and washed sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 100 mL) to neutralize any residual acid, and then with brine (100 mL).

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product is purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent. The fractions containing the desired product are collected and the solvent is evaporated to afford this compound as a solid.

Characterization

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show a characteristic singlet for the dibromomethyl proton (-CHBr₂) and signals in the aromatic region corresponding to the benzothiazole ring protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will confirm the presence of the dibromomethyl carbon and the carbons of the benzothiazole ring system.

  • MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound, along with the characteristic isotopic pattern for a dibrominated compound.

Safety Precautions

  • N-Bromosuccinimide (NBS): NBS is a corrosive and lachrymatory substance. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Carbon Tetrachloride (CCl₄): Carbon tetrachloride is a toxic and carcinogenic solvent. All manipulations involving CCl₄ must be performed in a fume hood.

  • Azobisisobutyronitrile (AIBN): AIBN is a flammable solid and can decompose violently upon heating. It should be stored and handled with care.

  • General Precautions: Standard laboratory safety practices should be followed throughout the experiment.

Troubleshooting

IssuePossible CauseSolution
Incomplete reactionInsufficient heating or reaction time.Ensure the reaction is maintained at a steady reflux and monitor by TLC until the starting material is consumed.
Formation of monobrominated productInsufficient NBS.Use a slight excess of NBS (2.2 equivalents) to drive the reaction to completion.
Low yieldLoss of product during work-up or purification.Ensure efficient extraction and careful column chromatography.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound. By following the outlined procedure and adhering to the safety precautions, researchers can efficiently prepare this valuable intermediate for their drug discovery and development endeavors. The principles of the Wohl-Ziegler reaction are well-established, and this protocol offers a practical application of this important synthetic transformation.

References

  • Djerassi, C. (1948). Brominations with N-Bromosuccinimide and Related Compounds. The Wohl-Ziegler Reaction. Chemical Reviews, 43(2), 271–317. [Link]

  • Wohl, A. (1919). Bromierung ungesättigter Verbindungen mit N-Brom-acetamid, ein Beitrag zur Lehre vom Verlauf chemischer Vorgänge. Berichte der deutschen chemischen Gesellschaft (A and B Series), 52(1), 51-63. [Link]

  • Ziegler, K., Späth, A., Schaaf, E., Schumann, W., & Winkelmann, E. (1942). Die Halogenierung ungesättigter Substanzen in der Allyl-Stellung. Justus Liebigs Annalen der Chemie, 551(1), 80-119. [Link]

  • Horner, L., & Winkelmann, E. H. (1959). Neuere Methoden der präparativen organischen Chemie III. 13. Die Anwendung von N‐Brom‐succinimid in der organisch‐chemischen Synthese. Angewandte Chemie, 71(11), 349-365. [Link]

  • Greenwood, F. L., Kellert, M. D., & Sedlak, J. (1958). N-BROMOSUCCINIMIDE. Organic Syntheses, 38, 8. [Link]

  • Togo, H. (2015). Recent progress of N-bromosuccinimide in organic synthesis. Synthesis, 47(09), 1280-1290. [Link]

  • Chem-Station. (2014). Wohl-Ziegler Bromination. Chem-Station Int. Ed.[Link]

  • Common Organic Chemistry. (n.d.). Bromination - Common Conditions. Common Organic Chemistry. [Link]

Sources

Application Notes & Protocols: Leveraging 2-(Dibromomethyl)benzo[d]thiazole in the Synthesis of Biologically Active Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The benzothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2][3] The versatility of the benzothiazole nucleus allows for extensive chemical modification, enabling the fine-tuning of its pharmacological profile.[4] Among the various functionalized benzothiazoles, 2-(Dibromomethyl)benzo[d]thiazole emerges as a particularly potent and versatile electrophilic intermediate.[5] Its gem-dibromide structure provides a highly reactive site for nucleophilic substitution, facilitating the introduction of diverse functional groups and the construction of complex molecular architectures.

This guide provides an in-depth exploration of this compound as a key building block in synthetic chemistry. We will detail its reactivity profile, provide validated, step-by-step protocols for its use in synthesizing compounds with potential therapeutic value, and explain the scientific rationale behind key experimental choices. The protocols are designed for researchers, scientists, and drug development professionals aiming to harness the synthetic potential of this powerful intermediate.

Section 1: The Reagent - this compound Profile

The synthetic utility of this compound is rooted in the electrophilic character of the carbon atom bearing two bromine atoms. Bromine, being a good leaving group, makes this position highly susceptible to attack by a wide range of nucleophiles. This predictable reactivity is the foundation for its application in building diverse molecular libraries.[5][6]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 1588441-11-5[5][7]
Molecular Formula C₈H₅Br₂NS[5]
Molecular Weight 307.01 g/mol [5]
Appearance Report Result[5]
Purity ≥95%[5]
Storage 2-8°C, Inert atmosphere[5][8]
Core Reactivity: Nucleophilic Substitution

The primary reaction pathway for this compound involves sequential nucleophilic substitution (S_N2). The presence of two leaving groups allows for either mono- or di-substitution, depending on the stoichiometry and reactivity of the nucleophile. This dual reactivity enables the synthesis of a broad array of derivatives from a single precursor.

G cluster_reactants Reactants reagent This compound product Substituted Benzothiazole e.g., Thioethers, Amines, Ethers reagent->product S_N2 Reaction -HBr nucleophile Nucleophile (Nu-H) e.g., R-SH, R₂NH, R-OH nucleophile->product

Caption: General S_N2 reaction pathway for this compound.

Section 2: Synthesis of Antimicrobial Agents

Benzothiazole derivatives are well-documented for their potent antimicrobial activities against a range of bacterial and fungal pathogens.[2][9][10] The mechanism often involves targeting essential microbial enzymes or disrupting cellular processes.[10][11] By using this compound, novel thioether and dithiocarbamate derivatives with enhanced antimicrobial potential can be readily synthesized.

Protocol 2.1: Synthesis of 2-((Arylthio)methyl)benzo[d]thiazole Derivatives

This protocol details the monosubstitution reaction with a thiol-based nucleophile to generate benzothiazole-thioether conjugates. These compounds are of significant interest for their antibacterial properties.[12]

Causality Behind Experimental Choices:

  • Solvent: Acetonitrile (ACN) is chosen as it is a polar aprotic solvent that effectively solvates the reactants without interfering with the nucleophilic attack.

  • Base: Potassium carbonate (K₂CO₃) is a mild inorganic base, sufficient to deprotonate the thiol to the more nucleophilic thiolate anion, which is the active nucleophile in the S_N2 reaction.

  • Stoichiometry: Using a slight excess of the thiol (1.1 eq) ensures complete consumption of the limiting benzothiazole reagent, while using approximately one equivalent of base prevents side reactions.

  • Monitoring: Thin Layer Chromatography (TLC) is a crucial self-validation step. The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot confirms reaction progression.

Step-by-Step Methodology:

  • To a stirred solution of a substituted thiol (1.1 mmol) in dry acetonitrile (15 mL), add potassium carbonate (1.5 mmol).

  • Stir the mixture at room temperature for 15 minutes to facilitate the formation of the thiolate salt.

  • Add this compound (1.0 mmol) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress using TLC (e.g., 3:7 Ethyl Acetate/Hexane eluent). The reaction is typically complete within 2-4 hours.

  • Upon completion, filter the reaction mixture to remove the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude residue by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield the pure 2-((arylthio)methyl)benzo[d]thiazole derivative.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

G Workflow: Synthesis of Benzothiazole-Thioether Derivatives start Start: Reactants (Thiol, K₂CO₃, ACN) step1 Stir for 15 min (Thiolate Formation) start->step1 step2 Add this compound step1->step2 step3 Reaction & TLC Monitoring (2-4 hours at RT) step2->step3 step4 Filter Mixture (Remove Salts) step3->step4 step5 Solvent Evaporation (Rotary Evaporator) step4->step5 step6 Purification (Column Chromatography) step5->step6 end End: Pure Product & Characterization step6->end

Caption: Experimental workflow for the synthesis of thioether derivatives.

Table 2: Representative Antimicrobial Activity of Benzothiazole Derivatives

Compound TypeTarget OrganismMIC (µg/mL)Reference(s)
Benzothiazole-ThioetherStaphylococcus aureus25 - 200[10]
Benzothiazole-ThioetherEscherichia coli25 - 100[10]
Isatin-Benzothiazole HybridPseudomonas aeruginosa6.2[11]
Benzothiazole SulfonamideMutant E. coli12.5[11]

Section 3: Synthesis of Anticancer Agents

The benzothiazole scaffold is prevalent in compounds designed as anticancer agents, demonstrating efficacy against numerous cancer cell lines.[1][13][14] These derivatives can induce apoptosis, inhibit crucial signaling pathways like PI3K/AKT and ERK, or interfere with DNA replication.[15][16][17][18] The reaction of this compound with various amines provides a direct route to novel compounds for anticancer screening.

Protocol 3.1: Synthesis of N-Substituted 2-(Aminomethyl)benzo[d]thiazole Derivatives

This protocol describes the synthesis of novel secondary and tertiary amines via nucleophilic substitution with primary or secondary amines.

Causality Behind Experimental Choices:

  • Solvent: Dimethylformamide (DMF) is an excellent polar aprotic solvent for this reaction, capable of dissolving a wide range of amines and preventing protonation of the nucleophile.

  • Base: Triethylamine (Et₃N) acts as an organic base to neutralize the HBr generated during the reaction, preventing the protonation and deactivation of the amine nucleophile.

  • Temperature: A slightly elevated temperature (50-60 °C) is often required to drive the reaction to completion, especially with less nucleophilic amines, without causing decomposition.

  • Work-up: An aqueous work-up with subsequent extraction is a standard and effective method for removing the polar DMF solvent and water-soluble byproducts (e.g., triethylammonium bromide). This is a key step for obtaining a clean crude product before final purification.

Step-by-Step Methodology:

  • In a round-bottom flask, dissolve the desired primary or secondary amine (2.2 mmol) in dry DMF (10 mL). Note: Using a slight excess of the amine can drive the reaction towards di-substitution.

  • Add triethylamine (2.5 mmol) to the solution to act as an acid scavenger.

  • Add a solution of this compound (1.0 mmol) in dry DMF (5 mL) dropwise to the stirred amine solution.

  • Heat the reaction mixture to 50 °C and stir for 6-12 hours. Monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and pour it into ice-water (50 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the organic phase under reduced pressure.

  • Purify the resulting residue by silica gel column chromatography to isolate the target N-substituted aminomethyl benzothiazole derivative.

  • Confirm the structure of the purified compound by NMR and Mass Spectrometry.

G Proposed Anticancer Mechanism of Action cluster_pathway Signaling Pathways BT_derivative Benzothiazole Derivative (B7) AKT AKT BT_derivative->AKT Inhibits ERK ERK BT_derivative->ERK Inhibits Proliferation Cell Proliferation & Survival AKT->Proliferation Promotes ERK->Proliferation Promotes Apoptosis Apoptosis Proliferation->Apoptosis Inhibits

Caption: Inhibition of AKT/ERK pathways by benzothiazole derivatives.[17]

Table 3: Representative Anticancer Activity (IC₅₀ Values) of Benzothiazole Derivatives

Cancer Cell LineCompound TypeIC₅₀ (µM)Reference(s)
HT-29 (Colon)Indole-Benzothiazole Hybrid0.024[1][13]
A549 (Lung)Pyridine-Benzothiazole Hybrid0.044[1][13]
MCF-7 (Breast)Thiazolidine-Benzothiazole Hybrid0.036[1][13]
HepG2 (Liver)Pyridine-Benzothiazole Hybrid0.048[1][13]
PANC-1 (Pancreatic)2-Substituted Benzothiazole(Effective)[18]

Conclusion

This compound is a high-value, reactive intermediate for the synthesis of biologically active molecules. Its predictable S_N2 reactivity with a wide range of nucleophiles provides a reliable and efficient platform for generating diverse chemical libraries. The protocols outlined in this guide offer validated starting points for synthesizing novel thioether and amine derivatives with significant potential as antimicrobial and anticancer agents. By understanding the causality behind the experimental conditions, researchers can further adapt and optimize these methods to create next-generation therapeutics based on the privileged benzothiazole scaffold.

References

  • Guo, S., et al. (2021). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules. Available at: [Link]

  • Shafique, S., et al. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Chemistry. Available at: [Link]

  • Irfan, A., et al. (2020). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Irfan, A., et al. (2020). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Cena, C., et al. (2022). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. Molecules. Available at: [Link]

  • Al-Ostath, A., et al. (2023). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Molecules. Available at: [Link]

  • Gouda, M. A., et al. (2022). Synthesis of Novel Heterocycles Comprising Benzothiazole Moiety and Their Antimicrobial Evaluations. Polycyclic Aromatic Compounds. Available at: [Link]

  • Reddy, T. R., et al. (2023). Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. Journal of Chemical Health Risks. Available at: [Link]

  • Al-Salahi, R., et al. (2020). Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. Antibiotics. Available at: [Link]

  • Singh, P., et al. (2023). Benzothiazoles: How Relevant in Cancer Drug Design Strategy? CardioSomatics. Available at: [Link]

  • Naaz, F., et al. (2023). Recent insights into antibacterial potential of benzothiazole derivatives. Journal of Molecular Structure. Available at: [Link]

  • Irfan, A., et al. (2020). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Kamal, A., et al. (2018). A Review on Anticancer Potentials of Benzothiazole Derivatives. Mini-Reviews in Medicinal Chemistry. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2023). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Medicinal Chemistry. Available at: [Link]

  • Mulani, S., et al. (2023). Synthesis and various biological activities of benzothiazole derivative: A review. GSC Biological and Pharmaceutical Sciences. Available at: [Link]

  • Li, J., et al. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and anti-inflammatory agents. Frontiers in Chemistry. Available at: [Link]

  • Wang, Y., et al. (2023). Novel Benzothiazole Derivatives as Potential Anti-Quorum Sensing Agents for Managing Plant Bacterial Diseases: Synthesis, Antibacterial Activity Assessment, and SAR Study. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • MySkinRecipes. (n.d.). This compound. MySkinRecipes. Available at: [Link]

  • Singh, P., et al. (2023). Benzothiazoles: How Relevant in Cancer Drug Design Strategy? CardioSomatics. Available at: [Link]

  • Yurttaş, L., et al. (2018). Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents. Molecules. Available at: [Link]

  • Hsu, M.-H., et al. (2023). Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. International Journal of Molecular Sciences. Available at: [Link]

  • Chemsigma. (n.d.). This compound [1588441-11-5]. Chemsigma. Available at: [Link]

  • Gaponova, I., et al. (2022). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules. Available at: [Link]

  • Al-Masoudi, N. A., et al. (2022). Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. Egyptian Journal of Chemistry. Available at: [Link]

  • Waengdongbung, W., et al. (2007). A simple and efficient route for synthesis of 2-alkylbenzothiazoles. Songklanakarin Journal of Science and Technology. Available at: [Link]

  • Paget, K. M., et al. (2005). Solid-Phase Synthesis of 2-Aminobenzothiazoles. Organic Letters. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of benzothiazoles and biologically active derivatives from 2-aminothiophenol. ResearchGate. Available at: [Link]

  • ChemInt. (n.d.). Synthetic Routes and Reaction Chemistry of 2-(Bromomethyl)benzo[d]thiazole. ChemInt. Available at: [Link]

  • Musalov, M. V., et al. (2021). Quantum Chemical and Experimental Studies of an Unprecedented Reaction Pathway of Nucleophilic Substitution of 2-Bromomethyl-1,3-thiaselenole with 1,3-Benzothiazole-2-thiol Proceeding Stepwise at Three Different Centers of Seleniranium Intermediates. Molecules. Available at: [Link]

  • Schmuutz, J. L. (1982). Preparation of 2-aminobenzothiazoles. U.S. Patent No. 4,363,913.
  • Malik, J. K., et al. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Der Pharmacia Lettre. Available at: [Link]

  • Al-Naiema, I. M., et al. (2024). Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO. The Journal of Physical Chemistry A. Available at: [Link]

  • Gaponova, I., et al. (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. Molecules. Available at: [Link]

Sources

Introduction: The Synthetic Utility of 2-(Dibromomethyl)benzo[d]thiazole

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Scalable Synthesis of 2-(Dibromomethyl)benzo[d]thiazole

The benzothiazole scaffold is a privileged heterocyclic motif integral to medicinal chemistry and materials science, exhibiting a wide range of biological activities including anticancer, antimicrobial, and antioxidant properties.[1] Specifically, 2-substituted benzothiazoles are critical building blocks in the synthesis of more complex molecules.[1][2] The this compound derivative is a particularly valuable synthetic intermediate. The geminal dibromide functionality serves as a versatile handle for further chemical transformations, such as conversion to an aldehyde group (a key precursor for forming carbon-carbon and carbon-nitrogen bonds) or participation in various coupling reactions.

This application note provides a comprehensive guide for the scale-up synthesis of this compound from 2-methylbenzothiazole. The selected method is a free-radical bromination using N-Bromosuccinimide (NBS), a reagent known for its selectivity in brominating allylic and benzylic positions. This protocol is designed for researchers in drug development and process chemistry, emphasizing scalability, safety, and mechanistic understanding to ensure reliable and reproducible outcomes.

Reaction Mechanism: Free-Radical Bromination

The conversion of 2-methylbenzothiazole to this compound proceeds via a free-radical chain reaction. The process is initiated by the homolytic cleavage of a radical initiator, such as Azobisisobutyronitrile (AIBN) or benzoyl peroxide, upon heating.

  • Initiation: The initiator decomposes to form two radicals. This radical then abstracts a bromine atom from N-Bromosuccinimide (NBS) to generate a bromine radical (Br•).

  • Propagation: This is a two-step cycle.

    • First, a bromine radical abstracts a hydrogen atom from the methyl group of 2-methylbenzothiazole. This is the rate-determining step and results in a stabilized benzothiazol-2-ylmethyl radical.

    • This radical then reacts with a molecule of NBS to form the monobrominated product, 2-(bromomethyl)benzo[d]thiazole, and a succinimidyl radical. The succinimidyl radical continues the chain by reacting with HBr to regenerate a bromine radical.

  • Second Bromination: The monobrominated product can undergo a second hydrogen abstraction by a bromine radical, followed by reaction with another molecule of NBS, to yield the desired this compound.

  • Termination: The reaction is terminated when two radicals combine.

The use of NBS is advantageous as it maintains a low, constant concentration of bromine radicals in the reaction mixture, which suppresses competitive electrophilic aromatic substitution on the benzene ring of the benzothiazole core.[3]

Diagram: Free-Radical Bromination Mechanism

Free-Radical Bromination Mechanism cluster_initiation Initiation Initiator Initiator 2 R• 2 R• Initiator->2 R• Heat (Δ) R• R• Br• Br• R•->Br• + NBS Start_Mat 2-Methylbenzothiazole Radical_1 Benzothiazol-2-ylmethyl Radical Start_Mat->Radical_1 + Br• - HBr Product_1 2-(Bromomethyl)benzothiazole Radical_1->Product_1 + NBS - Succinimidyl Radical Radical_2 Bromo(benzothiazol-2-yl)methyl Radical Product_1->Radical_2 Product_2 2-(Dibromomethyl)benzothiazole Radical_2->Product_2 + NBS - Succinimidyl Radical

Caption: Reaction pathway for the dibromination of 2-methylbenzothiazole.

Materials and Equipment

Reagent Specifications
ReagentFormulaMW ( g/mol )CAS No.Key Properties
2-MethylbenzothiazoleC₈H₇NS149.21120-75-2Liquid, starting material
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.98128-08-5White to light yellow solid, brominating agent, corrosive[4]
Azobisisobutyronitrile (AIBN)C₈H₁₂N₄164.2178-67-1White crystalline solid, radical initiator
Carbon Tetrachloride (CCl₄)CCl₄153.8256-23-5Colorless liquid, solvent (Note: Use of CCl₄ is highly restricted; safer alternatives like acetonitrile or chloroform may be considered)
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01144-55-8White solid, for aqueous wash
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.047757-82-6White solid, drying agent
IsopropanolC₃H₈O60.1067-63-0Colorless liquid, for recrystallization
Equipment List
  • Three-necked round-bottom flask (appropriate for scale)

  • Mechanical stirrer and stirring shaft with paddle

  • Heating mantle with temperature controller

  • Reflux condenser

  • Thermometer or thermocouple

  • Inert gas inlet (Nitrogen or Argon)

  • Addition funnel (optional)

  • Büchner funnel and vacuum flask for filtration

  • Rotary evaporator

  • Recrystallization dishes and ice bath

Detailed Scale-Up Synthesis Protocol

This protocol is based on a 100 mmol (0.1 mol) scale of the starting material, 2-methylbenzothiazole.

Step 1: Reaction Setup
  • Assemble a dry three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a gas outlet to a bubbler, and a thermometer.

  • Ensure all glassware is thoroughly dried to prevent unwanted side reactions.

  • Charge the flask with 2-methylbenzothiazole (14.9 g, 100 mmol) and carbon tetrachloride (400 mL). Note: CCl₄ is a known carcinogen and ozone-depleting substance. Chloroform or acetonitrile can be used as alternatives, though reaction optimization may be required.

Step 2: Reagent Addition
  • To the stirred solution, add N-Bromosuccinimide (NBS) (37.4 g, 210 mmol, 2.1 equivalents). A slight excess of NBS ensures complete dibromination.

  • Add the radical initiator, Azobisisobutyronitrile (AIBN) (0.33 g, 2 mmol, 0.02 equivalents).

  • Flush the entire system with an inert gas (e.g., nitrogen) for 10-15 minutes.

Step 3: Reaction Execution
  • Begin vigorous stirring and gently heat the mixture to reflux (approx. 77°C for CCl₄).

  • Maintain the reflux for 8-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by observing the disappearance of the starting material and the monobrominated intermediate. The solid succinimide, which is less dense than CCl₄, will float to the surface.

Step 4: Work-up and Isolation
  • After the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate.

  • Filter the reaction mixture through a Büchner funnel to remove the solid succinimide. Wash the solid with a small amount of cold CCl₄ (2 x 20 mL) to recover any trapped product.

  • Transfer the combined filtrate to a separatory funnel.

  • Wash the organic layer sequentially with a 5% sodium bicarbonate solution (2 x 100 mL) and then with brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a light yellow solid.

Step 5: Purification
  • Purify the crude solid by recrystallization from isopropanol.

  • Dissolve the crude product in a minimal amount of hot isopropanol.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the white crystalline product by vacuum filtration, wash with a small amount of cold isopropanol, and dry under vacuum.

Diagram: Experimental Workflow

Experimental Workflow Setup 1. Reaction Setup (Flask, Stirrer, Condenser) Charge 2. Charge Reagents (2-MeBT, NBS, AIBN, Solvent) Setup->Charge Reflux 3. Heat to Reflux (8-12 hours under N₂) Charge->Reflux Cool 4. Cool to RT (Precipitate Succinimide) Reflux->Cool Filter 5. Filter Byproduct (Remove Succinimide) Cool->Filter Wash 6. Aqueous Work-up (NaHCO₃, Brine) Filter->Wash Dry 7. Dry & Concentrate (Na₂SO₄, Rotovap) Wash->Dry Recrystallize 8. Recrystallize (Hot Isopropanol) Dry->Recrystallize Isolate 9. Isolate Product (Filter and Dry) Recrystallize->Isolate

Caption: Step-by-step workflow for the synthesis of this compound.

Troubleshooting Guide

ProblemProbable Cause(s)Suggested Solution(s)
Low Yield / Incomplete Reaction Insufficient reaction time or temperature. Inactive initiator.Monitor reaction by TLC/GC until starting material is consumed. Ensure reflux temperature is maintained. Use fresh AIBN.
Formation of Monobrominated Product Insufficient NBS.Use at least 2.1 equivalents of NBS. Confirm the purity of the NBS used.
Formation of Ring-Brominated Byproducts Presence of ionic species (HBr buildup). Reaction conditions too harsh.Ensure the reaction is run under anhydrous conditions and shielded from light to minimize HBr formation. Use of a non-polar solvent like CCl₄ is preferred over polar solvents.[3]
Product is an Oil or Fails to Crystallize Presence of impurities (e.g., tribrominated byproduct, residual solvent).Re-purify using column chromatography on silica gel. Ensure all solvent is removed during concentration.

Safety Precautions

Chemical synthesis on a large scale requires strict adherence to safety protocols. A thorough risk assessment should be conducted before commencing any work.

  • Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, safety glasses with side shields, and a face shield.[5] Handle all chemicals with appropriate chemical-resistant gloves (e.g., nitrile).

  • Engineering Controls: All operations must be conducted inside a certified chemical fume hood to avoid inhalation of volatile solvents and reagent dust.[5] Ensure appropriate exhaust ventilation is in place where dusts may be formed.[5]

  • Reagent Handling:

    • N-Bromosuccinimide (NBS): Corrosive and causes severe skin burns and eye damage.[4] It is also an oxidizer and should be kept away from combustible materials.[6][7] Avoid creating dust when handling.[5]

    • Carbon Tetrachloride (CCl₄): Toxic and carcinogenic. Avoid all personal contact, including inhalation.

    • AIBN: Thermally unstable. Store in a cool place and do not heat directly.

  • Emergency Procedures:

    • Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin with copious amounts of water for at least 15 minutes.[4] Seek immediate medical attention.[4]

    • Eye Contact: Immediately flush eyes with water for several minutes, removing contact lenses if present and easy to do so.[4] Seek immediate medical attention.[4][5]

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]

    • Spills: Evacuate the area. For solid spills, sweep up carefully without creating dust and place in a suitable, closed container for disposal.[5] For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for chemical waste disposal. Do not let the product enter drains.[5]

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Contaminated materials and reagents should be collected in designated hazardous waste containers.

References

  • N-Bromo Succinimide CAS No 128-08-5 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). Retrieved from [Link]

  • N-BROMOSUCCINIMIDE EXTRA PURE MSDS. (2016, May 12). Loba Chemie. Retrieved from [Link]

  • Safety Data Sheet: N-Bromosuccinimide. (2024, April 8). ChemScience. Retrieved from [Link]

  • Waengdongbung, W., et al. (2009). A simple and efficient route for synthesis of 2-alkylbenzothiazoles. Journal of the Serbian Chemical Society, 74(10), 1081-1087.
  • Sharma, P., & Kumar, A. (2023). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Chemistry, 5(2), 1086-1126.
  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (2017). Molecules, 22(8), 1339.

Sources

Application Notes & Protocols: Characterization of 2-(Dibromomethyl)benzo[d]thiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-(Dibromomethyl)benzo[d]thiazole Derivatives in Drug Discovery

The benzothiazole scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of a dibromomethyl group at the 2-position of the benzothiazole ring creates a unique chemical entity with modulated electronic properties and a reactive handle for further synthetic transformations. This modification can significantly influence the biological activity and pharmacokinetic profile of the parent molecule.

Accurate and comprehensive analytical characterization of these this compound derivatives is paramount for advancing drug discovery programs. It ensures the structural integrity of synthesized compounds, confirms purity, and provides critical data for establishing structure-activity relationships (SAR). This guide offers a detailed overview of the key analytical techniques and protocols for the unambiguous characterization of this important class of molecules, tailored for researchers, scientists, and drug development professionals.

A Multi-Modal Approach to Structural Elucidation

A single analytical technique is often insufficient for the complete characterization of a novel chemical entity. A comprehensive, multi-modal approach, integrating data from chromatography, mass spectrometry, and nuclear magnetic resonance spectroscopy, is essential for irrefutable structural confirmation and purity assessment. For crystalline derivatives, X-ray crystallography provides the ultimate structural proof.

I. Chromatographic Purity Assessment: High-Performance Liquid Chromatography (HPLC)

Principle: High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of synthesized compounds. It separates components of a mixture based on their differential partitioning between a stationary phase (e.g., C18 silica gel) and a mobile phase. The retention time (Rt) is a characteristic property of a compound under specific chromatographic conditions.

Causality of Method Selection: A gradient elution method is often preferred for analyzing benzothiazole derivatives to ensure good peak shape and resolution of the main compound from potential impurities and starting materials, which may have a wide range of polarities. The UV detector is suitable as the benzothiazole core possesses a strong chromophore.

Protocol: Purity Analysis by Reverse-Phase HPLC
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the this compound derivative.

    • Dissolve the sample in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a 1 mg/mL stock solution.

    • Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the initial mobile phase composition.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system equipped with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient Elution:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-20 min: 95% to 5% B

      • 20-25 min: 5% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm.

  • Data Analysis:

    • The purity of the sample is determined by the area percentage of the main peak in the chromatogram.

    • A pure compound should exhibit a single major peak with a consistent retention time.

Parameter Typical Value
Retention Time (Rt)Dependent on the specific derivative, but typically in the mid-to-late gradient region.
Purity>95% for most research applications.

II. Molecular Weight and Elemental Composition: Mass Spectrometry (MS)

Principle: Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound. For this compound derivatives, mass spectrometry is particularly informative due to the characteristic isotopic pattern of bromine.

Causality of Method Selection: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in a distinctive isotopic pattern in the mass spectrum for any fragment containing bromine atoms. A molecule with two bromine atoms will exhibit a characteristic M, M+2, and M+4 peak pattern with an approximate intensity ratio of 1:2:1.[1][2][3] This isotopic signature is a definitive indicator of the presence of two bromine atoms in the molecule. High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to determine the elemental formula.[4]

Protocol: Analysis by Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation:

    • Prepare a dilute solution of the compound (approximately 0.01 mg/mL) in a solvent compatible with ESI, such as methanol or acetonitrile.

    • A small amount of formic acid (0.1%) can be added to promote protonation for positive ion mode analysis.

  • Instrumentation and Conditions:

    • Mass Spectrometer: An ESI-MS system, such as a quadrupole or time-of-flight (TOF) analyzer.

    • Ionization Mode: Positive ion mode is typically effective for benzothiazole derivatives, which can be protonated at the nitrogen atom.

    • Infusion: The sample can be directly infused into the mass spectrometer or analyzed via LC-MS using the HPLC conditions described previously.

    • Mass Range: Scan a mass range that encompasses the expected molecular weight of the derivative.

  • Data Interpretation:

    • Identify the molecular ion peak cluster ([M+H]⁺).

    • For a this compound derivative, expect to see three peaks in the molecular ion cluster:

      • [M+H]⁺: Corresponding to the molecule containing two ⁷⁹Br atoms.

      • [M+2+H]⁺: Corresponding to the molecule containing one ⁷⁹Br and one ⁸¹Br atom.

      • [M+4+H]⁺: Corresponding to the molecule containing two ⁸¹Br atoms.

    • The relative intensities of these peaks should be approximately 1:2:1.

    • Confirm that the observed m/z values correspond to the calculated molecular weight of the target compound.

Isotopologue Relative Mass Expected Relative Intensity
[M+H]⁺ (²⁷⁹Br)M~1
[M+2+H]⁺ (¹⁷⁹Br, ¹⁸¹Br)M+2~2
[M+4+H]⁺ (²⁸¹Br)M+4~1

III. Structural Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. It provides information about the chemical environment, connectivity, and spatial arrangement of atoms. Both ¹H NMR and ¹³C NMR are essential for the complete characterization of this compound derivatives.

Causality of Method Selection:

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The proton of the dibromomethyl group (CHBr₂) will have a characteristic chemical shift.

  • ¹³C NMR: Provides information on the number of different types of carbon atoms in the molecule. The carbon of the dibromomethyl group will also have a distinct chemical shift.

Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation:

    • Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

    • Ensure the sample is fully dissolved. A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm).

  • Instrumentation:

    • A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Data Acquisition and Interpretation:

    • ¹H NMR:

      • Benzothiazole Protons: Expect a set of signals in the aromatic region (typically δ 7.0-8.5 ppm), corresponding to the protons on the benzene ring of the benzothiazole core. The splitting pattern will depend on the substitution pattern of the benzene ring.

      • Dibromomethyl Proton (-CHBr₂): Expect a singlet for the proton of the dibromomethyl group. Its chemical shift will be significantly downfield due to the deshielding effect of the two bromine atoms, typically in the range of δ 6.5-7.5 ppm. For comparison, the methylene protons of 2-(bromomethyl)benzo[d]thiazole appear as a singlet at δ 4.81 ppm.[5]

    • ¹³C NMR:

      • Benzothiazole Carbons: Expect signals corresponding to the carbons of the benzothiazole ring system. The carbon at the 2-position (C2), to which the dibromomethyl group is attached, will be observed in the range of δ 160-170 ppm.[5] Other aromatic carbons will appear in the δ 120-155 ppm region.[6]

      • Dibromomethyl Carbon (-CHBr₂): The carbon of the dibromomethyl group will appear at a characteristic upfield chemical shift compared to the aromatic carbons, typically in the range of δ 30-50 ppm. The presence of two bromine atoms will cause a significant downfield shift compared to a methyl group.

¹H NMR Expected Chemical Shift (δ, ppm) Multiplicity
Aromatic Protons7.0 - 8.5Multiplets
-CH Br₂6.5 - 7.5Singlet
¹³C NMR Expected Chemical Shift (δ, ppm)
Aromatic Carbons120 - 155
C2 of Benzothiazole160 - 170
-C HBr₂30 - 50

IV. Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle: FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum provides a "fingerprint" of the functional groups present in the molecule.

Causality of Method Selection: FT-IR is a rapid and simple technique to confirm the presence of key functional groups and the overall structure of the benzothiazole core.

Protocol: FT-IR Spectroscopy
  • Sample Preparation:

    • The sample can be analyzed as a solid (e.g., using a KBr pellet or an ATR accessory) or as a thin film.

  • Data Acquisition and Interpretation:

    • Aromatic C-H stretching: Bands above 3000 cm⁻¹.

    • C=N and C=C stretching (benzothiazole ring): Characteristic absorptions in the 1650-1450 cm⁻¹ region.

    • C-Br stretching: Typically observed in the fingerprint region, below 800 cm⁻¹.

V. Definitive Structure Determination: Single-Crystal X-ray Crystallography

Principle: X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. It provides precise information about bond lengths, bond angles, and intermolecular interactions.

Causality of Method Selection: For novel this compound derivatives, obtaining a crystal structure provides unequivocal proof of the molecular structure and stereochemistry, if applicable. This is particularly valuable for lead compounds in drug development.

Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth:

    • Grow single crystals of the compound suitable for X-ray diffraction. This is often achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.

  • Data Collection and Structure Refinement:

    • Mount a suitable crystal on a goniometer and collect diffraction data using an X-ray diffractometer.

    • Process the data and solve the crystal structure using specialized software.

Comprehensive Analytical Workflow

The following diagram illustrates a logical workflow for the comprehensive characterization of a novel this compound derivative.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_final_confirmation Definitive Confirmation Synthesis Synthesis of Derivative Purification Column Chromatography / Recrystallization Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR FTIR FT-IR Spectroscopy Purification->FTIR HPLC HPLC Purity Check (>95%) Xray X-ray Crystallography (if crystalline) HPLC->Xray For single crystal MS Mass Spectrometry (HRMS) MS->HPLC Confirms Purity Final_Compound Fully Characterized Compound MS->Final_Compound NMR->MS Confirms Mass Xray->Final_Compound

Caption: Comprehensive workflow for the characterization of this compound derivatives.

Conclusion

The analytical characterization of this compound derivatives requires a systematic and multi-faceted approach. By combining chromatographic and spectroscopic techniques, researchers can confidently determine the purity, molecular weight, and detailed structure of these important compounds. The unique isotopic signature of the dibromomethyl group in mass spectrometry and its characteristic chemical shifts in NMR spectroscopy serve as key diagnostic features. The protocols and insights provided in this guide are intended to empower scientists in drug discovery and development to perform robust and reliable characterization of this promising class of molecules.

References

  • Chemistry Steps. Isotopes in Mass Spectrometry. Available at: [Link]

  • ChemicalBook. 2-(Bromomethyl)-1,3-benzothiazole | C8H6BrNS | CID 2776258. Available at: [Link]

  • Filo. Sketch the HNMR spectrum of the following compounds: CHCl2CHBr2 CHBr(CH3)... Available at: [Link]

  • ResearchGate. 90 MHz 1 H NMR spectrum of a mixture of CHBr 3 , CH 2 Br 2... Available at: [Link]

  • Chemistry Steps. Isotopes in Mass Spectrometry. Available at: [Link]

  • Chegg. Predict the appearance of the 'H NMR spectrum of the following molecule: CHBR2-CH2BR. Available at: [Link]

  • SYNTHESIS OF SOME 2-SUBSTITUTED BENZOTHIAZOLE DERIVATIVES AND EVALUATION OF THEIR ANTICANCER AND ANTI-MICROBIAL ACTIVITIES Farsh. Available at: [Link]

  • Der Pharma Chemica. Synthesis, Characterization and Antioxidant Activity of Novel 2-Aryl Benzothiazole Derivatives. Available at: [Link]

  • YouTube. 13.04 Isotopic Abundance in Mass Spectrometry. Available at: [Link]

  • University of Calgary. Ch13 - Mass Spectroscopy. Available at: [Link]

  • Doc Brown's Chemistry. 1H NMR spectrum of 1-bromo-2-methylpropane. Available at: [Link]

  • Doc Brown's Chemistry. C2H4Br2 BrCH2CH2Br C-13 nmr spectrum of 1,2-dibromoethane analysis of chemical shifts... Available at: [Link]

  • Hebrew University of Jerusalem. 13 Carbon NMR. Available at: [Link]

  • Wiley-VCH. Supporting Information. Available at: [Link]

  • Chemguide. mass spectra - the M+2 peak. Available at: [Link]

  • Journal of Young Pharmacists. Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. Available at: [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Available at: [Link]

  • Oregon State University. 13C NMR Chemical Shift. Available at: [Link]

  • Indian Journal of Pharmaceutical Education and Research. Synthesis and Pharmacological Activities of Benzothiazole Derivatives. Available at: [Link]

  • YouTube. Carbon-13 NMR Spectroscopy. Available at: [Link]

  • MDPI. Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Available at: [Link]

  • ResearchGate. A Comprehensive Review in Current Developments of Benzothiazole-Based Molecules in Medicinal Chemistry. Available at: [Link]

  • PubMed Central. Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). Available at: [Link]

  • MDPI. Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. Available at: [Link]

  • MDPI. Copper-Coordinated Thiazoles and Benzothiazoles: A Perfect Alliance in the Search for Compounds with Antibacterial and Antifungal Activity. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reactions with 2-(Dibromomethyl)benzo[d]thiazole

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support center for 2-(Dibromomethyl)benzo[d]thiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common issues encountered when using this versatile reagent. Our focus is on explaining the causality behind experimental choices to ensure your success.

Introduction to this compound

This compound (CAS 1588441-11-5) is a valuable synthetic intermediate, primarily utilized as a precursor for the synthesis of benzothiazole-2-carbaldehyde and its derivatives.[1] These aldehydes are crucial building blocks in the development of pharmaceuticals and materials science. The reactivity of the gem-dibromomethyl group allows for a range of chemical transformations, but its successful use requires careful control of reaction conditions. This guide will address the most common challenges in both the synthesis of the reagent itself and its subsequent use.

Part 1: Synthesis of this compound

The most common route to this compound is the radical bromination of 2-methylbenzo[d]thiazole. This seemingly straightforward step is often the source of yield and purity issues.

FAQ 1: My synthesis of this compound from 2-methylbenzo[d]thiazole is low-yielding and impure. What am I doing wrong?

Low yields and the formation of mono-brominated or ring-brominated side products are common issues. Success hinges on carefully controlling the radical chain reaction.

Answer: Optimizing this synthesis requires attention to four key areas: the brominating agent, the radical initiator, the solvent, and the reaction monitoring.

  • Brominating Agent: N-Bromosuccinimide (NBS) is the reagent of choice for benzylic brominations.[2][3] Unlike liquid bromine (Br₂), NBS provides a low, constant concentration of Br₂ in solution, which favors the desired radical substitution over electrophilic addition to the thiazole ring.[2] Using Br₂ directly often leads to a complex mixture of products. Ensure your NBS is of high purity and stored in a desiccator, as moisture can affect its reactivity.

  • Radical Initiator: The reaction requires a radical initiator to start the chain reaction. Common choices include azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). Light (from a sunlamp or a high-wattage tungsten bulb) can also be used to initiate the reaction.[4] The choice and amount of initiator are critical. A typical starting point is 0.05-0.1 equivalents relative to the substrate.

  • Solvent: The solvent plays a crucial role in the selectivity of the bromination. Non-polar solvents like carbon tetrachloride (CCl₄) or cyclohexane are ideal.[3] Using polar solvents can promote ionic side reactions, leading to unwanted byproducts. Ensure the solvent is anhydrous.

  • Reaction Monitoring: Over-running the reaction is a common cause of impurity formation, including the undesired tribromomethyl derivative. Monitor the reaction progress closely using Thin-Layer Chromatography (TLC).[5] The dibromo product will have a different Rf value than the starting material and the mono-bromo intermediate. Quench the reaction as soon as the starting material is consumed.

Troubleshooting Low Yield in Synthesis

SymptomPotential CauseRecommended Solution
No reaction or slow reaction Inefficient initiation.Increase the amount of initiator slightly or ensure your light source is close enough and of sufficient intensity.
Formation of mono-bromo product Insufficient NBS or reaction time.Use at least 2.2 equivalents of NBS. Monitor by TLC and allow the reaction to proceed until the mono-bromo intermediate is consumed.
Significant ring bromination Reaction conditions are too polar.Use a non-polar solvent like CCl₄ and ensure all reagents and glassware are dry.
Complex product mixture Over-reaction or decomposition.Monitor the reaction closely by TLC and quench it promptly upon completion. Purify the product immediately after workup.

Part 2: Conversion to Benzothiazole-2-carbaldehyde

A primary application of this compound is its conversion to benzothiazole-2-carbaldehyde. This is typically achieved via hydrolysis of the gem-dibromide.[6]

FAQ 2: I'm trying to hydrolyze this compound to the aldehyde, but the yield is poor and I get a lot of side products. How can I optimize this step?

This hydrolysis can be deceptively tricky. The choice of reagents and conditions is critical to avoid decomposition and side reactions.

Answer: A highly effective method for this transformation is the use of silver nitrate (AgNO₃) in an aqueous solvent mixture, such as aqueous acetone or aqueous ethanol.[7][8]

Mechanism Insight: The silver ion (Ag⁺) acts as a halophile, coordinating to one of the bromine atoms and facilitating its departure as a silver bromide (AgBr) precipitate.[7] This generates a stabilized carbocation intermediate which is then trapped by water. A subsequent elimination of HBr from the resulting bromohydrin yields the desired aldehyde.

Detailed Protocol for Aldehyde Synthesis:

  • Reaction Setup: Dissolve this compound (1.0 eq) in a mixture of acetone and water (e.g., 4:1 v/v).

  • Reagent Addition: To this solution, add silver nitrate (2.2 eq) portion-wise over 10-15 minutes at room temperature. The formation of a pale yellow precipitate (AgBr) should be observed.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC. The aldehyde product is typically more polar than the starting dibromide.

  • Work-up: Once the reaction is complete (usually 1-3 hours), filter the mixture to remove the AgBr precipitate. Wash the precipitate with a small amount of acetone.

  • Extraction: Combine the filtrate and washings, and remove the acetone under reduced pressure. Extract the remaining aqueous solution with an organic solvent like ethyl acetate or dichloromethane.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. The crude aldehyde can then be purified by column chromatography on silica gel.

Troubleshooting Aldehyde Synthesis

SymptomPotential CauseRecommended Solution
Incomplete reaction Insufficient silver nitrate or reaction time.Ensure at least 2.2 equivalents of AgNO₃ are used. If the reaction stalls, gentle heating (40-50 °C) can be applied, but monitor for decomposition.
Formation of dark, tarry material Decomposition of the starting material or product.Perform the reaction at room temperature or below. Ensure the starting dibromide is pure.
Low isolated yield Product is water-soluble or lost during workup.Perform multiple extractions of the aqueous layer. Be careful not to discard the product with the AgBr precipitate.
Aldehyde is unstable Aldehydes can be prone to oxidation or polymerization.Purify the aldehyde promptly and store it under an inert atmosphere (Argon or Nitrogen) at a low temperature (2-8 °C).[9]

Part 3: Stability and Handling

FAQ 3: My this compound seems to be degrading over time. What are the proper storage and handling procedures?

This compound is a reactive compound and can be sensitive to moisture, light, and heat.

Answer: Proper storage is crucial for maintaining the integrity of the reagent.

  • Storage: Store this compound in a tightly sealed container in a refrigerator (2-8 °C).[9][10] The container should be protected from light by wrapping it in aluminum foil or using an amber vial. Storing under an inert atmosphere of argon or nitrogen is highly recommended to prevent slow hydrolysis from atmospheric moisture.

  • Handling: When handling the reagent, work quickly and avoid prolonged exposure to the atmosphere. Use anhydrous solvents and techniques to minimize contact with water.

  • Signs of Decomposition: A noticeable color change (e.g., from off-white to yellow or brown) or a change in physical state (e.g., from a solid to a gummy substance) can indicate decomposition. If decomposition is suspected, it is advisable to purify the material by recrystallization before use or to synthesize a fresh batch.

Visualizing the Workflow

A clear understanding of the experimental sequence is vital for successful synthesis.

Synthesis_Workflow cluster_0 Step 1: Bromination cluster_1 Step 2: Hydrolysis Start 2-Methylbenzo[d]thiazole Product1 This compound Start->Product1 Radical Bromination Reagents1 NBS, AIBN CCl4, Light/Heat Reagents1->Product1 Product1_ref This compound FinalProduct Benzothiazole-2-carbaldehyde Product1_ref->FinalProduct Hydrolysis Reagents2 AgNO3 Aqueous Acetone Reagents2->FinalProduct

Caption: Overall workflow from 2-methylbenzo[d]thiazole to benzothiazole-2-carbaldehyde.

Troubleshooting Logic

When encountering issues, a systematic approach can help identify the root cause.

Troubleshooting_Logic Start Is the reaction yield low? Check_Step Which step is problematic? Start->Check_Step Yes End Success! Start->End No Bromination_Issue Bromination (Step 1) Check_Step->Bromination_Issue Bromination Hydrolysis_Issue Hydrolysis (Step 2) Check_Step->Hydrolysis_Issue Hydrolysis Check_Purity Check starting material purity. Use fresh NBS & anhydrous solvent. Bromination_Issue->Check_Purity Monitor_TLC Monitor reaction by TLC. Ensure >2 eq. of NBS. Bromination_Issue->Monitor_TLC Check_AgNO3 Ensure >2 eq. of AgNO3. Check for AgBr precipitate. Hydrolysis_Issue->Check_AgNO3 Control_Temp Run at room temperature. Purify product promptly. Hydrolysis_Issue->Control_Temp

Caption: Decision tree for troubleshooting low-yield reactions.

References

  • Benchchem. (n.d.). Troubleshooting guide for the synthesis of benzothiazole derivatives.
  • ResearchGate. (n.d.). Developments of Corey-Fuchs Reaction in Organic and Total Synthesis of Natural Products.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis: Benzothiazole-2-carboxaldehyde as a Versatile Building Block.
  • Wikipedia. (n.d.). Geminal halide hydrolysis.
  • Chemistry Stack Exchange. (2019, June 8). What is the major product of the reaction of a geminal dibromide with silver nitrate?
  • PMT. (2025, January 5). Hydrolysis of Halogenoalkanes (Edexcel A Level Chemistry): Revision Note.
  • Master Organic Chemistry. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry.
  • Common Organic Chemistry. (n.d.). Bromination - Common Conditions.
  • Chad's Prep. (2020, December 16). 10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry [Video]. YouTube.
  • MySkinRecipes. (n.d.). This compound.
  • ChemicalBook. (n.d.). This compound | 1588441-11-5.

Sources

Technical Support Center: Synthesis of 2-(Dibromomethyl)benzo[d]thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-(Dibromomethyl)benzo[d]thiazole. This document provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you navigate the challenges associated with this synthesis. Our goal is to equip you with the knowledge to not only identify and solve common problems but also to understand the underlying chemical principles driving these outcomes.

The synthesis of this compound, a valuable intermediate in medicinal chemistry and materials science, is most commonly achieved via the radical bromination of 2-methylbenzo[d]thiazole. The Wohl-Ziegler reaction, which employs N-Bromosuccinimide (NBS) and a radical initiator, is the standard method for this benzylic bromination.[1][2] While effective, this reaction is sensitive to reaction conditions and can be plagued by several side reactions.

Frequently Asked Questions & Troubleshooting Guide

Question 1: My reaction yield is significantly lower than expected. What are the primary causes?

Low yield is a common issue and can stem from several factors, ranging from incomplete reaction to product degradation.

  • Likely Cause A: Inefficient Radical Initiation. The reaction relies on the successful initiation of a radical chain reaction. If the initiator (e.g., AIBN or benzoyl peroxide) is old, decomposed, or used in insufficient quantity, the reaction will not proceed efficiently. The initiation requires heating or UV irradiation to generate the initial radical species.[3]

  • Likely Cause B: Insufficient Brominating Agent. While it may seem straightforward, ensuring the correct stoichiometry of NBS is critical. Under-charging NBS will naturally lead to incomplete conversion of the starting material.

  • Likely Cause C: Product Degradation. Bromomethyl compounds, including the target molecule, can be unstable, especially under prolonged heating or exposure to light. The benzothiazole moiety itself can also be susceptible to decomposition under harsh conditions.[4][5]

  • Troubleshooting & Solutions:

    • Verify Initiator Activity: Use a fresh batch of radical initiator (AIBN or benzoyl peroxide). Ensure the reaction is heated to a temperature appropriate for the chosen initiator's half-life (typically 80-100 °C for AIBN in CCl₄).

    • Optimize NBS Stoichiometry: Use a slight excess of NBS (e.g., 2.1-2.2 equivalents) to drive the reaction to completion. However, a large excess should be avoided as it can promote side reactions.

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or GC-MS to monitor the consumption of the starting material (2-methylbenzo[d]thiazole) and the formation of the mono- and di-brominated products. Stop the reaction as soon as the starting material is consumed to minimize degradation.

    • Control Reaction Temperature: Avoid excessive heating. Refluxing should be gentle. Once the reaction is initiated (often indicated by more vigorous boiling), it may be necessary to reduce the external heat source as the reaction is exothermic.[1]

Question 2: I'm observing multiple spots on my TLC plate and complex peaks in my NMR. What are these byproducts?

The formation of multiple products is the most frequent challenge in this synthesis. Understanding their origin is key to suppression.

  • Likely Cause A: Incomplete Bromination. The most common byproduct is the mono-brominated intermediate, 2-(bromomethyl)benzo[d]thiazole. This arises from insufficient NBS or reaction time.

  • Likely Cause B: Over-bromination. The formation of 2-(tribromomethyl)benzo[d]thiazole can occur if an excessive amount of NBS is used or if the reaction is allowed to proceed for too long.

  • Likely Cause C: Aromatic Ring Bromination. Under certain conditions, electrophilic bromination of the benzene ring of the benzothiazole can compete with the desired radical substitution on the methyl group. This is more likely if the reaction generates ionic bromine species (Br⁺), which can be promoted by polar solvents or impurities.[6]

  • Troubleshooting & Solutions:

    • Staged Addition of NBS: Instead of adding all the NBS at once, consider adding it in portions. This helps maintain a low and steady concentration of bromine radicals, favoring the desired substitution pathway.[7]

    • Choice of Solvent: The reaction is traditionally performed in non-polar solvents like carbon tetrachloride (CCl₄) or cyclohexane.[1][7] These solvents are poor at solvating ionic species, thus disfavoring electrophilic aromatic substitution. While CCl₄ is highly effective, its toxicity has led to the use of alternatives like acetonitrile or trifluorotoluene.[1][7]

    • Purification Strategy: Separating the desired dibromo product from the mono- and tri-brominated analogs can be challenging. Column chromatography on silica gel is typically required. A carefully selected eluent system (e.g., a gradient of ethyl acetate in hexanes) is necessary to achieve good separation.

Compound Typical ¹H NMR (CDCl₃) δ (ppm) Notes
2-Methylbenzo[d]thiazole2.83 (s, 3H)Starting Material[8]
2-(Bromomethyl)benzo[d]thiazole~4.9 (s, 2H)Mono-brominated byproduct
This compound ~7.0 (s, 1H) Desired Product
2-(Tribromomethyl)benzo[d]thiazole-Tri-brominated byproduct

Table 1: Characteristic ¹H NMR chemical shifts for compounds in the bromination of 2-methylbenzo[d]thiazole.

Question 3: My reaction mixture turned dark brown or black. What does this indicate?

A significant color change to dark brown or black is usually a sign of decomposition.

  • Likely Cause: NBS Decomposition and Bromine Formation. N-Bromosuccinimide can decompose, especially in the presence of light or acid, to release molecular bromine (Br₂). High concentrations of Br₂ can lead to a host of unwanted side reactions, including polymerization and degradation of the heterocyclic starting material, which often results in dark, tarry substances.[2][7] It's crucial to keep the concentration of Br₂ low.[7]

  • Troubleshooting & Solutions:

    • Use Pure NBS: Recrystallize NBS from water before use if it appears yellow or brown. Pure NBS should be a white crystalline solid.

    • Exclude Light: Wrap the reaction flask in aluminum foil to prevent photo-initiated decomposition of NBS and other radical species.

    • Inert Atmosphere: While not always necessary, conducting the reaction under an inert atmosphere (Nitrogen or Argon) can help prevent oxidative side reactions that may contribute to discoloration and decomposition.

Reaction Mechanisms and Process Flow

To effectively troubleshoot, it is essential to understand the desired reaction pathway and the competing side reactions.

Desired Reaction: Wohl-Ziegler Bromination

The reaction proceeds via a radical chain mechanism. The key is to maintain a very low concentration of molecular bromine (Br₂), which is the actual brominating agent. NBS serves as a source for this low concentration of Br₂.[2][7]

Wohl-Ziegler Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_regeneration Br₂ Regeneration I Initiator (AIBN) I_rad 2R• I->I_rad Δ Br_rad Br• I_rad->Br_rad from Br₂ NBS NBS NBS_reg NBS Br2 Br₂ (trace) Br2_reg Br₂ SM_rad Benzylic Radical Br_rad->SM_rad - HBr SM 2-Methyl- benzothiazole SM->SM_rad Prod1 2-(Bromomethyl)- benzothiazole SM_rad->Prod1 + Br₂ HBr HBr HBr_reg HBr Prod1_rad Monobromo Radical Prod1->Prod1_rad + Br• - HBr Prod2 2-(Dibromomethyl)- benzothiazole Prod1_rad->Prod2 + Br₂ HBr_reg->Br2_reg + NBS NBS_reg->Br2_reg Succinimide Succinimide

Caption: Desired radical chain mechanism for dibromination.

Competing Side Reactions

The primary side reactions involve incomplete bromination, over-bromination, and electrophilic aromatic substitution.

Side Reactions SM 2-Methylbenzo[d]thiazole P1 2-(Bromomethyl)benzo[d]thiazole (Monobromo Product) SM->P1 + NBS (1 eq) P4 Ring-Brominated Products (Electrophilic Addition) SM->P4 [Br⁺] (Ionic Conditions) P2 This compound (Desired Product) P1->P2 + NBS (1 eq) P3 2-(Tribromomethyl)benzo[d]thiazole (Over-bromination) P2->P3 Excess NBS

Caption: Major reaction pathways and potential side products.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a baseline and may require optimization based on laboratory-specific conditions and observations.

Materials:

  • 2-Methylbenzo[d]thiazole (1.0 eq)

  • N-Bromosuccinimide (NBS), recrystallized (2.2 eq)

  • Azobisisobutyronitrile (AIBN) (0.05 - 0.1 eq)

  • Carbon Tetrachloride (CCl₄), anhydrous

  • Saturated Sodium Bicarbonate solution

  • Saturated Sodium Thiosulfate solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-methylbenzo[d]thiazole (1.0 eq) and anhydrous carbon tetrachloride (approx. 10-15 mL per gram of starting material). Wrap the flask in aluminum foil.

  • Reagent Addition: Add N-Bromosuccinimide (2.2 eq) and AIBN (0.1 eq) to the flask.

  • Reaction: Heat the mixture to a gentle reflux (approx. 77 °C for CCl₄) with vigorous stirring. The reaction is often initiated within 30-60 minutes, indicated by an increase in the reflux rate and the consumption of the dense NBS, which is replaced by the less dense succinimide that floats.[1]

  • Monitoring: Monitor the reaction progress by TLC (e.g., 10% Ethyl Acetate/Hexanes). The reaction is typically complete in 2-4 hours when the starting material spot is no longer visible.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the succinimide precipitate and wash the solid with a small amount of CCl₄.

    • Transfer the filtrate to a separatory funnel.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x), saturated sodium thiosulfate solution (1x) to quench any remaining bromine, and finally with brine (1x).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient eluent system (e.g., starting from 100% hexanes and gradually increasing the polarity with ethyl acetate) to separate the desired dibrominated product from other byproducts.

References

  • Wohl–Ziegler bromination. (n.d.). In Wikipedia. Retrieved January 18, 2026, from [Link]

  • Wohl-Ziegler Bromination. (2014, April 19). Chem-Station International Edition. Retrieved from [Link]

  • Wohl-Ziegler Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Brown, A. T., & Downer-Riley, N. K. (2022). A Green Approach to 2-Substituted Benzo- and Naphthothiazoles via N-bromosuccinimide/Bromide-Mediated C(aryl)-S Bond Formation. Molecules, 27(22), 7876. [Link]

  • Bédé, L. A., Koné, M., Koné, G. R. M., Ouattara, S. C. S., Ouattara, L., & Bamba, E. H. S. (2019). Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives. International Journal of Chemistry, 11(1), 84. [Link]

  • Wohl Ziegler Bromination. (2022, October 25). Thermo Fisher Scientific [Video]. YouTube. [Link]

  • Djerassi, C. (1948). Brominations With N-bromosuccinimide and Related Compounds; The Wohl-Ziegler Reaction. Chemical Reviews, 43(2), 271–317. [Link]

  • Abdelmajeed, A. M., et al. (2017). Convenient route synthesis of some new benzothiazole derivatives and their pharmacological screening as antimicrobial agents. Annals of Advanced Chemistry, 1, 032-046.
  • Nguyen, T. T. T., et al. (2022). Synthesis of some benzo[d]thiazole derivatives via Suzuki cross-coupling reaction. Vietnam Journal of Science and Technology.
  • Synthesis of benzothiazoles. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (2024). Chemistry, 6(1), 9.
  • Waengdongbung, W., et al. (2012). A simple and efficient route for synthesis of 2-alkylbenzothiazoles. Thaksin. J., 15(3).
  • CN105198834A - Synthesizing process of 2, 6-dibromo benzothiazole. (2015).
  • Abdoulaye, K., et al. (2024). Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analysis. Journal of Materials Science and Chemical Engineering, 12, 31-52. [Link]

Sources

Purification techniques for 2-(Dibromomethyl)benzo[d]thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Answering the urgent need for robust purification strategies for key synthetic intermediates, this Technical Support Center provides researchers, scientists, and drug development professionals with a dedicated resource for the purification of 2-(Dibromomethyl)benzo[d]thiazole. As a Senior Application Scientist, my goal is to translate complex purification theory into actionable, field-proven protocols and troubleshooting guides. This document is structured to address the specific challenges encountered with this moderately polar, reactive brominated heterocyclic compound, ensuring you can achieve the desired purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a crude sample of this compound?

A1: The impurity profile is heavily dependent on the synthetic route. A common synthesis involves the radical bromination of 2-methylbenzothiazole. Based on this, the primary impurities are typically:

  • Unreacted Starting Material: 2-methylbenzothiazole.

  • Mono-brominated Intermediate: 2-(Bromomethyl)benzo[d]thiazole.[1]

  • Over-brominated Species: While less common, tri-brominated or ring-brominated species can occur with harsh reaction conditions.

  • Reaction Byproducts: Succinimide (if N-Bromosuccinimide is used as the bromine source).[2]

Q2: How stable is this compound during purification?

A2: The dibromomethyl group is a reactive functional group susceptible to hydrolysis and nucleophilic substitution. Prolonged exposure to protic solvents (especially with heat), strong bases (like triethylamine in chromatography), or moisture can lead to degradation, potentially forming the corresponding aldehyde or alcohol.[3] It is advisable to use dried solvents and minimize purification times and temperatures where possible. The compound should be stored at low temperatures (2-8°C) to maintain its integrity.[4]

Q3: Which purification technique should I choose first: recrystallization or column chromatography?

A3: The choice depends on the scale and impurity profile of your crude material.

  • Recrystallization is ideal for large-scale purification (>5 g) when the crude product is relatively pure (>85-90%) and a suitable solvent system can be identified. It is often faster and more economical than chromatography.

  • Column Chromatography is superior for purifying smaller quantities or complex mixtures with multiple, closely-related impurities (e.g., starting material, mono- and di-brominated products). It offers higher resolution but is more labor-intensive and requires more solvent.[5]

Below is a workflow to guide your decision:

G start Crude this compound tlc Analyze by TLC start->tlc decision Impurity Profile? tlc->decision recryst Recrystallization decision->recryst  High Purity (>90%)  Single Major Impurity chrom Column Chromatography decision->chrom Low Purity (<90%) Multiple/Close Impurities end_pure Pure Product recryst->end_pure end_impure Re-evaluate Strategy recryst->end_impure Low Yield/ Purity chrom->end_pure chrom->end_impure Poor Separation

Diagram 1: Purification Method Selection Workflow.

Troubleshooting Guide: Recrystallization

Q1: My compound "oils out" instead of forming crystals upon cooling. What should I do?

A1: Oiling out occurs when the compound's solubility at a given temperature is exceeded, but the solution is too supersaturated or cools too quickly for an ordered crystal lattice to form.[5]

  • Probable Cause: The solvent may be too "good" (dissolves the compound too well), or the cooling rate is too fast.

  • Solution Pathway:

    • Re-heat: Warm the solution until the oil completely redissolves.

    • Add Solvent: Add a small amount of the hot solvent to decrease the saturation level.[5]

    • Slow Cooling: Allow the flask to cool to room temperature very slowly (e.g., by placing it in a warm water bath that cools gradually or wrapping it in glass wool). Do not disturb the flask.

    • Induce Crystallization: If crystals still do not form, try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites or add a seed crystal of the pure compound.[5]

Q2: After recrystallization, the yield is very low. How can I improve it?

A2: Low recovery suggests that a significant amount of your product remains dissolved in the mother liquor.

  • Probable Cause 1: Using too much solvent. The goal is to use the minimum amount of hot solvent required to fully dissolve the crude product.[5] Excess solvent will keep more of your product in solution upon cooling.

  • Solution: In your next attempt, add the hot solvent portion-wise until the solid just dissolves.

  • Probable Cause 2: The solvent is not ideal. The compound may have significant solubility even at low temperatures.

  • Solution:

    • Maximize Precipitation: Cool the flask in an ice bath or refrigerator for an extended period (30-60 minutes) to minimize solubility and maximize crystal formation.[5]

    • Change Solvent System: Find a solvent in which the compound has lower solubility at cold temperatures. A co-solvent system (e.g., ethanol-water, isopropanol-hexane) can be highly effective. Dissolve the compound in a "good" solvent (like ethanol) and slowly add a "poor" solvent (like water) until the solution becomes cloudy, then add a drop of the good solvent to clarify before cooling.[6]

Troubleshooting Guide: Column Chromatography

Q1: My compound and a key impurity have very similar Rf values on TLC, leading to poor separation on the column. What can I do?

A1: This is a common challenge, especially when separating the mono- and di-brominated species. The slight difference in polarity makes baseline separation difficult.

  • Probable Cause: The chosen solvent system (mobile phase) lacks the selectivity needed to differentiate between the two compounds on the silica gel (stationary phase).

  • Solution Pathway:

    • Adjust Polarity: Decrease the overall polarity of your eluent. This will lower the Rf values of all spots, but it increases the interaction time with the silica and can exaggerate small differences in polarity, improving separation. Aim for an Rf of 0.15-0.2 for your target compound for difficult separations.[7]

    • Change Solvent Selectivity: If adjusting the ratio of your current system (e.g., hexane/ethyl acetate) is ineffective, switch to a different solvent system. Different solvents interact with the compounds and silica in unique ways. For instance, trying a dichloromethane/hexane or toluene/ethyl acetate system might alter the elution order or improve separation.[5][7]

    • Consider Alternative Stationary Phases: While less common for this type of compound, if silica gel fails, using alumina (neutral or basic) could provide a different selectivity profile.[5]

The following diagram illustrates the decision-making process for this issue:

G start Poor Separation (Overlapping Spots) q1 Is Rf of target > 0.3? start->q1 s1 Decrease eluent polarity (e.g., more hexane) to target Rf ~0.2 q1->s1 Yes q2 Separation Improved? q1->q2 No s1->q2 s2 Change solvent system (e.g., DCM/Hexane) for different selectivity q2->s2 No s3 Proceed with column q2->s3 Yes end Consider alternative stationary phase (e.g., Alumina) q2->end Still No Separation s2->q2 Re-test TLC

Diagram 2: Troubleshooting Poor Separation in Column Chromatography.

Q2: My compound is streaking on the TLC plate and eluting as a broad band from the column. Why is this happening?

A2: Streaking is often caused by interactions between the compound and the stationary phase or by overloading the column. The benzothiazole nitrogen is weakly basic and can interact with the acidic sites on silica gel.[7]

  • Probable Cause 1: Acidic Silica Interaction. The basic nitrogen on your benzothiazole ring is interacting too strongly with the acidic silica gel.

  • Solution: Add a small amount (0.1-1%) of a modifier like triethylamine to your mobile phase. This will neutralize the acidic sites on the silica, leading to sharper bands and less streaking.[5][7]

  • Probable Cause 2: Column Overloading. Too much crude material was loaded relative to the amount of silica gel.

  • Solution: As a rule of thumb, the mass of crude material should be about 1-5% of the mass of the silica gel.[5] If you loaded more, you will need to reduce the sample load or use a larger column for the same amount of material.

Data Summary Table

Purification TechniqueCommon Solvents / SystemsKey Considerations
Recrystallization Isopropanol, Ethanol, Hexane, Toluene, Ethanol/WaterIdeal solvent dissolves the compound when hot but not when cold.[6] Isopropanol is a good starting point.[2]
Column Chromatography Hexane/Ethyl Acetate (e.g., 9:1 to 4:1), Dichloromethane/HexaneThe dibromomethyl group increases polarity compared to 2-methylbenzothiazole. Start with a low polarity eluent and gradually increase.[8]

Detailed Experimental Protocols

Protocol 1: Recrystallization from Isopropanol

This protocol is a standard procedure for purifying crystalline solids and has been shown to be effective for similar brominated benzothiazole structures.[2]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of isopropanol and bring the mixture to a gentle boil on a hot plate with stirring.

  • Saturation: Continue adding small portions of hot isopropanol until the solid has just completely dissolved. Avoid adding excess solvent.

  • (Optional) Charcoal Treatment: If the solution is colored by persistent impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.[5]

  • Hot Filtration: If charcoal was used, or if there are insoluble impurities, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed flask to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold isopropanol to remove any residual soluble impurities from the crystal surfaces.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent. Characterize the final product by melting point and NMR spectroscopy.

Protocol 2: Flash Column Chromatography

This protocol is designed for high-resolution purification of moderately polar compounds.

  • Solvent System Selection: Using Thin Layer Chromatography (TLC), identify a solvent system (e.g., Hexane/Ethyl Acetate) that provides a good separation of your target compound from impurities, with an Rf value for the target compound between 0.2 and 0.4.[5]

  • Column Packing (Slurry Method):

    • Place a small plug of cotton or glass wool at the bottom of a glass chromatography column. Add a small layer of sand.

    • In a beaker, create a slurry of silica gel in your chosen low-polarity starting eluent.

    • Pour the slurry into the column, gently tapping the side to ensure even packing. Allow the silica to settle, and drain the excess solvent until it is level with the top of the silica bed. Do not let the column run dry.

    • Add another layer of sand on top of the silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the chromatography eluent or a less polar solvent like dichloromethane.

    • Carefully apply the sample solution to the top of the column.

    • Alternatively, for less soluble compounds, perform a "dry loading": adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica, and evaporating the solvent. Carefully add the resulting free-flowing powder to the top of the column.[3]

  • Elution:

    • Carefully add the eluent to the column.

    • Apply gentle pressure (using a pump or inert gas) to achieve a steady flow rate.

    • Collect fractions in test tubes or vials.

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

References

  • Suzuki purification problem : r/OrganicChemistry - Reddit. (2018, November 5). Reddit. [Link]

  • The Royal Society of Chemistry. (n.d.). d4ob01725k1.pdf. [Link]

  • Troubleshooting Purification Methods - Department of Chemistry : University of Rochester. (n.d.). University of Rochester. [Link]

  • Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - NIH. (n.d.). National Institutes of Health. [Link]

  • CN105198834A - Synthesizing process of 2, 6-dibromo benzothiazole - Google Patents. (n.d.).
  • A simple and efficient route for synthesis of 2-alkylbenzothiazoles. (n.d.). [Link]

  • This compound [1588441-11-5] | Chemsigma. (n.d.). Chemsigma. [Link]

  • This compound - MySkinRecipes. (n.d.). MySkinRecipes. [Link]

  • 3-(Benzo[d]thiazol-2-yl)-2H-chromen-2-one - PMC - NIH. (n.d.). National Institutes of Health. [Link]

  • Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (n.d.). [Link]

  • (PDF) Synthesis of 2-Substituted Benzothiazole Derivatives Under Solvent-Free Condition. (2014, August 6). ResearchGate. [Link]

  • Catalytic derivatization of 2-Aminobenzo[d]thiazole for observing antibacterial activity and in silico analysis - Semantic Scholar. (n.d.). Semantic Scholar. [Link]

  • Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis - Scholars Research Library. (n.d.). Scholars Research Library. [Link]

  • Benzothiazole - Wikipedia. (n.d.). Wikipedia. [Link]

  • Crystal structure of N′-[2-(benzo[d]thiazol-2-yl)acetyl]benzohydrazide, an achiral compound crystallizing in space group P1 with Z = 1 - NIH. (n.d.). National Institutes of Health. [Link]

  • Crystal structure of 3-(benzo[d]thiazol-2-yl)-6-methyl-2H-chromen-2-one - NIH. (n.d.). National Institutes of Health. [Link]

  • 7-Bromo-2-(difluoromethyl)benzo[d]thiazole | C8H4BrF2NS | CID 84711146 - PubChem. (n.d.). PubChem. [Link]

  • (PDF) Selective Oxidation of Benzo[d]isothiazol-3(2H)-Ones Enabled by Selectfluor. (2022, April 24). ResearchGate. [Link]

  • Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets - PMC - NIH. (2023, September 4). National Institutes of Health. [Link]

  • Low Temperature Dynamic Chromatography for the Separation of the Interconverting Conformational Enantiomers of the Benzodiazepines Clonazolam, Flubromazolam, Diclazepam and Flurazepam - MDPI. (2021, June 4). MDPI. [Link]

  • (PDF) Benzothiazol Derivatives(Synthesis ,Investigation ,Bio-Studying) - ResearchGate. (2019, January 1). ResearchGate. [Link]

Sources

Technical Support Center: Synthesis of 2-(Dibromomethyl)benzo[d]thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(Dibromomethyl)benzo[d]thiazole. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this synthesis. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your reaction yields.

Introduction: The Synthetic Challenge

This compound is a valuable intermediate in medicinal and agricultural chemistry.[1] Its synthesis is most commonly achieved via the free-radical bromination of 2-methylbenzothiazole. While conceptually straightforward, this reaction is sensitive to several parameters that can lead to low yields, incomplete conversion, or the formation of undesired side products. This guide provides a structured approach to identifying and resolving these issues.

The primary synthetic route involves reacting 2-methylbenzothiazole with a brominating agent, typically N-Bromosuccinimide (NBS), in the presence of a radical initiator. NBS is generally preferred over elemental bromine (Br₂) for this transformation because it provides a low, constant concentration of bromine, which favors the desired benzylic substitution over competitive electrophilic addition to the thiazole ring or aromatic substitution on the benzene ring.[2]

Frequently Asked Questions (FAQs)

Q1: What is the standard synthetic approach for this compound?

The most prevalent and reliable method is the free-radical bromination of 2-methylbenzothiazole. This reaction utilizes N-Bromosuccinimide (NBS) as the bromine source and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), in an inert, non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane. The reaction is typically run under reflux with light (photo-initiation) or thermal initiation.

Q2: Why is N-Bromosuccinimide (NBS) the preferred brominating agent?

NBS is the reagent of choice for allylic and benzylic brominations for a key reason: it maintains a very low concentration of molecular bromine (Br₂) in the reaction mixture.[2] The reaction mechanism, known as the Wohl-Ziegler reaction, involves a radical chain process. The initiator generates a bromine radical which abstracts a benzylic hydrogen from 2-methylbenzothiazole. The resulting benzylic radical then reacts with Br₂ to form the product and another bromine radical, propagating the chain. NBS's role is to react with HBr (a byproduct) to regenerate the low level of Br₂ needed, thus preventing high concentrations of Br₂ that could lead to unwanted side reactions.

Q3: What is the function of the radical initiator (e.g., AIBN, BPO)?

A radical initiator is a substance that can produce radical species under mild conditions to start the radical chain reaction. Upon heating or exposure to UV light, initiators like AIBN decompose to form stable nitrogen gas and two cyanopropyl radicals. These radicals then react with HBr or NBS to generate the initial bromine radical (Br•) that kicks off the bromination chain reaction. Without an initiator, the reaction would be extremely slow or would not start at all.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format.

Issue 1: Low or No Conversion to Product

Q: I've set up the reaction as per the literature, but after several hours, TLC/GC-MS analysis shows only starting material. What could be wrong?

This is a common issue often related to the initiation of the radical chain reaction.

  • Possible Cause A: Inactive Radical Initiator. Radical initiators like AIBN and BPO have finite shelf lives and can decompose over time, especially if not stored correctly (cool and dark).

    • Solution: Use a fresh, recently purchased batch of the initiator. If you suspect your current batch is old, perform a test reaction on a small scale with a known reactive substrate to confirm its activity.

  • Possible Cause B: Presence of Radical Inhibitors/Quenchers. Free radical reactions are notoriously sensitive to inhibitors. Molecular oxygen is a common culprit, acting as a diradical that can quench the chain reaction.

    • Solution: Ensure your reaction solvent is thoroughly degassed before use. This can be achieved by bubbling an inert gas (nitrogen or argon) through the solvent for 15-30 minutes or by using several freeze-pump-thaw cycles. Assembling the reaction under an inert atmosphere is also best practice.

  • Possible Cause C: Insufficient Initiation Energy.

    • Solution: If using photo-initiation, ensure your light source is close enough to the reaction vessel and is of the appropriate wavelength. If using thermal initiation, verify that the reaction has reached the required reflux temperature, as the decomposition rate of initiators is temperature-dependent.

Workflow for Diagnosing No Reaction

G Start Problem: No Product Formation CheckInitiator Is the radical initiator fresh? Start->CheckInitiator CheckInhibitors Was the solvent degassed? CheckInitiator->CheckInhibitors Yes UseNewInitiator Action: Use a fresh batch of initiator. CheckInitiator->UseNewInitiator No CheckTemp Is the reaction at the correct reflux temperature? CheckInhibitors->CheckTemp Yes DegasSolvent Action: Degas solvent and run under N2/Ar. CheckInhibitors->DegasSolvent No VerifyTemp Action: Verify internal temperature. CheckTemp->VerifyTemp No

Caption: Decision tree for troubleshooting zero product yield.

Issue 2: Incomplete Reaction and Mixture of Products

Q: My reaction produces a mixture of starting material, the mono-brominated intermediate, and the desired di-brominated product. How can I drive the reaction to completion?

This indicates that the reaction has stalled or that the conditions are insufficient for complete conversion.

  • Possible Cause A: Incorrect Stoichiometry. The bromination occurs stepwise. To achieve dibromination, you must provide at least two equivalents of the bromine source.

    • Solution: Use a slight excess of NBS, typically 2.1 to 2.2 equivalents relative to the 2-methylbenzothiazole starting material. This ensures enough brominating agent is present to fully convert the mono-bromo intermediate to the di-bromo product.

  • Possible Cause B: Insufficient Reaction Time or Initiator. Radical chains can terminate over time. If the reaction is slow, the initiator may be consumed before all the starting material has reacted.

    • Solution: Monitor the reaction progress using TLC or GC. If the reaction stalls, consider adding a second, small portion of the radical initiator (approx. 0.05-0.1 equivalents) to re-initiate the chain process. You can also increase the reaction time.

Table 1: Typical Reaction Parameters for Dibromination
ParameterRecommended ValueRationale
Reagents 2-methylbenzothiazoleStarting Material
N-Bromosuccinimide (NBS)Bromine Source
AIBN or BPORadical Initiator
Stoichiometry 1.0 eqLimiting Reagent
(vs. Starting Material)2.1 - 2.2 eq Drives reaction to dibromination
0.1 - 0.2 eqInitiates radical chain
Solvent CCl₄, Cyclohexane, BenzeneInert, non-polar
Temperature Reflux (e.g., CCl₄ ~77°C)Ensures thermal initiation
Reaction Time 4 - 12 hoursMonitor by TLC/GC for completion
Issue 3: Formation of Undesired Side Products

Q: I've obtained the product, but the yield is low due to significant side product formation, including what appears to be ring bromination. How can this be avoided?

Side product formation often arises from non-radical pathways or overly harsh conditions.

  • Possible Cause A: Electrophilic Aromatic Substitution (Ring Bromination). Although NBS favors radical substitution, under certain conditions (e.g., presence of acid, polar solvents), it can act as an electrophilic brominating agent, leading to substitution on the electron-rich benzene ring.[3][4]

    • Solution: Ensure your solvent is non-polar and your glassware is dry. The HBr byproduct can catalyze electrophilic bromination; the reaction should be conducted in a way that minimizes HBr buildup. Using a radical initiator and light/heat strongly favors the desired radical pathway.

  • Possible Cause B: Product Decomposition. Poly-halogenated compounds can be sensitive to heat and light. The target molecule, this compound, may degrade during a lengthy reaction or workup.[5]

    • Solution: Work up the reaction as soon as it is complete. Avoid excessive heating during solvent removal. If purifying by column chromatography, use a quick run and do not let the product sit on the silica gel for an extended period.

Issue 4: Difficulty in Purification

Q: How do I effectively remove the succinimide byproduct from my crude product?

This is a classic challenge in reactions using NBS. Succinimide is a solid but can be difficult to remove completely by filtration alone.

  • Solution: Standard Workup Protocol.

    • After the reaction is complete, cool the mixture to room temperature, then chill it in an ice bath to maximize the precipitation of succinimide.

    • Filter the mixture through a Büchner funnel to remove the bulk of the solid succinimide. Wash the solid with a small amount of cold solvent.

    • Transfer the filtrate to a separatory funnel and wash it with water (1-2 times) to remove any remaining water-soluble succinimide.

    • Perform a wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium thiosulfate (Na₂S₂O₃) to neutralize any residual HBr and quench any remaining Br₂.[6]

    • Wash with brine, then dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

    • Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude product can then be purified further by recrystallization or column chromatography.

Purification and Workup Workflow

G Start Reaction Complete Cool Cool to RT, then 0°C Start->Cool Filter Filter to remove solid succinimide Cool->Filter Wash Wash filtrate with H₂O, then sat. NaHCO₃ Filter->Wash Dry Dry organic layer (e.g., Na₂SO₄) Wash->Dry Concentrate Concentrate under reduced pressure Dry->Concentrate Purify Purify via Recrystallization or Chromatography Concentrate->Purify Final Pure Product Purify->Final

Caption: Standard workflow for reaction workup and purification.

Experimental Protocols

Protocol 1: Synthesis of this compound

Disclaimer: This protocol is a representative example. All procedures should be performed by qualified personnel in a certified fume hood with appropriate personal protective equipment (PPE).

  • Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-methylbenzothiazole (1.49 g, 10.0 mmol, 1.0 eq).

  • Reagent Addition: Add 40 mL of dry, degassed carbon tetrachloride (CCl₄). Add N-Bromosuccinimide (NBS) (3.74 g, 21.0 mmol, 2.1 eq) and azobisisobutyronitrile (AIBN) (0.164 g, 1.0 mmol, 0.1 eq).

  • Reaction: Place a heating mantle under the flask and heat the mixture to reflux (approx. 77°C). For photo-initiation, a 150W lamp can be placed next to the flask. Stir vigorously.

  • Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them via Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete in 4-8 hours. The disappearance of the mono-brominated intermediate signals completion.

  • Workup: Once complete, cool the flask to room temperature and then in an ice bath for 30 minutes. Filter the white precipitate (succinimide) and wash it with a small amount of cold CCl₄.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with 25 mL of water, 25 mL of saturated NaHCO₃ solution, and 25 mL of brine.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent using a rotary evaporator to yield the crude product, typically as a yellow or light brown solid.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Transfer the crude solid to an Erlenmeyer flask. A common solvent system for recrystallization is isopropanol or an ethanol/hexane mixture.

  • Dissolution: Add the minimum amount of hot isopropanol to the flask with gentle swirling until the solid just dissolves.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or place it in an ice bath.

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold isopropanol.

  • Drying: Dry the crystals in a vacuum oven at a low temperature (e.g., 40°C) to remove residual solvent. Characterize the final product by NMR, MS, and melting point analysis.

References

  • Semantic Scholar. (n.d.). Alternative pathway to brominate 2,1,3-benzothiadiazole: Preparation of 4,7-dibromobenzo[c]. Retrieved from [Link]

  • Google Patents. (n.d.). US3577427A - Bromination of 2,1,3,-benzothiadiazoles and benzofurazans.
  • MDPI. (n.d.). A Green Approach to 2-Substituted Benzo- and Naphthothiazoles via N-bromosuccinimide/Bromide-Mediated C(aryl)-S Bond Formation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). A Green Approach to 2-Substituted Benzo- and Naphthothiazoles via N-bromosuccinimide/Bromide-Mediated C(aryl)-S Bond Formation. Molecules, 27(22), 7905. Retrieved from [Link]

  • ResearchGate. (2018). Alternative pathway to brominate 2,1, 3-benzothiadiazole: Preparation of 4,7-dibromobenzo[c]-1,2,5-thiadiazole via N-bromosuccinimide. Retrieved from [Link]

  • Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). CN105198834A - Synthesizing process of 2, 6-dibromo benzothiazole.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7222, Benzothiazole. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Design, Synthesis and Biological Evaluation of Benzo[D]Thiazole with Dimethylpyrazol Derivatives. Molecules, 24(23), 4246. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. Chemistry, 26(63), 14353–14357. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

Sources

Stability issues of 2-(Dibromomethyl)benzo[d]thiazole under reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(Dibromomethyl)benzo[d]thiazole. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile yet sensitive reagent in their synthetic workflows. Here, we address common stability issues encountered under various reaction conditions, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the success of your experiments.

I. Introduction to this compound

This compound is a valuable synthetic intermediate, primarily used in the preparation of agrochemicals and pharmaceuticals.[1] Its utility stems from the two reactive bromine atoms on the benzylic-like methyl group, which can be readily displaced or transformed. However, this high reactivity also contributes to its inherent instability under certain conditions. Understanding the factors that influence its stability is paramount to achieving desired reaction outcomes and high yields.

The core of its reactivity lies in the "benzylic" position adjacent to the benzothiazole ring system. This position is activated towards both radical and ionic reaction pathways due to the ability of the aromatic ring to stabilize intermediates.[2][3][4]

II. Troubleshooting Guide: Common Stability Issues

This section addresses specific problems you might encounter during your experiments with this compound.

Issue 1: Rapid decomposition upon dissolution in protic or nucleophilic solvents.

Question: I dissolved this compound in methanol for a subsequent reaction, but I observed the formation of multiple byproducts even before adding other reagents. What is happening?

Answer: This is a classic case of solvolysis. The carbon-bromine bonds in this compound are susceptible to nucleophilic attack by solvents like methanol, ethanol, or water. The benzylic-like position enhances the rate of these SN1 and SN2 reactions.[3][5] In an SN1-type mechanism, the loss of a bromide ion generates a resonance-stabilized carbocation, which is then trapped by the solvent. In an SN2-type reaction, the solvent directly attacks the carbon center, displacing a bromide ion.

Causality: The electron-withdrawing nature of the benzothiazole ring, coupled with the resonance stabilization of the resulting carbocation intermediate, makes the dibromomethyl group highly electrophilic and an excellent leaving group.

Recommended Protocol to Minimize Solvolysis:

  • Solvent Choice: Whenever possible, use aprotic, non-nucleophilic solvents such as dichloromethane (DCM), chloroform, acetonitrile, or tetrahydrofuran (THF).

  • Temperature Control: Perform your reactions at low temperatures (e.g., 0 °C to -78 °C) to decrease the rate of solvolysis.

  • Order of Addition: Add the this compound to the reaction mixture containing the other reagents, rather than preparing a stock solution in a reactive solvent.

Issue 2: Uncontrolled side reactions and low yields in the presence of bases.

Question: I am attempting a substitution reaction using a strong base, but I am observing a complex mixture of products and significant decomposition of my starting material. Why is this occurring?

Answer: Strong bases can promote several undesired side reactions with this compound. These include elimination reactions (to form a vinyl bromide derivative) and hydrolysis if water is present. Furthermore, strong bases can potentially deprotonate other positions on the molecule or catalyze decomposition pathways.

Causality: The protons on the dibromomethyl carbon are acidic enough to be removed by a strong base, leading to an elimination pathway. Additionally, gem-dibromides can undergo base-mediated hydrolysis to form aldehydes or ketones.

Recommendations for Base-Mediated Reactions:

  • Use of Mild Bases: Opt for milder, non-nucleophilic bases such as diisopropylethylamine (DIPEA), triethylamine (TEA), or potassium carbonate.

  • Anhydrous Conditions: Ensure your reaction is performed under strictly anhydrous conditions to prevent hydrolysis. Use dry solvents and glassware.

  • Controlled Stoichiometry: Carefully control the stoichiometry of the base to avoid excess, which can promote side reactions.

Issue 3: Formation of 2-Formylbenzo[d]thiazole as a major byproduct.

Question: During my reaction, I consistently isolate 2-formylbenzo[d]thiazole. What is the likely cause of this?

Answer: The formation of 2-formylbenzo[d]thiazole is a common consequence of the hydrolysis of this compound. This can occur if there is residual water in your reaction mixture or during aqueous work-up.

Causality: The geminal dibromide is readily hydrolyzed to a geminal diol, which is unstable and rapidly eliminates water to form the corresponding aldehyde.

Workflow for Hydrolysis to 2-Formylbenzo[d]thiazole:

G A This compound B Geminal Diol Intermediate A->B  + 2 H2O - 2 HBr C 2-Formylbenzo[d]thiazole B->C  - H2O

Caption: Hydrolysis of this compound.

Protocol for Avoiding Unwanted Hydrolysis:

  • Strictly Anhydrous Conditions: Use freshly dried solvents and flame-dried glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Careful Work-up: If an aqueous work-up is necessary, perform it at low temperatures and minimize the contact time. Consider a non-aqueous work-up if feasible.

III. Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure its long-term stability, this compound should be stored at 2-8°C under an inert atmosphere.[1] It is also advisable to protect it from light and moisture.

Q2: Can I use radical initiators with this compound?

A2: Yes, but with caution. The benzylic-like position is susceptible to radical reactions.[2][3][4] The use of radical initiators like AIBN or benzoyl peroxide can lead to further bromination or other radical-mediated side reactions if a source of bromine radicals is present. It's crucial to understand the full scope of your reaction system. The generally accepted mechanism for benzylic bromination involves bromine radicals.[6]

Q3: Is this compound sensitive to light?

A3: Yes, compounds with benzylic bromide moieties can be light-sensitive. Light can promote the homolytic cleavage of the C-Br bond, generating radicals that can initiate undesired side reactions.[2] It is best practice to conduct reactions in vessels protected from light (e.g., wrapped in aluminum foil).

Q4: How can I monitor the stability of my this compound stock?

A4: The stability can be monitored by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy. For TLC, the appearance of new, more polar spots (e.g., the aldehyde or alcohol hydrolysis products) is indicative of decomposition. With HPLC, you would observe the appearance of new peaks with different retention times. NMR can show the emergence of new signals corresponding to decomposition products.

IV. Experimental Protocols

Protocol 1: General Handling Procedure for this compound
  • Allow the reagent container to warm to room temperature before opening to prevent moisture condensation.

  • Handle the solid in a glove box or under a stream of inert gas.

  • Weigh the required amount quickly and transfer it to the reaction vessel under an inert atmosphere.

  • Reseal the container tightly and store it at the recommended temperature.

Protocol 2: A Typical Nucleophilic Substitution Reaction

This protocol provides a general framework for a nucleophilic substitution reaction, minimizing decomposition.

  • To a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add the nucleophile and anhydrous solvent (e.g., DCM or THF).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of this compound in the same anhydrous solvent to the cooled mixture dropwise over 30 minutes.

  • Maintain the temperature at 0 °C and monitor the reaction progress by TLC or HPLC.

  • Upon completion, quench the reaction at low temperature before proceeding with the work-up.

V. Data Presentation

Table 1: Solvent Effects on the Stability of this compound

SolventTypeNucleophilicityStability at Room Temp. (Qualitative)
MethanolProticHighPoor (rapid decomposition)
WaterProticModerateVery Poor (hydrolysis)
DichloromethaneAproticVery LowGood
AcetonitrileAproticLowModerate
TetrahydrofuranAproticLowGood
Dimethyl SulfoxideAproticModerateFair (can promote decomposition)[7]

VI. Logical Relationships

G cluster_conditions Reaction Conditions cluster_byproducts Byproducts A This compound B Decomposition Pathways A->B D Desired Product A->D  Optimal Conditions E Byproducts B->E C Reaction Conditions C->B Protic_Solvents Protic Solvents Solvolysis_Product Solvolysis Products Protic_Solvents->Solvolysis_Product Strong_Bases Strong Bases Elimination_Product Elimination Products Strong_Bases->Elimination_Product Water Presence of Water Hydrolysis_Product 2-Formylbenzo[d]thiazole Water->Hydrolysis_Product Light Light Exposure Radical_Byproducts Radical Byproducts Light->Radical_Byproducts

Caption: Factors influencing the stability and reaction outcomes.

VII. References

  • This compound - MySkinRecipes. (n.d.). Retrieved from [Link]

  • Reactions on the “Benzylic” Carbon: Bromination And Oxidation - Master Organic Chemistry. (2018, June 13). Retrieved from [Link]

  • Reactions at the Benzylic Position - Chemistry Steps. (n.d.). Retrieved from [Link]

  • Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon - Scientific Update. (2022, October 26). Retrieved from [Link]

  • 2.9: Reactions at the Benzylic Position - Chemistry LibreTexts. (2025, April 8). Retrieved from [Link]

  • Reactions at the benzylic position | Aromatic Compounds | Organic chemistry - YouTube. (2013, July 9). Retrieved from [Link]

  • Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - NIH. (n.d.). Retrieved from [Link]

Sources

Technical Support Center: Byproduct Formation in 2-(Dibromomethyl)benzo[d]thiazole Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(Dibromomethyl)benzo[d]thiazole. This guide is designed to provide in-depth troubleshooting assistance and address frequently asked questions regarding byproduct formation in reactions involving this versatile reagent. Our goal is to equip you with the knowledge to anticipate, identify, and mitigate the formation of unwanted side products, ensuring the successful outcome of your experiments.

Introduction: The Reactivity of this compound

This compound is a valuable building block in organic synthesis, primarily utilized for the introduction of a formyl or cyano group at the 2-position of the benzothiazole core. The geminal dibromide functionality offers a reactive handle for various transformations. However, this reactivity can also be a source of byproduct formation if reaction conditions are not carefully controlled. This guide will delve into the common reactions of this compound and provide detailed insights into the formation of potential byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common applications of this compound?

A1: The primary applications of this compound are as a precursor for the synthesis of 2-benzothiazolecarboxaldehyde and 2-cyanobenzo[d]thiazole. These derivatives are important intermediates in the synthesis of various biologically active compounds and functional materials.[1]

Q2: What is the general stability of this compound?

A2: this compound is a relatively stable compound under anhydrous conditions. However, it is susceptible to hydrolysis, especially in the presence of moisture and base, which can lead to the formation of byproducts. The stability is also influenced by the reaction temperature and the presence of strong nucleophiles.

Q3: Can the benzothiazole ring itself react under the conditions used for transforming the dibromomethyl group?

A3: While the dibromomethyl group is the primary site of reaction, the benzothiazole ring can be susceptible to side reactions under certain conditions. For instance, strong oxidizing agents or harsh acidic or basic conditions could potentially lead to ring-opening or other modifications of the heterocyclic core.[2] However, under the typical conditions for converting the dibromomethyl group, the benzothiazole ring is generally stable.

Troubleshooting Guide: Common Reactions and Byproduct Formation

This section provides a detailed breakdown of common reactions involving this compound, the potential byproducts, their mechanisms of formation, and strategies for mitigation.

Conversion to 2-Benzothiazolecarboxaldehyde

The transformation of the dibromomethyl group to an aldehyde is a cornerstone application. Several methods can be employed, each with its own set of potential byproducts.

Symptoms:

  • The presence of a significant amount of a less polar spot on TLC compared to the starting material and the desired aldehyde.

  • Mass spectrometry data showing a peak corresponding to the molecular weight of 2-(bromomethyl)benzo[d]thiazole.

  • ¹H NMR spectrum exhibiting a singlet for the CH₂Br group.

Causality: This byproduct arises from the incomplete reaction, where only one of the bromine atoms is replaced or hydrolyzed. This can be due to:

  • Insufficient reaction time.

  • Low reaction temperature.

  • Inadequate amount of the reagent (e.g., silver nitrate, DMSO).

Troubleshooting Protocol:

  • Increase Reaction Time: Monitor the reaction by TLC until the starting material and the monobromo intermediate are no longer observed.

  • Elevate Temperature: Gradually increase the reaction temperature, while carefully monitoring for the formation of other byproducts.

  • Optimize Reagent Stoichiometry: Ensure at least a stoichiometric amount, and in some cases a slight excess, of the converting reagent is used.

Symptoms:

  • A more polar spot on TLC that may streak.

  • Mass spectrometry data indicating the molecular weight of the carboxylic acid.

  • Broad singlet in the ¹H NMR spectrum corresponding to the carboxylic acid proton.

Causality: Over-oxidation of the initially formed aldehyde can occur, especially with stronger oxidizing agents or prolonged reaction times in the presence of an oxidant.

Troubleshooting Protocol:

  • Use Milder Oxidants: For methods like the Kornblum oxidation, avoid excessively high temperatures or prolonged heating.

  • Careful Monitoring: Stop the reaction as soon as the aldehyde is the major product, as determined by TLC or LC-MS.

  • Control Stoichiometry of Oxidant: If an external oxidant is used, ensure precise control over its stoichiometry.

Symptoms:

  • In a Kornblum oxidation (using DMSO), the presence of byproducts corresponding to the thiomethyl ether and the corresponding alcohol of the starting material.[3]

  • These can be identified by their characteristic mass spectra and NMR signals.

Causality: The Kornblum oxidation mechanism involves the formation of an alkoxysulfonium salt. Side reactions can occur where the bromide is displaced by DMSO, followed by alternative reaction pathways of the intermediate, leading to the formation of a thiomethyl ether or hydrolysis to the alcohol.[3]

Troubleshooting Protocol:

  • Anhydrous Conditions: Ensure strictly anhydrous conditions to minimize hydrolysis to the alcohol.

  • Temperature Control: The Kornblum reaction often requires elevated temperatures, but excessive heat can promote side reactions. Optimize the temperature to favor aldehyde formation.

  • Use of Additives: The addition of zinc salts has been reported to modify the course of the Kornblum oxidation of benzylic bromides, potentially reducing byproduct formation.[3]

Experimental Workflow: Conversion to 2-Benzothiazolecarboxaldehyde using Silver Nitrate

This method relies on the hydrolysis of the gem-dibromide, facilitated by a silver salt.[4]

Protocol:

  • Dissolve this compound in a suitable solvent system (e.g., aqueous acetone or aqueous dioxane).

  • Add a solution of silver nitrate (2.2 equivalents) in water dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) and monitor its progress by TLC.

  • Upon completion, filter off the silver bromide precipitate.

  • Extract the filtrate with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Interpretation Table:

CompoundKey ¹H NMR Signals (δ, ppm, CDCl₃)Approximate R_f (Silica gel, 20% EtOAc/Hexane)
This compound~7.0 (s, 1H, CHBr₂)0.7
2-Benzothiazolecarboxaldehyde~10.1 (s, 1H, CHO)0.4
2-(Bromomethyl)benzo[d]thiazole~4.8 (s, 2H, CH₂Br)0.6
2-Benzothiazolecarboxylic Acid~11-12 (br s, 1H, COOH)0.1 (streaking)
Conversion to 2-Cyanobenzo[d]thiazole

The reaction with cyanide ions is a common method to introduce the nitrile functionality.

Symptoms:

  • Presence of an intermediate spot on TLC between the starting material and the final product.

  • Mass spectrometry data corresponding to the molecular weight of the monobromo-monocyano intermediate.

Causality:

  • Insufficient reaction time or temperature for the second nucleophilic substitution to occur.

  • Poor solubility of the cyanide salt.

Troubleshooting Protocol:

  • Increase Reaction Time and/or Temperature: Monitor the reaction closely by TLC until the intermediate is consumed.

  • Use a Suitable Solvent: Solvents like DMF or DMSO can enhance the solubility of cyanide salts.[5]

  • Phase-Transfer Catalyst: Consider the use of a phase-transfer catalyst (e.g., a quaternary ammonium salt) to facilitate the reaction if a two-phase system is used.

Symptoms:

  • Formation of 2-benzothiazolecarboxamide or 2-benzothiazolecarboxylic acid, especially during workup.

  • These can be identified by their characteristic spectroscopic data.

Causality: The nitrile group can be sensitive to hydrolysis under acidic or basic conditions, particularly at elevated temperatures during the reaction or workup.

Troubleshooting Protocol:

  • Neutral Workup: Use a neutral workup procedure to avoid acidic or basic conditions.

  • Avoid Prolonged Heating: Minimize the reaction time and temperature once the starting material is consumed.

  • Anhydrous Conditions: While the reaction itself may tolerate some water, minimizing water content can reduce the risk of hydrolysis.

Diagram: Byproduct Formation Pathways

Byproduct_Formation cluster_aldehyde Conversion to Aldehyde cluster_nitrile Conversion to Nitrile A This compound B 2-Benzothiazolecarboxaldehyde (Desired Product) A->B Hydrolysis/ Oxidation C 2-(Bromomethyl)benzo[d]thiazole (Incomplete Reaction) A->C Partial Reaction E Thiomethyl Ether/Alcohol (Kornblum Side Products) A->E Kornblum Side Reactions F 2-Cyanobenzo[d]thiazole (Desired Product) A->F Nucleophilic Substitution (2x CN-) G 2-(Bromomethyl)-2-cyanobenzo[d]thiazole (Incomplete Reaction) A->G Partial Substitution (1x CN-) D 2-Benzothiazolecarboxylic Acid (Over-oxidation) B->D Further Oxidation H 2-Benzothiazolecarboxamide/ Carboxylic Acid (Hydrolysis) F->H Hydrolysis

Caption: Potential byproduct formation pathways in reactions of this compound.

Concluding Remarks

The successful synthesis of derivatives from this compound hinges on a thorough understanding of its reactivity and the potential for byproduct formation. By carefully controlling reaction parameters such as temperature, time, and stoichiometry, and by being vigilant during reaction monitoring and workup, researchers can significantly minimize the formation of unwanted side products. This guide provides a foundation for troubleshooting common issues, but it is essential to remember that each specific reaction may have its own nuances. We encourage you to consult the primary literature and adapt these general principles to your specific experimental context.

References

  • Marvel, C. S.; Sperry, W. M. Benzophenone. Org. Synth.1928 , 8, 26. DOI: 10.15227/orgsyn.008.0026. [Link]

  • Bhat, K. S.; Srinivas, S.; Srinivas, P. Oxidation of benzylic bromides by DMSO in the presence of zinc salts: A new variant of Kornblum's method. Indian J. Chem., Sect. B: Org. Chem. Incl. Med. Chem.2004, 43B(10), 2245-2247.
  • Kornblum, N.; Jones, W. J.; Anderson, G. J. A New and Selective Method of Oxidation. The Conversion of Alkyl Halides and Alkyl Tosylates to Aldehydes. J. Am. Chem. Soc.1959 , 81(15), 4113–4114. DOI: 10.1021/ja01524a080. [Link]

  • Kaur, H.; Singh, S.; Kumar, S.; Singh, I. Oxidative Ring-Opening of Benzothiazole Derivatives. Can. J. Chem.2019 , 97(2), 113-120. DOI: 10.1139/cjc-2018-0348. [Link]

  • Hassan, A. Y. Some Reactions of 2-Cyanomethyl-1,3-benzothiazole with Expected Biological Activity. J. Heterocycl. Chem.2014, 51(S1), E222-E231.
  • Shaikh, A.; Sahoo, S.; Marder, S. R.; Barlow, S.; Mohapatra, S. K. Reductive dimerization of benzothiazolium salts. Org. Biomol. Chem.2024 , 22, 2115-2123. DOI: 10.1039/D3OB01871G. [Link]

  • Gáplovský, A.; Chabreček, P.; Sutoris, V. Benzothiazole compounds XXX. Hydrolysis of 2-styrylbenzothiazolium salts substituted at the position 3. Chem. Pap.1987, 41(5), 671-674.
  • Voronkov, M. G.; Klyba, L. V.; Russavskaya, N. V.; Levanova, E. P.; Yarosh, O. G.; Mirskova, A. N. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules2021 , 26(16), 4949. DOI: 10.3390/molecules26164949. [Link]

  • Pozdnyakov, D. I.; Klenkin, M. S.; Kurbangalieva, A. R.; Gimaldinova, E. I.; Gerasimova, T. P.; Krivolapov, D. B.; Kataeva, O. N.; Balandina, A. A.; Mironov, V. F. Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. Molecules2022 , 27(8), 2598. DOI: 10.3390/molecules27082598. [Link]

  • Wuerfel, H.; Stark, C. B. W. Syntheses of Substituted 2-Cyano-benzothiazoles. Org. Synth.2018 , 95, 177-191. DOI: 10.15227/orgsyn.095.0177. [Link]

Sources

Technical Support Center: 2-(Dibromomethyl)benzo[d]thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 2-(Dibromomethyl)benzo[d]thiazole. This resource is designed for researchers, chemists, and drug development professionals to ensure the safe and effective use of this valuable synthetic intermediate. As a reactive halogenated heterocyclic compound, its integrity is paramount for reproducible and successful experimental outcomes. This guide provides in-depth answers to common handling and storage questions and offers troubleshooting solutions for issues you may encounter.

Section 1: Core Properties & Safety Data Summary

Before use, it is critical to be familiar with the fundamental properties and hazards of this compound.

Table 1: Chemical & Physical Properties

Property Value Source(s)
CAS Number 1588441-11-5 [1][2]
Molecular Formula C₈H₅Br₂NS [1]
Molecular Weight 307.01 g/mol [1]
Appearance Typically a solid (e.g., powder or crystals)

| Recommended Storage | 2-8°C, under an inert atmosphere |[1][3] |

Table 2: GHS Hazard Summary & Required Personal Protective Equipment (PPE)

Hazard Category GHS Statements & Precautionary Codes Required PPE & Engineering Controls
Acute Toxicity H301+H311: Toxic if swallowed or in contact with skin. H332: Harmful if inhaled.[4] P261, P264, P270, P280 Engineering Control: Chemical Fume Hood[5][6] Gloves: Nitrile gloves (double-gloving recommended).[7][8] Eye Protection: ANSI-approved chemical splash goggles. Body Protection: Fully buttoned lab coat.[5]
Eye Irritation H319: Causes serious eye irritation.[4] P305+P351+P338 Eye Protection: Chemical splash goggles and/or face shield.[7] Facility: Accessible eyewash station.[7][9]
Skin Irritation Potential for skin irritation or burns upon prolonged contact.[7][10][11] P302+P352 Gloves: Nitrile gloves.[8] Facility: Accessible safety shower.[5][9]

| Environmental | H402: Harmful to aquatic life. P273 | Disposal: Must be disposed of as halogenated organic waste.[6][12] |

Section 2: Frequently Asked Questions (FAQs) on Handling & Storage

Q: What are the ideal long-term storage conditions for this compound?

A: The optimal storage condition is refrigerated at 2-8°C in a tightly sealed container under a dry, inert atmosphere (e.g., argon or nitrogen).[1][3] The causality for these conditions is threefold:

  • Temperature: Low temperatures slow the kinetic rate of potential decomposition or hydrolysis reactions.[13]

  • Inert Atmosphere: The dibromomethyl group can be susceptible to hydrolysis from atmospheric moisture and oxidation from atmospheric oxygen. An inert atmosphere displaces both, preserving the compound's integrity.[14][15]

  • Light: While specific photostability data is limited, many complex organic molecules, especially heterocyclic compounds, are light-sensitive.[16][17] Storing in an amber or opaque vial inside a refrigerator protects it from photodegradation.[16][18]

Q: The compound was shipped to me at ambient temperature. Is it compromised?

A: Not necessarily. Most stable reagents can tolerate transportation at ambient temperatures for several weeks without significant degradation.[19] However, upon receipt, the compound should be immediately inspected and then moved to the recommended long-term storage conditions (2-8°C).[14] Mark the date of receipt on the container to track its age.[14]

Q: What is the correct procedure for weighing and dispensing this compound?

A: Due to its toxicity and sensitivity, you should never handle this compound on an open bench.

  • Bring the sealed container from the refrigerator and allow it to warm to ambient temperature for at least 20-30 minutes before opening . This is a critical step to prevent atmospheric moisture from condensing on the cold solid, which would introduce water and accelerate degradation.[13][19]

  • Perform all manipulations within a certified chemical fume hood.[6]

  • Wear all required PPE, including double nitrile gloves, a lab coat, and chemical splash goggles.[7][8]

  • Quickly weigh the desired amount into a tared, dry container and seal both the stock bottle and the new container immediately.

  • If possible, backfill the headspace of the stock bottle with a dry, inert gas like argon or nitrogen before re-sealing to extend its shelf life.[19]

Q: How must I dispose of waste containing this compound?

A: As a halogenated organic compound, it must be disposed of in a designated "Halogenated Organic Waste" container.[6][12] Never dispose of this substance down the drain, as it is harmful to aquatic life and can damage plumbing systems.[12] Contaminated lab materials (gloves, weighing paper, etc.) should also be placed in solid hazardous waste containers. Follow all institutional and local environmental safety protocols.

Section 3: Troubleshooting Experimental Issues

Q: My reaction yield is consistently low, and I suspect the starting material. How can storage be the cause?

A: Low yield is a classic symptom of starting material degradation. If this compound has been improperly stored (e.g., without an inert atmosphere, at room temperature, or with frequent opening/closing), hydrolysis of one or both bromine atoms can occur. This creates impurities that are unreactive in your desired pathway, effectively lowering the concentration of the active starting material and leading to poor yields.[20]

Q: I am observing unexpected peaks in the NMR spectrum of my crude reaction product. What could be the source?

A: Unexpected peaks often point to impurities in the starting material or decomposition during the reaction. Common degradation products of this compound could include:

  • Hydrolysis Products: 2-(Bromohydroxymethyl)benzo[d]thiazole or even the corresponding aldehyde, 2-formylbenzo[d]thiazole.

  • Oxidation Products: Various oxidized forms of the benzothiazole ring system. To diagnose this, run a high-resolution NMR or LC-MS of your starting material. If you see multiple species, the reagent has likely degraded.[20]

Q: The solid in my stock bottle has changed color from off-white to yellow/brown. Is it still usable?

A: A significant color change is a strong visual indicator of chemical decomposition.[14] While the compound might not be entirely degraded, it is no longer pure. Using it will introduce unknown impurities into your reaction, making purification difficult and potentially inhibiting the reaction altogether. It is highly recommended to either purify the material (e.g., by recrystallization, if a suitable procedure is known) or discard it and use a fresh, pure lot.

Q: I accidentally left the cap off the bottle for a few minutes. Has moisture exposure ruined the reagent?

A: While not ideal, brief exposure may not be catastrophic, depending on the ambient humidity. However, the compound's surface has likely been exposed to moisture.

  • Immediate Action: Purge the bottle with a stream of dry nitrogen or argon before sealing it tightly.[19]

  • Validation: Before its next use in a critical reaction, perform a quality control check. A simple TLC analysis comparing it to a known good lot or running a small-scale test reaction can provide confidence.[20] If you see new, more polar spots on the TLC plate, hydrolysis has likely occurred.

Section 4: Protocols & Workflows

Protocol 4.1: Recommended Procedure for Handling and Aliquoting
  • Preparation: Ensure your chemical fume hood is clean and uncluttered. Gather all necessary PPE and equipment (spatulas, weigh boats, vials).

  • Equilibration: Retrieve the sealed stock bottle of this compound from the 2-8°C storage. Place it in a desiccator at room temperature and allow it to equilibrate for at least 30 minutes.

  • Dispensing: Once equilibrated, transfer the bottle into the fume hood. Briefly open the container and quickly remove the desired amount of solid using a clean, dry spatula.

  • Sealing: Immediately and tightly seal the stock bottle. If you have an inert gas line, gently purge the headspace before final sealing.

  • Use: Promptly use the weighed-out material in your experiment. Do not leave it exposed to the atmosphere.

  • Cleanup: Wipe down the spatula and work surface. Dispose of all contaminated materials in the appropriate halogenated waste container.[6][12]

  • Return to Storage: Return the stock bottle to the 2-8°C refrigerator.

Workflow 4.2: Decision Tree for a Compromised Reagent

This workflow guides the decision-making process when the quality of the reagent is in doubt.

CompromisedReagentWorkflow Start Reagent Quality in Question (e.g., age, exposure, color change) Visual Perform Visual Inspection: - Color Change? - Clumping/Wet Appearance? Start->Visual QC_Check Perform QC Check: - Run TLC vs. old sample - Acquire ¹H NMR or LC-MS Visual->QC_Check  Any abnormalities observed Proceed Proceed with Reaction (Use with confidence) Visual->Proceed  Appears pristine Purity_OK QC Confirms >95% Purity QC_Check->Purity_OK  Analysis Minor_Imp Minor Impurities Detected Purity_OK->Minor_Imp No Purity_OK->Proceed Yes Major_Imp Significant Degradation Detected Minor_Imp->Major_Imp No Test_Rxn Consider Purification or Run Small-Scale Test Reaction First Minor_Imp->Test_Rxn Yes Discard Dispose of Reagent (Unsuitable for use) Major_Imp->Discard Yes

Caption: Decision workflow for assessing reagent quality.

Workflow 4.3: Chemical Incompatibility Chart

This diagram illustrates materials and conditions to avoid with this compound.

Incompatibility center 2-(Dibromomethyl)- benzo[d]thiazole sub_water Water / Moisture center->sub_water Causes Hydrolysis/ Decomposition sub_bases Strong Bases (e.g., NaOH, BuLi) center->sub_bases Causes Decomposition/ Violent Reaction sub_oxidants Strong Oxidizing Agents (e.g., Peroxides, Bleach) center->sub_oxidants Risk of Exothermic Reaction sub_heat Excessive Heat / Ignition Sources center->sub_heat Decomposes to Toxic Fumes (HBr, NOx, SOx) sub_metals Reactive Metals center->sub_metals Potential for Corrosion/ Reaction

Caption: Chemical incompatibility and hazard relationships.

References

  • Water Sensitive Chemicals - Environment, Health & Safety.
  • Chemical Storage Safety Guideline - The University of Queensland.
  • Storage conditions for chemicals in the labor
  • How To Protect Light Sensitive Products - LFA Tablet Presses.
  • Properly Storing Hazardous Chemicals in Your Facility - Alltracon.
  • Halogenated Organic Liquids - Standard Oper
  • Keeping moisture-sensitive chemicals dry - Physics Forums.
  • Preservation of Moisture-Sensitive Chemical Reagents - Sigma-Aldrich.
  • Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry.
  • How To: Troubleshoot a Reaction - University of Rochester Department of Chemistry.
  • PSFC Halogenated Solvents - MIT Plasma Science and Fusion Center.
  • Protection of Light Sensitive Products - Pharmaguideline.
  • Safe Handing & Disposal of Organic Substances - Science Ready.
  • Halogenated Solvents - Washington State University Environmental Health & Safety.
  • Reagent storage conditions - Lumiprobe.
  • This compound - MySkinRecipes.
  • SAFETY DATA SHEET - 2-Mercaptobenzothiazole - Sigma-Aldrich.
  • Safety Data Sheet - Benzothiazole - A&K Scientific.
  • Safety Data Sheet - 2,4-Dibromothiazole - MedchemExpress.com.
  • SAFETY DATA SHEET - 2-(Bromomethyl)-1,3-benzothiazole - Fisher Scientific (2025).
  • SAFETY DATA SHEET - 2-(Bromomethyl)-1,3-benzothiazole - Fisher Scientific (2023).
  • This compound [1588441-11-5] - Chemsigma.
  • 2-Bromo-6-(trifluoromethyl)benzo[d]thiazole - Sigma-Aldrich.
  • 2-(Bromomethyl)benzo[d]thiazole - BLD Pharm.

Sources

Overcoming low reactivity of 2-(Dibromomethyl)benzo[d]thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(Dibromomethyl)benzo[d]thiazole. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the reactivity of this compound, particularly its perceived low reactivity in common synthetic transformations. Our goal is to equip you with the knowledge to overcome experimental challenges and achieve your synthetic targets efficiently.

Introduction: Understanding the Reactivity Profile of this compound

This compound is a valuable intermediate for the synthesis of 2-benzothiazolecarboxaldehyde and other derivatives which are important scaffolds in medicinal chemistry.[1] However, researchers often encounter difficulties in achieving high yields in reactions involving the dibromomethyl group, leading to the perception of low reactivity. This guide will delve into the potential reasons for these challenges and provide actionable solutions.

The core of the issue often lies in the electronic nature of the benzothiazole ring and the stability of reaction intermediates. The benzothiazole moiety is electron-deficient, which can influence the reactivity of the attached dibromomethyl group.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: Why am I observing low yields in the hydrolysis of this compound to 2-benzothiazolecarboxaldehyde?

Answer: The direct hydrolysis of gem-dihalides to aldehydes can be a challenging transformation, and the low reactivity of this compound in this specific reaction is a common issue.[2] Several factors can contribute to this:

  • Electronic Effects: The electron-withdrawing nature of the benzothiazole ring can destabilize the carbocation-like transition states that may be involved in certain hydrolysis mechanisms.

  • Steric Hindrance: The bulky benzothiazole group may sterically hinder the approach of water or hydroxide ions to the carbon atom bearing the bromine atoms.

  • Intermediate Stability: The gem-diol intermediate formed during hydrolysis is often unstable and can readily undergo side reactions or revert to the starting material.[2]

Troubleshooting Strategies for Hydrolysis:

StrategyRationale
Increase Reaction Temperature Provides the necessary activation energy to overcome the reaction barrier.
Use a Co-solvent System Employing a mixture of water and a polar aprotic solvent like DMSO or DMF can improve the solubility of the starting material and facilitate the reaction.
Phase-Transfer Catalysis (PTC) The use of a phase-transfer catalyst, such as a quaternary ammonium salt, can facilitate the transport of the hydroxide ion from the aqueous phase to the organic phase where the substrate resides, thereby increasing the reaction rate.[3][4][5]
Microwave-Assisted Synthesis Microwave irradiation can significantly accelerate the rate of hydrolysis by efficiently heating the polar reaction mixture, often leading to higher yields in shorter reaction times.[6][7][8][9]

Experimental Workflow: Microwave-Assisted Hydrolysis

reagent This compound solvent Aq. base (e.g., Na2CO3) + Co-solvent (e.g., DMF) reagent->solvent Dissolve mw Microwave Reactor (e.g., 100-150 °C, 15-30 min) solvent->mw Irradiate workup Aqueous Workup (Extraction with EtOAc) mw->workup Cool & Process product 2-Benzothiazole- carboxaldehyde workup->product Isolate

Caption: Microwave-assisted hydrolysis workflow.

FAQ 2: My Kornblum oxidation of this compound is sluggish and gives a complex mixture of products. What can I do?

Answer: The Kornblum oxidation is a classic method for converting alkyl halides to aldehydes using dimethyl sulfoxide (DMSO).[10] However, its success is highly dependent on the reactivity of the halide. Less reactive bromides can lead to slow reactions and the formation of byproducts.[11]

Causality behind Experimental Choices:

  • Nucleophilic Attack by DMSO: The reaction is initiated by the nucleophilic attack of the oxygen atom of DMSO on the carbon bearing the bromine atoms. If this step is slow due to the electronic or steric properties of the benzothiazole moiety, side reactions can occur.

  • Elimination Step: The subsequent elimination of dimethyl sulfide and a proton requires a suitable base. An inappropriate base can lead to undesired side reactions.

Troubleshooting the Kornblum Oxidation:

StrategyRationale
Use a More Reactive Leaving Group While you are starting with a dibromide, for other Kornblum reactions, converting a less reactive halide to a tosylate can improve the initial S(_N)2 step.[10]
Employ an Activator The addition of salts like sodium iodide can in situ convert the bromide to a more reactive iodide, accelerating the reaction.
Optimize the Base A non-nucleophilic base like triethylamine or N,N-diisopropylethylamine (DIPEA) is typically used to promote the final elimination step without competing in nucleophilic attack.
Temperature Control Careful control of the reaction temperature is crucial. Higher temperatures may be needed to drive the reaction to completion, but can also promote decomposition and side reactions.

Experimental Workflow: Optimized Kornblum Oxidation

reagent 2-(Dibromomethyl)- benzo[d]thiazole dmso DMSO (Solvent & Reagent) reagent->dmso Dissolve base Non-nucleophilic Base (e.g., Triethylamine) dmso->base Add Base heat Controlled Heating (e.g., 80-120 °C) base->heat Heat workup Aqueous Workup & Purification heat->workup Process product 2-Benzothiazole- carboxaldehyde workup->product Isolate

Caption: Optimized Kornblum oxidation workflow.

Alternative Synthetic Strategies

Given the potential for low yields and difficulties in the direct conversion of this compound, it is often more efficient to consider alternative synthetic routes to 2-benzothiazolecarboxaldehyde.

Alternative 1: Oxidation of 2-Methylbenzothiazole

This is a common and often high-yielding approach. The methyl group at the 2-position can be oxidized to an aldehyde using various oxidizing agents.

Protocol: Oxidation of 2-Methylbenzothiazole with Selenium Dioxide

  • Dissolve: Dissolve 2-methylbenzothiazole in a suitable solvent such as dioxane or a mixture of acetic acid and water.

  • Add Oxidant: Add a stoichiometric amount of selenium dioxide (SeO(_2)).

  • Heat: Reflux the reaction mixture for several hours. Monitor the reaction progress by TLC.

  • Workup: After completion, cool the reaction mixture and filter to remove selenium metal. Neutralize the filtrate and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purify: Purify the crude product by column chromatography or recrystallization.

A study has shown that oxidation of the precursor, benzothiazol-2-yl-methanol, with manganese dioxide can achieve a yield of 90.2%.[12]

Alternative 2: Sommelet Reaction of 2-(Bromomethyl)benzothiazole

The Sommelet reaction is a classic method for converting benzylic halides to aldehydes using hexamine.

Protocol: Sommelet Reaction

  • Form Hexaminium Salt: React 2-(bromomethyl)benzothiazole with hexamethylenetetramine (hexamine) in a solvent like chloroform or acetic acid to form the quaternary ammonium salt.

  • Hydrolyze: Hydrolyze the hexaminium salt with aqueous acid (e.g., hydrochloric acid) to yield 2-benzothiazolecarboxaldehyde.

  • Isolate: Isolate the product by extraction and purify as needed.

Logical Relationship: Choosing a Synthetic Route

cluster_routes Synthetic Routes start Starting Material Availability route1 From 2-(Dibromomethyl)benzothiazole (Hydrolysis or Kornblum) start->route1 If available route2 From 2-Methylbenzothiazole (Oxidation) start->route2 If available route3 From 2-(Bromomethyl)benzothiazole (Sommelet Reaction) start->route3 If available target Target: 2-Benzothiazolecarboxaldehyde route1->target route2->target route3->target

Caption: Decision tree for synthetic route selection.

Conclusion

While this compound can be a challenging substrate due to its inherent reactivity profile, a systematic approach to troubleshooting and the consideration of alternative synthetic pathways can lead to successful outcomes. By understanding the potential electronic and steric influences of the benzothiazole ring, researchers can make informed decisions to optimize their reaction conditions or select a more efficient route to their target molecules.

References

  • Reactions of Benzylboronate Nucleophiles. PMC. [Link]

  • An Improved Synthesis of Benzothiazole-2-carbaldehyde. Semantic Scholar. [Link]

  • Microwave Assisted Synthesis of Heterocycles- Green Chemistry Approaches. International Journal of ChemTech Research. [Link]

  • Benzothiazole synthesis. Organic Chemistry Portal. [Link]

  • Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells. PubMed. [Link]

  • Method for preparing 2-methylbenzothiazole derivative.
  • SYNTHESIS OF SOME 2-SUBSTITUTED BENZOTHIAZOLE DERIVATIVES AND EVALUATION OF THEIR ANTICANCER AND ANTI-MICROBIAL ACTIVITIES. Farsh. [Link]

  • Quantum Chemical and Experimental Studies of an Unprecedented Reaction Pathway of Nucleophilic Substitution of 2-Bromomethyl-1,3-thiaselenole with 1,3-Benzothiazole-2-thiol Proceeding Stepwise at Three Different Centers of Seleniranium Intermediates. PMC. [Link]

  • Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. PMC. [Link]

  • Synthesis and Metal-Catalyzed Reactions of gem-Dihalovinyl Systems. Chemical Reviews. [Link]

  • SYNTHESIS OF SOME 2-SUBSTITUTED BENZOTHIAZOLE DERIVATIVES AND EVALUATION OF THEIR ANTICANCER AND ANTI-MICROBIAL ACTIVITIES. Journal of microbiology, biotechnology and food sciences. [Link]

  • Benzothiazole compounds XXX. Hydrolysis of 2-styrylbenzothiazolium salts substituted at the position 3. Chemical Papers. [Link]

  • Reactivity of halogenothiazoles towards nucleophiles. Kinetics of reactions between 2- and 4-halogenothiazoles and nucleophiles. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Lewis Acid-Catalyzed Ring-Opening Cross-Coupling Reaction of gem-Difluorinated Cyclopropanes Enabled by C-F Bond Activation. PubMed. [Link]

  • Oxidation of Benzylic Bromides by DMSO in the Presence of Zinc Salts: A New Variant of Kornblum′s Method. ResearchGate. [Link]

  • Microwave-assisted heterocyclic synthesis. ResearchGate. [Link]

  • Reactivity of 2-halogenothiazoles towards nucleophiles: kinetics and mechanisms of the reactions of 2-halogeno-X-thiazoles with benzenethiolate ion. Journal of the Chemical Society B: Physical Organic. [Link]

  • Phase-Transfer-Catalyzed Alkylation of Hydantoins. PMC. [Link]

  • Oxidation of benzylic bromides by DMSO in the presence of zinc salts: a new variant of Kornblum's method. NIScPR Online Periodical Repository. [Link]

  • Merging photoredox catalysis with Lewis acid catalysis: activation of carbon–carbon triple bonds. Chemical Communications. [Link]

  • A pathway to synthesize 2-methylbenzothiazole derivatives via a hydrogen sulfide promoted tandem reaction of calcium carbide and 2-iodoaniline. Organic & Biomolecular Chemistry. [Link]

  • Oxidation of benzylic bromides by DMSO in the presence of zinc salts: A new variant of Kornblum's method. Manipal Research Portal. [Link]

  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. MDPI. [Link]

  • Understanding the reaction mechanism of the Lewis acid (MgBr2)-catalysed [3+2] cycloaddition reaction between C-methoxycarbonyl nitrone and 2-propen-1-ol: a DFT study. ResearchGate. [Link]

  • Effect of a phase transfer catalyst structure on the alkaline hydrolysis of poly(ethylene terephthalate). Green Chemistry. [Link]

  • Reactivity of halogenothiazoles towards nucleophiles. Kinetics of reactions between 2- and 4-halogenothiazoles and nucleophiles. Sci-Hub. [Link]

  • Microwave-assisted synthesis of N-heterocycles in medicinal chemistry. RSC Publishing. [Link]

  • Lewis acid enhancement by hydrogen-bond donors for asymmetric catalysis. PubMed. [Link]

  • Microwave Assisted Organic Synthesis of Heterocyclic Compound. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO. NIH. [Link]

  • A simple and efficient route for synthesis of 2-alkylbenzothiazoles. Semantic Scholar. [Link]

  • Industrial Phase-Transfer Catalysis. PTC Communications, Inc.. [Link]

  • Remarkable Lewis acid catalytic performance of the scandium trimesate metal organic framework MIL-100(Sc) for C–C and C [[double bond, length as m-dash]] N bond-forming reactions. Catalysis Science & Technology. [Link]

  • Kornblum oxidation. Wikipedia. [Link]

  • Gem dihalide on hydrolysis gives a vicinal diol b geminal class 12 chemistry CBSE. Vedantu. [Link]

Sources

Technical Support Center: Catalyst Selection for Reactions with 2-(Dibromomethyl)benzo[d]thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(dibromomethyl)benzo[d]thiazole. This guide provides in-depth technical advice, troubleshooting strategies, and detailed protocols to help you navigate the complexities of catalyst selection and reaction optimization for this versatile building block. As a geminal dihalide, this compound offers unique reactivity for the synthesis of novel compounds, but its successful transformation requires careful consideration of the catalytic system.

Frequently Asked Questions (FAQs)

Q1: What are the primary types of reactions that this compound can undergo?

A1: The reactivity of this compound is dominated by the two bromine atoms on the methyl group. The primary transformations include:

  • Double Dehydrobromination: This elimination reaction, typically promoted by a strong base, leads to the formation of a terminal alkyne, 2-ethynylbenzo[d]thiazole.[1][2][3][4][5]

  • Sequential Cross-Coupling Reactions: The two bromine atoms can be substituted in a stepwise manner, allowing for the introduction of two different functionalities. This is a powerful strategy for creating molecular diversity.[6] Palladium-catalyzed reactions such as Suzuki, Sonogashira, Heck, and Stille couplings are commonly employed.[7][8][9][10]

  • Corey-Fuchs Reaction: This reaction can be used to convert the dibromomethyl group into a terminal alkyne, offering an alternative to direct elimination.[11][12]

  • Formation of Vinylidene-Bridged Dimers: Under certain conditions, coupling reactions can lead to the formation of vinylidene-bridged bis-benzothiazoles.

Q2: I want to synthesize 2-ethynylbenzo[d]thiazole. What are the recommended conditions?

A2: For the synthesis of terminal alkynes from geminal dihalides, a double dehydrohalogenation is required. This is typically achieved using a strong base.

Recommended Conditions:

BaseSolventTemperatureNotes
Sodium amide (NaNH₂)Liquid Ammonia (NH₃)-33 °C to room temp.This is a very effective system for terminal alkyne synthesis and can prevent isomerization to an internal alkyne.[2][3][4][5] Requires 3 equivalents of base for terminal alkynes.[5][13]
Potassium tert-butoxide (KOtBu)Tetrahydrofuran (THF) or DioxaneRoom temp. to refluxA common and effective strong base.
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)Ethanol or DMSOHigh temperatures (e.g., >100 °C)Can be effective, but the high temperatures may lead to side reactions or isomerization of the triple bond.[1][2]

Troubleshooting:

  • Low Yield: Ensure your reagents, especially the base, are fresh and anhydrous. Moisture can quench the strong base. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon).

  • Formation of Vinyl Bromide Intermediate: If the reaction stalls at the vinyl bromide stage, a stronger base or higher temperature may be necessary for the second elimination.

  • Isomerization to an Internal Alkyne: This can occur at high temperatures. Using NaNH₂ in liquid ammonia at low temperatures can minimize this side reaction.[3]

Troubleshooting Guide for Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone for functionalizing this compound. However, challenges can arise. This section provides a structured approach to troubleshooting common issues.

Scenario 1: Low or No Conversion in a Suzuki Coupling

You are attempting to perform a Suzuki coupling with an arylboronic acid to synthesize a 2-(diarylmethyl)benzo[d]thiazole, but you observe only starting material.

Initial Checks:

  • Catalyst Activity: Ensure your palladium precatalyst and ligand are not degraded. Older catalysts or those exposed to air can lose activity. Consider using a fresh batch or a more robust precatalyst.

  • Oxygen Contamination: Oxygen can deactivate the palladium catalyst. Ensure your solvent is properly degassed and the reaction is run under a strict inert atmosphere.

  • Base and Boronic Acid Quality: The base is crucial for activating the boronic acid.[10] Use a fresh, finely powdered, and anhydrous base. The boronic acid itself can degrade over time; check its purity.

Catalyst System Optimization:

ParameterRecommendationRationale
Palladium Precatalyst Switch from Pd(PPh₃)₄ to a more active precatalyst like Pd(dppf)Cl₂, or a Buchwald-type precatalyst (e.g., XPhos Pd G3).[14]Buchwald precatalysts are designed for efficient generation of the active monoligated Pd(0) species, which is often more reactive.[15][16]
Ligand If using a simple phosphine ligand like PPh₃, consider a more electron-rich and bulky ligand such as XPhos, SPhos, or RuPhos.Bulky, electron-rich ligands promote both oxidative addition and reductive elimination, which are key steps in the catalytic cycle.[15]
Base If using a weaker base like Na₂CO₃, try a stronger, non-aqueous base like K₃PO₄ or Cs₂CO₃.A stronger base can more effectively facilitate the transmetalation step, which can be rate-limiting.
Solvent A mixture of a polar aprotic solvent (e.g., dioxane, THF) and water is common. For anhydrous conditions, toluene or DMF can be used.The choice of solvent can influence the solubility of the reagents and the stability of the catalytic species.

Workflow for Troubleshooting a Failed Suzuki Coupling:

Caption: Troubleshooting workflow for a failed Suzuki coupling reaction.

Scenario 2: Homocoupling of the Alkyne in a Sonogashira Reaction

You are attempting a Sonogashira coupling of the intermediate 2-(bromoethynyl)benzo[d]thiazole with a terminal alkyne but observe significant formation of the homocoupled alkyne (Glaser coupling).

Causes and Solutions:

  • Oxygen Presence: The Glaser homocoupling is often promoted by the presence of oxygen. Rigorous degassing of the solvent and maintaining a strict inert atmosphere are critical.

  • Copper(I) Co-catalyst: While essential for the Sonogashira reaction, the copper co-catalyst can also promote homocoupling.

    • Reduce Copper Loading: Try decreasing the amount of the copper(I) salt (e.g., CuI) to 1-2 mol%.

    • Slow Addition: Adding the alkyne slowly to the reaction mixture can help to keep its concentration low, disfavoring the bimolecular homocoupling reaction.

    • Copper-Free Conditions: In some cases, copper-free Sonogashira protocols can be employed, though they may require more specialized palladium catalysts and ligands.

  • Base: The choice of amine base can influence the extent of homocoupling. Diisopropylamine or triethylamine are commonly used.

Experimental Protocol: Selective Mono-Sonogashira Coupling

This protocol is a starting point for the selective coupling of one bromine atom, which can then be followed by a second, different coupling reaction.

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), Pd(PPh₃)₄ (0.05 equiv.), and CuI (0.1 equiv.).

  • Inert Atmosphere: Seal the flask and purge with argon or nitrogen for 15 minutes.

  • Solvent and Base: Add degassed anhydrous THF and triethylamine (2.0 equiv.) via syringe.

  • Alkyne Addition: Add the terminal alkyne (1.1 equiv.) dropwise over 30 minutes at room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS. Upon consumption of the starting material, the reaction can be quenched.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to isolate the mono-alkynylated product.

Advanced Applications and Catalyst Selection

Sequential Cross-Coupling for Asymmetric Products

A key advantage of the dibromomethyl group is the potential for sequential cross-coupling to introduce two different substituents. The success of this strategy relies on the differential reactivity of the C-Br bonds in the starting material and the mono-substituted intermediate.

Strategy:

  • First Coupling: Perform the first cross-coupling reaction under conditions that favor mono-substitution. This often involves using a slight excess of the nucleophile (1.0-1.2 equivalents).

  • Isolation: Purify the mono-substituted intermediate.

  • Second Coupling: Subject the purified intermediate to a second cross-coupling reaction with a different nucleophile. This step may require more forcing conditions (e.g., a more active catalyst, higher temperature) as the remaining C-Br bond may be less reactive.

Catalyst Selection for Sequential Couplings:

The choice of catalyst can be used to control selectivity. For instance, a less reactive catalyst system might be used for the first coupling to favor mono-substitution. For the second, more challenging coupling, a more active catalyst system with a bulky, electron-rich ligand would be appropriate.[6]

Illustrative Pathway for Sequential Suzuki-Stille Coupling:

Sequential_Coupling Substrate This compound Intermediate Mono-arylated Intermediate Substrate->Intermediate Step 1 Product Asymmetric Product Intermediate->Product Step 2 reagent1 Arylboronic Acid (Suzuki Coupling) reagent1->Intermediate catalyst1 Pd(PPh3)4 K2CO3, Toluene/H2O catalyst1->Intermediate reagent2 Organostannane (Stille Coupling) reagent2->Product catalyst2 Pd2(dba)3 / XPhos CsF, Dioxane catalyst2->Product

Caption: A potential reaction sequence for the synthesis of an asymmetrically substituted product.

References

  • OpenOChem Learn. Preparation of Alkynes. [Link]

  • Organic Chemistry Frontiers. Copper-Catalyzed Functionlization/Transformation of Styrenes with Polyhaloalkanes and Arenes Enables Heteroarene-Containing gem-Dihaloalkenes Synthesis. [Link]

  • Chemistry LibreTexts. 10.2: Synthesis of Alkynes - Elimination Reactions of Dihalides. [Link]

  • Royal Society of Chemistry. Photocatalyst-free visible light driven synthesis of gem-dihaloenones from alkynes, tetrahalomethanes and water. [Link]

  • Chemistry LibreTexts. 9.2: Preparation of Alkynes - Elimination Reactions of Dihalides. [Link]

  • Chemical Reviews. Synthesis and Metal-Catalyzed Reactions of gem-Dihalovinyl Systems. [Link]

  • Master Organic Chemistry. Alkenes To Alkynes Via Halogenation And Elimination Reactions. [Link]

  • Chemistry Steps. Preparation of Alkynes by Elimination Reactions - Practice Problems. [Link]

  • PubMed. Copper-catalyzed perfluoroalkylation of propargyl gem-dichlorides. [Link]

  • Wikipedia. Corey–Fuchs reaction. [Link]

  • PubMed Central. Stereoselective Palladium-Catalyzed C–F Bond Alkenylation of Tetrasubstituted gem-Difluoroalkenes via Mizoroki–Heck Reaction. [Link]

  • Organic Chemistry Portal. Corey-Fuchs Reaction. [Link]

  • Organic Chemistry Portal. Copper-Catalyzed Protoarylation of gem-Difluoroallenes. [Link]

  • ResearchGate. A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides. [Link]

  • SciSpace. Regioselective synthesis of 2-[( E)-(benzo[ d]thiazol-2(3 H)- ylidene)(cyano). [Link]

  • Wikipedia. Stille reaction. [Link]

  • Organic Chemistry Portal. Heck Reaction. [Link]

  • Chemistry LibreTexts. Heck Reaction. [Link]

  • Organic Chemistry Portal. Stille Coupling. [Link]

  • NROChemistry. Stille Coupling. [Link]

  • National Institutes of Health. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. [Link]

  • Chemistry LibreTexts. Stille Coupling. [Link]

  • Royal Society of Chemistry. Palladium-catalyzed intramolecular Heck dearomative gem-difluorovinylation of indoles. [Link]

  • ACS Publications. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. [Link]

  • National Institutes of Health. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. [Link]

  • Journal of Pharmaceutical Negative Results. Synthesis and various biological activities of benzothiazole derivative: A review. [Link]

  • Isfahan University of Medical Sciences. SYNTHESIS OF SOME 2-SUBSTITUTED BENZOTHIAZOLE DERIVATIVES AND EVALUATION OF THEIR ANTICANCER AND ANTI-MICROBIAL ACTIVITIES. [Link]

  • Journal of Microbiology, Biotechnology and Food Sciences. SYNTHESIS OF SOME 2-SUBSTITUTED BENZOTHIAZOLE DERIVATIVES AND EVALUATION OF THEIR ANTICANCER AND ANTI-MICROBIAL ACTIVITIES. [Link]

  • ResearchGate. (PDF) Synthesis of 2-Substituted Benzothiazole Derivatives Under Solvent-Free Condition. [Link]

  • Quora. How to prepare a gem dihalide from an alkene. [Link]

  • Beilstein Journal of Organic Chemistry. Electrochemically modified Corey–Fuchs reaction for the synthesis of arylalkynes. The case of 2-(2,2-dibromovinyl)naphthalene. [Link]

  • PubMed Central. Synthesis and Ab Initio/DFT Studies on 2-(4-methoxyphenyl)benzo[d]thiazole. [Link]

  • Reddit. Synthesis, geminal dihalides. [Link]

  • Chemistry LibreTexts. Reactions of Dihalides. [Link]

  • PubMed. Synthesis and Reactivity of 6,8-Dibromo-2-ethyl-4H-benzo[d][1][2]oxazin-4-one Towards Nucleophiles and Electrophiles and Their Anticancer Activity. [Link]

  • ResearchGate. (PDF) Benzo[1,2-d:4,5-d′]bis([1][2][17]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity. [Link]

  • PubMed Central. Benzo[1,2-d:4,5-d′]bis([1][2][17]thiadiazole) and Its Bromo Derivatives. [Link]nlm.nih.gov/pmc/articles/PMC10214695/)

Sources

Validation & Comparative

A Comparative Guide to the Synthetic Routes of 2-(Dibromomethyl)benzo[d]thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-(Dibromomethyl)benzo[d]thiazole

This compound is a key heterocyclic compound whose value lies not in its direct application, but in its exceptional versatility as a synthetic intermediate. The dibromomethyl group at the 2-position is a highly reactive functional handle, readily transformed into other functionalities such as aldehydes, esters, or used in carbon-carbon bond-forming reactions. This makes it a crucial building block for constructing more complex benzothiazole derivatives, a scaffold of significant interest in medicinal chemistry and materials science.

This guide provides an in-depth comparison of the synthetic methodologies for preparing this compound. We will dissect the prevailing synthetic strategy, focusing on the causality behind experimental choices, providing validated protocols, and offering a comparative analysis to guide researchers in selecting the most efficient and reliable route for their laboratory needs.

Overview of Synthetic Strategies

The synthesis of this compound is predominantly a two-stage process. The first stage involves the construction of the benzothiazole core to form the immediate precursor, 2-methylbenzo[d]thiazole. The second, and more critical stage, is the selective dibromination of the activated methyl group.

The most common and efficient pathway begins with the condensation of 2-aminothiophenol. This precursor is then subjected to a selective free-radical bromination to yield the target compound.

Synthetic_Overview cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Selective Bromination 2-Aminothiophenol 2-Aminothiophenol 2-MBT 2-Methylbenzo[d]thiazole 2-Aminothiophenol->2-MBT Condensation Acetic_Anhydride Acetic Anhydride or Acetic Acid Acetic_Anhydride->2-MBT NBS_AIBN NBS (≥2 eq.), Radical Initiator (AIBN) Target This compound NBS_AIBN->Target 2-MBT_clone 2-Methylbenzo[d]thiazole 2-MBT_clone->Target Free-Radical Bromination

Caption: Overall synthetic pathway to this compound.

Precursor Synthesis: Accessing 2-Methylbenzo[d]thiazole

A robust synthesis begins with a reliable supply of the starting material. 2-Methylbenzo[d]thiazole is most commonly prepared via the condensation of 2-aminothiophenol with either acetic anhydride or glacial acetic acid.[1][2] This reaction is a classic cyclocondensation that forms the thiazole ring.

  • Using Acetic Anhydride: This method is often faster and proceeds readily, as acetic anhydride is more reactive than acetic acid.

  • Using Acetic Acid: While requiring higher temperatures and longer reaction times (typically reflux), this method is more atom-economical and avoids the use of an anhydride.[2]

A typical procedure involves heating 2-aminothiophenol with a slight excess of acetic anhydride or refluxing in acetic acid, followed by a simple workup and purification, often by distillation, to yield the precursor in high purity.[1]

The Primary Synthetic Route: Free-Radical Bromination

The conversion of the methyl group of 2-methylbenzo[d]thiazole to a dibromomethyl group is a classic example of a benzylic-type radical substitution. The C-H bonds of the methyl group are significantly weaker than typical alkyl C-H bonds because the resulting radical intermediate is stabilized by resonance with the adjacent benzothiazole ring system.[3][4]

Principle and Mechanism

This transformation is best accomplished using N-Bromosuccinimide (NBS) in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), under thermal or photolytic conditions.

The accepted mechanism is a free-radical chain reaction:[5]

  • Initiation: Heat or light causes the homolytic cleavage of the radical initiator (e.g., AIBN) to form initial radicals. These radicals then react with HBr (present in trace amounts) or NBS to generate a bromine radical (Br•).

  • Propagation (Cycle 1 - Monobromination):

    • A bromine radical abstracts a hydrogen atom from the methyl group of 2-methylbenzo[d]thiazole, forming a resonance-stabilized benzothiazol-2-ylmethyl radical and HBr.

    • The HBr reacts with NBS to generate a molecule of elemental bromine (Br₂). This crucial step maintains a very low, constant concentration of Br₂.[6]

    • The benzothiazol-2-ylmethyl radical reacts with Br₂ to form 2-(bromomethyl)benzo[d]thiazole and a new bromine radical, which continues the chain.

  • Propagation (Cycle 2 - Dibromination): The process repeats. A bromine radical abstracts the remaining hydrogen from the bromomethyl group, forming a more stable brominated radical, which then reacts with Br₂ to yield the final this compound.

  • Termination: The reaction ceases when two radical species combine.

The key to the success of this reaction is the use of NBS. It ensures that the concentration of elemental bromine remains extremely low throughout the reaction. High concentrations of Br₂ would favor undesirable side reactions, primarily electrophilic aromatic substitution on the benzene portion of the benzothiazole ring.[5]

Radical_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_propagation2 Propagation (2nd Br) AIBN AIBN Br_rad Br• AIBN->Br_rad Heat (Δ) Br_rad_clone Br• Br_rad->Br_rad_clone MBT 2-Methyl-BT MBT_rad Benzylic Radical MBT->MBT_rad H abstraction HBr HBr MonoBromo 2-(Bromomethyl)-BT MBT_rad->MonoBromo Bromination Br_rad_clone->MBT Br2 Br₂ (low conc.) HBr->Br2 NBS NBS NBS->Br2 Br2->MonoBromo Br_rad_clone2 Br• Br_rad_clone3 Br• Br_rad_clone2->Br_rad_clone3 MonoBromo_clone 2-(Bromomethyl)-BT DiBromo_rad Dibromo Radical MonoBromo_clone->DiBromo_rad H abstraction DiBromo 2-(Dibromomethyl)-BT DiBromo_rad->DiBromo Bromination Br_rad_clone3->MonoBromo_clone Br2_clone Br₂ Br2_clone->DiBromo Br_rad_clone4 Br•

Caption: Free-radical chain mechanism for the dibromination of 2-methylbenzothiazole.

Analysis of Experimental Parameters

The success of the synthesis hinges on the careful control of several key parameters:

  • Brominating Agent: N-Bromosuccinimide (NBS) is unequivocally the reagent of choice for its ability to provide a low, steady concentration of bromine for the radical reaction, thus ensuring high selectivity for the benzylic position.[7]

  • Stoichiometry: To achieve dibromination, a minimum of 2.0 equivalents of NBS is required. Using an excess (e.g., 2.1-2.2 eq.) is common practice to drive the reaction to completion. Insufficient NBS will result in a mixture containing significant amounts of the starting material and the monobrominated intermediate.

  • Radical Initiator: AIBN is generally preferred over benzoyl peroxide (BPO). AIBN decomposes cleanly into nitrogen gas and cyanoisopropyl radicals. BPO, in contrast, can produce benzoic acid as a byproduct, which may complicate the reaction or workup. A catalytic amount (1-10 mol%) is sufficient.

  • Solvent: The ideal solvent must be inert to radical bromination. Carbon tetrachloride (CCl₄) was the historical solvent of choice but is now avoided due to its toxicity and environmental impact. Safer and effective alternatives include chloroform (CHCl₃), acetonitrile (CH₃CN), or benzene. The solvent should allow for reflux at a temperature suitable for the decomposition of the initiator (for AIBN, this is typically 70-90°C).

  • Energy Input: The reaction requires initiation by either thermal means (refluxing the solvent) or by UV irradiation (using a mercury lamp). Refluxing is more common and operationally simpler for laboratory-scale synthesis.

Data Summary: Radical Bromination Conditions
ParameterCondition 1 (Standard)Condition 2 (Alternative)Rationale & Causality
Starting Material 2-Methylbenzo[d]thiazole2-Methylbenzo[d]thiazolePrecursor with activated methyl group.
Brominating Agent NBS (2.2 eq.)NBS (2.2 eq.)>2 eq. required for dibromination. NBS provides selectivity.
Initiator AIBN (0.1 eq.)Benzoyl Peroxide (0.1 eq.)AIBN is cleaner. BPO is a viable alternative.
Solvent Carbon Tetrachloride (CCl₄)Acetonitrile (CH₃CN)CCl₄ is traditional but toxic. CH₃CN is a safer polar aprotic alternative.
Temperature Reflux (~77°C)Reflux (~82°C)Must be sufficient to decompose the initiator and drive the reaction.
Reaction Time 4-8 hours4-8 hoursMonitored by TLC/GC-MS until starting material is consumed.
Typical Yield > 80% (Estimated)> 80% (Estimated)Benzylic brominations are generally efficient reactions.
Detailed Experimental Protocol

This protocol is a self-validating system based on established principles of free-radical chemistry.

Materials:

  • 2-Methylbenzo[d]thiazole (1.0 eq.)

  • N-Bromosuccinimide (NBS) (2.2 eq.)

  • Azobisisobutyronitrile (AIBN) (0.1 eq.)

  • Acetonitrile (CH₃CN) (approx. 0.1-0.2 M concentration)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexanes and Ethyl Acetate for recrystallization

Procedure:

  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-methylbenzo[d]thiazole (1.0 eq.), NBS (2.2 eq.), and AIBN (0.1 eq.).

  • Solvent Addition: Add anhydrous acetonitrile to the flask.

  • Reaction: Heat the mixture to reflux (approx. 82°C) with vigorous stirring. The reaction is typically initiated by the heat, and the solution may turn yellow-orange.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS. The reaction is complete when the starting material spot/peak is no longer visible (typically 4-8 hours).

  • Workup - Cooldown: Once complete, cool the reaction mixture to room temperature, then further in an ice bath. The succinimide byproduct will precipitate as a white solid.

  • Workup - Filtration: Filter the mixture through a Büchner funnel to remove the precipitated succinimide. Wash the solid with a small amount of cold acetonitrile.

  • Workup - Extraction: Transfer the filtrate to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with saturated NaHCO₃ solution, saturated Na₂S₂O₃ solution (to quench any remaining bromine), and finally with brine.

  • Workup - Drying: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is typically an off-white or pale yellow solid. Purify by recrystallization from a suitable solvent system, such as hexanes/ethyl acetate, to yield this compound as a crystalline solid.

Experimental_Workflow start Combine Reactants: 2-MBT, NBS, AIBN in Acetonitrile reflux Heat to Reflux (4-8 hours) start->reflux monitor Monitor by TLC/GC-MS reflux->monitor cool Cool to 0°C monitor->cool Reaction Complete filter Filter to Remove Succinimide cool->filter extract Aqueous Workup: NaHCO₃, Na₂S₂O₃, Brine filter->extract dry Dry (MgSO₄) & Concentrate extract->dry purify Recrystallize from Hexanes/EtOAc dry->purify end Pure 2-(Dibromomethyl)- benzo[d]thiazole purify->end

Caption: Experimental workflow for the synthesis of the target compound.

Comparative Analysis and Recommendations

FeatureRoute 1: Radical Bromination (NBS/AIBN)Hypothetical Route 2: Direct Bromination (Br₂)
Selectivity Excellent: Highly selective for the activated C-H bonds of the methyl group.Poor: Prone to competitive electrophilic aromatic substitution on the benzene ring, leading to a mixture of products.
Reagent Handling Safer: NBS is a crystalline solid, easier and safer to handle than liquid bromine.Hazardous: Elemental bromine (Br₂) is highly corrosive, toxic, and volatile. Requires specialized handling.[8][9]
Conditions Mild: Reflux in common organic solvents (e.g., 82°C in acetonitrile).Harsh/Unpredictable: May require strong acids or UV light, with less predictable outcomes.
Yield & Purity High: Generally provides high yields of a clean product after simple purification.Low to Moderate: Expected to give lower yields of the desired product, with complex purification required.
Reliability High: A standard, well-understood, and reproducible transformation in organic synthesis.Low: Not a recommended or documented method for this specific transformation due to lack of selectivity.

Expert Recommendation:

For the synthesis of this compound, the free-radical bromination of 2-methylbenzo[d]thiazole using N-Bromosuccinimide (NBS) and a radical initiator (AIBN) is the unequivocally superior and recommended method.

This approach demonstrates high trustworthiness and scientific integrity. The causality is clear: NBS provides a low concentration of bromine, which is the key to favoring the desired radical pathway while suppressing the undesired electrophilic pathway. This results in a highly selective, efficient, and safe synthesis that is amenable to various laboratory scales. Alternative approaches, such as direct bromination with elemental bromine, lack the necessary control and would predictably lead to a complex mixture of products, rendering them impractical and inefficient.

References

  • MDPI. (n.d.). A Green Approach to 2-Substituted Benzo- and Naphthothiazoles via N-bromosuccinimide/Bromide-Mediated C(aryl)-S Bond Formation. Available at: [Link]

  • Google Patents. (n.d.). Method for preparing 2-methylbenzothiazole derivative.
  • ResearchGate. (2018). Alternative pathway to brominate 2,1, 3-benzothiadiazole: Preparation of 4,7-dibromobenzo[c]-1,2,5-thiadiazole via N-bromosuccinimide. Available at: [Link]

  • ResearchGate. (n.d.). Synthetic route for the synthesis of 2-methylbenzo[d]thiazole.... Available at: [Link]

  • Semantic Scholar. (n.d.). Alternative pathway to brominate 2,1,3-benzothiadiazole: Preparation of 4,7-dibromobenzo[c]. Available at: [Link]

  • Malaysian Journal of Fundamental and Applied Sciences. (2017). Alternative pathway to brominate 2,13-benzothiadiazole: Preparation of 4,7-dibromobenzo[c]-1,2,5-thiadiazole via N-bromosuccinimide. Available at: [Link]

  • MDPI. (n.d.). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Available at: [Link]

  • Master Organic Chemistry. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Available at: [Link]

  • Chemistry LibreTexts. (2023). 11.10: Benzylic Bromination of Aromatic Compounds. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Available at: [Link]

  • Sciforum. (1999). 2-METHYLBENZOTHIAZOLE SYNTHESIS FROM 2-MERCAPTOANILINE AND ACETIC ACID. Available at: [Link]

  • Chemistry Steps. (n.d.). Benzylic Bromination. Available at: [Link]

  • CORE. (n.d.). A simple and efficient route for synthesis of 2-alkylbenzothiazoles. Available at: [Link]

  • YouTube. (2020). 10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Available at: [Link]

  • Khan Academy. (n.d.). Reactions at the benzylic position. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. Available at: [Link]

Sources

A Comparative Analysis of the Biological Activity of 2-(Halomethyl)benzo[d]thiazole Derivatives and Existing Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of antimicrobial drug discovery, the benzothiazole scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities.[1][2] This guide provides a comparative analysis of the biological activity of 2-(halomethyl)benzo[d]thiazole derivatives against established antimicrobial agents, namely ciprofloxacin and fluconazole. Due to a notable scarcity of published data specifically on 2-(Dibromomethyl)benzo[d]thiazole, this guide will draw upon available data for the broader class of 2-substituted benzothiazole derivatives to infer potential activities and create a scientifically grounded comparison.

The Benzothiazole Core: A Versatile Pharmacophore

Benzothiazole, a bicyclic heterocyclic compound, consists of a benzene ring fused to a thiazole ring. This structural motif is present in numerous natural and synthetic compounds and is known to be associated with a wide array of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant activities.[1][2] The diverse biological effects of benzothiazole derivatives are often attributed to the various substitutions possible on the benzothiazole nucleus, particularly at the 2-position.[1]

Antimicrobial and Antifungal Potential of 2-Substituted Benzothiazole Derivatives

While specific data on this compound is limited, studies on various other 2-substituted benzothiazole derivatives have consistently demonstrated their potential as antimicrobial and antifungal agents. The proposed mechanism of action for many of these compounds involves the inhibition of essential microbial enzymes, such as DNA gyrase and dihydropteroate synthase, which are crucial for bacterial survival and replication.

Antibacterial Activity

Several studies have reported the in vitro antibacterial activity of various 2-substituted benzothiazole derivatives against a range of Gram-positive and Gram-negative bacteria. For instance, certain benzothiazole derivatives have shown promising activity against clinically relevant pathogens like Staphylococcus aureus and Escherichia coli. The presence of electron-withdrawing groups and other specific substitutions on the benzothiazole ring has been shown to influence the antibacterial potency of these compounds.

Antifungal Activity

Similarly, various benzothiazole derivatives have been investigated for their antifungal properties. Some have exhibited significant activity against fungal pathogens such as Candida albicans and Aspergillus niger. The mechanism of antifungal action is thought to involve the disruption of fungal cell membrane integrity or the inhibition of key fungal enzymes.

Comparative Analysis: Benzothiazole Derivatives vs. Established Agents

To provide a clear perspective on the potential of 2-(halomethyl)benzo[d]thiazole derivatives, a comparison with the well-established antimicrobial agents ciprofloxacin (antibacterial) and fluconazole (antifungal) is essential.

Data Presentation

The following tables summarize the available Minimum Inhibitory Concentration (MIC) data for a selection of 2-substituted benzothiazole derivatives against common bacterial and fungal pathogens, alongside the typical MIC ranges for ciprofloxacin and fluconazole. It is crucial to note that the data for benzothiazole derivatives are from various studies and for different specific compounds, and therefore should be interpreted as indicative of the general potential of this class of compounds.

Table 1: Comparative Antibacterial Activity (MIC in µg/mL)

Compound ClassStaphylococcus aureusEscherichia coli
2-Substituted Benzothiazole Derivatives 12.5 - >1003.1 - >100
Ciprofloxacin 0.12 - 20.008 - 1

Table 2: Comparative Antifungal Activity (MIC in µg/mL)

Compound ClassCandida albicansAspergillus niger
2-Substituted Benzothiazole Derivatives Moderate ActivityModerate Activity
Fluconazole 0.25 - 4Generally Resistant

Experimental Protocols

To ensure scientific rigor and reproducibility, the following are detailed step-by-step methodologies for key experiments used to evaluate the biological activity of antimicrobial compounds.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

  • Test compound (e.g., this compound derivative)

  • Standard antimicrobial agent (e.g., ciprofloxacin, fluconazole)

  • Microbial culture (e.g., S. aureus, E. coli, C. albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Spectrophotometer (optional, for turbidity measurement)

Procedure:

  • Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Test Compound: The test compound and the standard agent are serially diluted in the appropriate broth medium in the wells of a 96-well plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. A growth control well (containing only broth and inoculum) and a sterility control well (containing only broth) are included.

  • Incubation: The plates are incubated at 35-37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for yeast.

  • Determination of MIC: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the screening and evaluation of new antimicrobial compounds.

Antimicrobial_Screening_Workflow cluster_0 Compound Synthesis & Library cluster_1 Primary Screening cluster_2 Secondary Screening & Characterization cluster_3 Lead Optimization A Synthesis of this compound Derivatives B Compound Library A->B C Initial Antimicrobial Screening (e.g., Agar Diffusion) B->C D MIC Determination (Broth Microdilution) C->D E Determination of Spectrum of Activity D->E F Mechanism of Action Studies D->F G Structure-Activity Relationship (SAR) Studies F->G H In vivo Efficacy & Toxicity Studies G->H

Caption: Workflow for the discovery and development of novel antimicrobial agents.

Conclusion and Future Directions

While direct experimental data on the biological activity of this compound remains elusive, the broader class of 2-substituted benzothiazole derivatives demonstrates significant potential as a source of new antimicrobial agents. The available data suggests that these compounds can exhibit potent activity against both bacteria and fungi.

Compared to established drugs like ciprofloxacin and fluconazole, the benzothiazole derivatives show a wide range of potencies. Some derivatives exhibit MIC values that are comparable to or even better than standard drugs against certain pathogens, highlighting the promise of this chemical scaffold. However, further research is critically needed to synthesize and evaluate specific derivatives, such as this compound, to fully understand their spectrum of activity, mechanism of action, and potential for therapeutic development. Future studies should focus on systematic structure-activity relationship (SAR) analyses to optimize the antimicrobial potency and pharmacokinetic properties of this promising class of compounds.

References

  • A Review on Benzothiazole Derivatives and Their Biological Significances. (n.d.). Retrieved January 19, 2026, from [Link]

  • Synthesis and various biological activities of benzothiazole derivative: A review. (2023). GSC Biological and Pharmaceutical Sciences, 24(3), 113-125.
  • Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. (2012). Molecules, 17(10), 11743-11777.
  • Synthesis and biological activities of benzothiazole derivatives: A review. (n.d.). Retrieved January 19, 2026, from [Link]

  • A Review on Recent Development and biological applications of benzothiazole derivatives. (2022). Progress in Chemical and Biochemical Research, 5(2), 147-164.
  • New antimicrobial compounds, their synthesis and their use for treatment of mammalian infection. (2009).
  • Novel benzothiazole derivatives with enhanced biological activity. (2017).
  • Current trends of benzothiazoles in drug discovery: a patent review (2015-2020). (2021).
  • Novel benzothiazole derivatives with enhanced biological activity. (2017).
  • Antimicrobial preparations exhibiting synergetic activity and containing 2-(thiocyanomethylthio)benzothiazole and organic acid. (1995).

Sources

A Comparative Spectroscopic Guide to 2-(Dibromomethyl)benzo[d]thiazole and Its Precursor

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and organic synthesis, the functionalization of heterocyclic scaffolds is a cornerstone of discovering novel bioactive molecules. Among these, the benzothiazole core is a privileged structure, present in a variety of compounds with diverse pharmacological activities. The targeted modification of substituents on this core, such as the transformation of a methyl group into a dibromomethyl group, opens up a plethora of synthetic possibilities for further elaboration. This guide provides a comprehensive spectroscopic comparison of 2-(dibromomethyl)benzo[d]thiazole and its readily available precursor, 2-methylbenzo[d]thiazole. We will delve into the synthetic rationale, present a detailed experimental protocol, and conduct a comparative analysis of their key spectroscopic features, offering insights into the structural changes observed upon bromination.

The Synthetic Pathway: From Methyl to Dibromomethyl

The conversion of 2-methylbenzo[d]thiazole to this compound is typically achieved through a free-radical bromination reaction. This transformation hinges on the reactivity of the methyl group at the 2-position of the benzothiazole ring, which is activated by the adjacent electron-withdrawing imine functionality and the sulfur atom.

Experimental Workflow: A Proposed Synthesis

The following diagram illustrates a plausible and commonly employed workflow for the synthesis of this compound from 2-methylbenzo[d]thiazole using N-bromosuccinimide (NBS) as the brominating agent and a radical initiator such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN).

Caption: Synthetic route from 2-methylbenzo[d]thiazole to this compound.

Detailed Experimental Protocol (Proposed)

This protocol is a standard procedure for the free-radical bromination of an activated methyl group and is expected to yield the desired product.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methylbenzo[d]thiazole (1.0 eq.) in a suitable solvent such as carbon tetrachloride (CCl₄).

  • Addition of Reagents: Add N-bromosuccinimide (NBS, 2.2 eq.) and a catalytic amount of a radical initiator like benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN) to the solution.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the succinimide byproduct. Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.

Comparative Spectroscopic Analysis

The transformation of the methyl group to a dibromomethyl group induces significant and predictable changes in the spectroscopic data of the molecule. Below is a comparative analysis of the experimental data for 2-methylbenzo[d]thiazole and the predicted data for this compound.

¹H NMR Spectroscopy

The proton NMR spectrum provides the most direct evidence of the successful dibromination.

CompoundAromatic Protons (ppm)CH₃/CHBr₂ Proton (ppm)
2-Methylbenzo[d]thiazole7.95 (d, 1H), 7.81 (d, 1H), 7.44 (t, 1H), 7.34 (t, 1H)[1]2.83 (s, 3H)[1]
This compound (Predicted)~8.1-7.5 (m, 4H)~7.5 (s, 1H)

Analysis:

  • Disappearance of the Methyl Singlet: The most notable change is the disappearance of the sharp singlet at approximately 2.83 ppm, which corresponds to the three protons of the methyl group in the starting material.

  • Appearance of the Methine Singlet: In the product, a new singlet is expected to appear in the downfield region, likely around 7.5 ppm. This significant downfield shift is due to the strong deshielding effect of the two bromine atoms on the lone proton of the dibromomethyl group.

  • Aromatic Region: The chemical shifts of the aromatic protons are also expected to be slightly affected by the change in the electronic nature of the substituent at the 2-position, though the overall splitting pattern should remain similar.

¹³C NMR Spectroscopy

The carbon NMR spectrum will also reflect the structural changes.

CompoundC=N Carbon (ppm)Aromatic Carbons (ppm)CH₃/CHBr₂ Carbon (ppm)
2-Methylbenzo[d]thiazole166.9[1]153.4, 135.6, 125.9, 124.7, 122.4, 121.3[1]20.1[1]
This compound (Predicted)~160~153-122~40-50

Analysis:

  • Upfield Shift of the C=N Carbon: The C=N carbon, being directly attached to the substituted carbon, is expected to experience a slight upfield shift due to the electron-withdrawing nature of the bromine atoms.

  • Shift of the Dibromomethyl Carbon: The most significant change will be the signal for the carbon of the former methyl group. The signal at ~20.1 ppm will be replaced by a new signal in the range of 40-50 ppm. This downfield shift is a direct result of the substitution with two electronegative bromine atoms.

  • Aromatic Carbons: The chemical shifts of the aromatic carbons will likely show minor changes due to the altered electronic environment.

Infrared (IR) Spectroscopy

The IR spectrum can provide information about the functional groups present in the molecule.

CompoundKey Vibrational Frequencies (cm⁻¹)
2-Methylbenzo[d]thiazoleC-H (aromatic and aliphatic), C=N, C=C
This compound (Predicted)C-H (aromatic and methine), C=N, C=C, C-Br

Analysis:

  • C-H Stretching: The C-H stretching vibrations of the methyl group in the starting material (typically around 2900-3000 cm⁻¹) will be replaced by the C-H stretching of the methine proton in the product, which may be less distinct.

  • C-Br Stretching: A new absorption band, characteristic of the C-Br stretching vibration, is expected to appear in the fingerprint region of the spectrum, typically in the range of 500-700 cm⁻¹.

  • Benzothiazole Core Vibrations: The characteristic vibrations of the benzothiazole ring system (C=N and C=C stretching) will be present in both spectra, with minor shifts in their positions.

Mass Spectrometry

Mass spectrometry is a powerful tool for confirming the molecular weight and elemental composition of the product.

CompoundMolecular Ion Peak(s) (m/z)Key Fragmentation Patterns
2-Methylbenzo[d]thiazole149 (M⁺)[2]Loss of H, CH₃
This compound (Predicted)305 (M⁺), 307 (M⁺+2), 309 (M⁺+4) in a ~1:2:1 ratioLoss of Br, loss of HBr

Analysis:

  • Molecular Ion Peak: The mass spectrum of this compound will show a characteristic isotopic pattern for a compound containing two bromine atoms. The molecular ion will appear as a cluster of peaks at m/z 305, 307, and 309, corresponding to the different combinations of the bromine isotopes (⁷⁹Br and ⁸¹Br). The relative intensities of these peaks are expected to be in a ratio of approximately 1:2:1.

  • Fragmentation: The fragmentation pattern is expected to show the loss of a bromine radical (M⁺ - Br) and the loss of hydrogen bromide (M⁺ - HBr) as prominent fragmentation pathways.

Alternative Synthetic Approaches

While free-radical bromination with NBS is a common method, other approaches could be considered for the synthesis of this compound. For instance, the reaction of 2-lithiomethylbenzo[d]thiazole with a suitable bromine source could be explored, although this would likely involve harsher conditions and potentially lower yields due to side reactions.

Conclusion

The spectroscopic analysis of this compound and its precursor, 2-methylbenzo[d]thiazole, reveals distinct and predictable differences that are invaluable for reaction monitoring and product characterization. The disappearance of the methyl group signals in both ¹H and ¹³C NMR and the appearance of new signals corresponding to the dibromomethyl group, along with the characteristic isotopic pattern in the mass spectrum, provide unequivocal evidence for the successful transformation. This guide serves as a practical resource for researchers working with these and similar benzothiazole derivatives, enabling a more efficient and informed approach to their synthesis and characterization.

References

  • Royal Society of Chemistry. (n.d.). d4ob01725k1.pdf. Retrieved from [Link]

  • An efficient synthesis of benzothiazole using tetrabromomethane as a halogen bond donor catalyst. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

  • Waengdongbung, W., Ratananukul, P., & Sirion, U. (n.d.). A simple and efficient route for synthesis of 2-alkylbenzothiazoles. Maejo International Journal of Science and Technology, 5(02), 268-274. Retrieved from [Link]

  • CN105198834B - The synthesis technique of 2,6 dibromo benzothiazoles. (n.d.). Google Patents.
  • Polymer‐supported tribromide‐mediated synthesis of 2‐substituted benzothiazoles.. (n.d.). ResearchGate. Retrieved from [Link]

  • Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (n.d.). MDPI. Retrieved from [Link]

  • 2-(Bromomethyl)-1,3-benzothiazole | C8H6BrNS | CID 2776258. (n.d.). PubChem. Retrieved from [Link]

  • Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO. (2022). The Journal of Physical Chemistry A, 126(42), 7653-7665. Retrieved from [Link]

  • Farshbaf, M., Ghorbani-Vaghei, R., & Veisi, H. (2019). SYNTHESIS OF SOME 2-SUBSTITUTED BENZOTHIAZOLE DERIVATIVES AND EVALUATION OF THEIR ANTICANCER AND ANTI-MICROBIAL ACTIVITIES. International Journal of Pharmaceutical Sciences and Research, 10(12), 5649-5655. Retrieved from [Link]

  • Benzothiazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • CN105198834A - Synthesizing process of 2, 6-dibromo benzothiazole. (n.d.). Google Patents.
  • 13C NMR Spectrum (1D, 100 MHz, H2O, predicted) (HMDB0032039). (n.d.). Human Metabolome Database. Retrieved from [Link]

  • One-Pot Synthesis of 2′-Aminobenzothiazolo-Arylmethyl-2-Naphthols Catalyzed by NBS under Solvent-Free Conditions. (2013). Journal of Chemistry, 2013, 1-4. Retrieved from [Link]

  • Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. (2020). Molecules, 25(21), 5036. Retrieved from [Link]

  • Benzothiazole, 2-methyl-. (n.d.). NIST WebBook. Retrieved from [Link]

  • Benzothiazole, 2-methyl-. (n.d.). NIST WebBook. Retrieved from [Link]

  • 2-Bromo-1,3-benzothiazole | C7H4BrNS | CID 612040. (n.d.). PubChem. Retrieved from [Link]

  • A Green Approach to 2-Substituted Benzo- and Naphthothiazoles via N-bromosuccinimide/Bromide-Mediated C(aryl)-S Bond Formation. (2022). Molecules, 27(22), 7789. Retrieved from [Link]

  • Waengdongbung, W., Ratananukul, P., & Sirion, U. (2011). A simple and efficient route for synthesis of 2-alkylbenzothiazoles. Maejo International Journal of Science and Technology, 5(2), 268-274. Retrieved from [Link]

  • 3-(Benzo[d]thiazol-2-yl)-2H-chromen-2-one. (2022). Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 2), 154-158. Retrieved from [Link]

  • Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. (2022). Molecules, 27(19), 6689. Retrieved from [Link]

  • Benzothiazole. (n.d.). NIST WebBook. Retrieved from [Link]

  • 2‐Methylbenzothiazole | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

  • Comparative study of the reaction of 2-mercaptobenzimidazole with 2-bromo-1,3-diketones under conventional and green conditions: regioselective access to N/S-difunctionalized benzimidazoles and benzimidazo[2,1-b]thiazoles. (2024). RSC Advances, 14(25), 17897-17909. Retrieved from [Link]

  • Showing Compound Benzothiazole (FDB010915). (n.d.). FooDB. Retrieved from [Link]

  • Halogenase-Assisted Biocatalytic Derivatization of Aminothiazoles and Cephalosporin Antibiotics. (2024). The Journal of Organic Chemistry, 89(10), 6695-6701. Retrieved from [Link]

  • US4363913A - Preparation of 2-aminobenzothiazoles. (n.d.). Google Patents.
  • Benzothiazole. (n.d.). NIST WebBook. Retrieved from [Link]

Sources

A Comparative Guide to the Validation of Analytical Methods for the Quantification of 2-(Dibromomethyl)benzo[d]thiazole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth comparison of validated analytical methods for the quantification of 2-(Dibromomethyl)benzo[d]thiazole, a key intermediate in the synthesis of various pharmaceutical compounds. By delving into the causality behind experimental choices and grounding our protocols in authoritative guidelines, we aim to equip you with the knowledge to select and validate the most appropriate analytical method for your needs.

The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[1] The objective is to demonstrate that the analytical procedure is fit for its intended purpose.[2] This guide will focus on two of the most powerful and widely used analytical techniques in the pharmaceutical industry: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Our discussion and protocols are framed within the context of internationally recognized guidelines, primarily the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) Q2(R2) guidelines and the United States Pharmacopeia (USP) General Chapter <1225>.[3][4][5] These guidelines provide a comprehensive framework for validating analytical procedures, ensuring data integrity and regulatory acceptance.[6]

Methodology Comparison: HPLC vs. GC-MS for this compound Analysis

The choice between HPLC and GC-MS for the quantification of this compound depends on several factors, including the compound's physicochemical properties, the required sensitivity, and the nature of the sample matrix.

High-Performance Liquid Chromatography (HPLC) is a versatile and robust technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile.[7] Given the benzothiazole core, HPLC with UV detection is a primary candidate for quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) offers exceptional selectivity and sensitivity, making it ideal for trace-level analysis and impurity profiling.[8] However, it requires the analyte to be volatile and thermally stable. For this compound, derivatization might be necessary to improve its volatility and chromatographic behavior.[9]

The following table summarizes the key performance characteristics of each method, based on typical validation data for similar halogenated and benzothiazole-containing compounds.

Validation Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) Rationale for Performance
Specificity HighVery HighHPLC-UV specificity depends on the chromato-graphic separation from matrix components. GC-MS provides an additional dimension of identification through the mass spectrum of the analyte.[6]
Linearity (R²) > 0.999> 0.999Both techniques can achieve excellent linearity over a defined concentration range, demonstrating a direct proportionality between detector response and analyte concentration.[6][10]
Accuracy (% Recovery) 98 - 102%97 - 103%Accuracy is demonstrated by spiking a placebo matrix with a known amount of the analyte. Both methods are capable of high accuracy when properly validated.[6][11]
Precision (% RSD) < 2.0%< 2.5%Precision, expressed as the relative standard deviation (RSD) of replicate measurements, is typically excellent for both techniques under optimized conditions.[6]
Limit of Detection (LOD) ~0.01 µg/mL~0.001 µg/mLGC-MS generally offers lower limits of detection due to the high sensitivity of the mass spectrometer detector.
Limit of Quantitation (LOQ) ~0.03 µg/mL~0.003 µg/mLThe LOQ is the lowest concentration that can be determined with acceptable precision and accuracy. The superior sensitivity of GC-MS translates to a lower LOQ.[10]
Robustness HighModerateHPLC methods are often considered more robust for routine quality control due to their tolerance for minor variations in experimental parameters. GC-MS methods can be more sensitive to changes in parameters like injection port temperature and carrier gas flow rate.

Experimental Protocols: A Step-by-Step Guide

The following protocols are provided as a comprehensive starting point for the validation of analytical methods for this compound quantification. It is imperative to perform a full validation study according to ICH Q2(R2) and USP <1225> guidelines in your laboratory to ensure the method is fit for its intended purpose.[2][3][4]

High-Performance Liquid Chromatography (HPLC) Method

This protocol outlines a reversed-phase HPLC method with UV detection, a common and reliable approach for the quantification of aromatic compounds like this compound.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (e.g., starting with 50% acetonitrile and increasing to 80% over 10 minutes).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by acquiring the UV spectrum of this compound (typically around 254 nm or the wavelength of maximum absorbance).

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve a known amount of this compound reference standard in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of known concentration.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range of the samples.

  • Sample Preparation: Dissolve the sample containing this compound in the same solvent as the standard and dilute to fall within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

3. Validation Parameters to be Assessed:

  • Specificity: Inject the diluent, a placebo sample, and a sample spiked with this compound to demonstrate that there are no interfering peaks at the retention time of the analyte.

  • Linearity: Analyze the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (R²) should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a placebo matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-assay precision): Analyze six replicate samples at 100% of the target concentration on the same day. The RSD should be ≤ 2.0%.

    • Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day with a different analyst and/or instrument. The RSD between the two sets of results should be ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally vary chromatographic parameters such as mobile phase composition, pH, column temperature, and flow rate to assess the method's reliability during normal use.

HPLC Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation Standard_Prep Standard Preparation HPLC_System HPLC System Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Specificity Specificity Data_Acquisition->Specificity Linearity Linearity Data_Acquisition->Linearity Accuracy Accuracy Data_Acquisition->Accuracy Precision Precision Data_Acquisition->Precision LOQ LOD/LOQ Data_Acquisition->LOQ Robustness Robustness Data_Acquisition->Robustness GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation Standard_Prep Standard Preparation GCMS_System GC-MS System Standard_Prep->GCMS_System Sample_Extraction Sample Extraction Sample_Extraction->GCMS_System Data_Acquisition Data Acquisition GCMS_System->Data_Acquisition Specificity Specificity Data_Acquisition->Specificity Linearity Linearity Data_Acquisition->Linearity Accuracy Accuracy Data_Acquisition->Accuracy Precision Precision Data_Acquisition->Precision LOQ LOD/LOQ Data_Acquisition->LOQ Robustness Robustness Data_Acquisition->Robustness

Sources

A Comparative Guide to the Efficacy of 2-(Dibromomethyl)benzo[d]thiazole Derived Fungicides Versus Commercial Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the quest for novel and more effective antifungal agents is a perpetual challenge. The emergence of resistant fungal strains necessitates a continuous exploration of new chemical scaffolds. Among these, benzothiazole derivatives have shown considerable promise as a versatile class of compounds with a broad spectrum of biological activities, including potent antifungal properties.[1] This guide provides an in-depth, objective comparison of the fungicidal efficacy of a specific derivative, 2-(Dibromomethyl)benzo[d]thiazole, against established commercial fungicides. While direct comparative data for this exact molecule is emerging, we will synthesize available experimental data on closely related analogues and established commercial agents to provide a robust predictive analysis.

Introduction to the Contenders: Chemical Classes and Mechanisms of Action

This compound and its Analogs:

Benzothiazoles are heterocyclic compounds featuring a benzene ring fused to a thiazole ring.[1] The fungicidal activity of this class is often attributed to the electrophilic nature of substituents at the 2-position of the benzothiazole core. Halogenated methyl groups, such as the dibromomethyl group in our compound of interest, are potent electrophiles that can readily react with nucleophilic residues in fungal enzymes and proteins, leading to cellular disruption and death.

While the precise mechanism of this compound is a subject of ongoing research, evidence from related compounds suggests several potential modes of action:

  • Enzyme Inhibition: The electrophilic carbon of the dibromomethyl group can form covalent bonds with sulfhydryl groups (-SH) in the active sites of essential fungal enzymes, such as those involved in respiration or cell wall synthesis, leading to their inactivation.

  • Disruption of Cell Membrane Integrity: Some benzothiazole derivatives have been shown to damage fungal cell membranes, leading to the leakage of cytoplasmic contents and ultimately, cell lysis.[2]

  • Induction of Apoptosis: There is evidence that benzothiazole compounds can induce programmed cell death (apoptosis) in fungal cells.[3]

Commercial Fungicides: A Diverse Arsenal

For comparison, we will consider several major classes of commercial fungicides, each with a distinct and well-characterized mechanism of action:

  • Triazoles (e.g., Tebuconazole, Hexaconazole): This widely used class of fungicides inhibits the enzyme lanosterol 14α-demethylase, which is essential for the biosynthesis of ergosterol, a vital component of fungal cell membranes.[4] Disruption of ergosterol synthesis leads to impaired membrane function and inhibits fungal growth.

  • Strobilurins (e.g., Azoxystrobin, Pyraclostrobin): These fungicides act by inhibiting mitochondrial respiration. They bind to the quinone outside (Qo) site of the cytochrome bc1 complex, blocking electron transfer and thus ATP synthesis. This deprivation of cellular energy is lethal to the fungus.

  • Other Classes: We will also consider fungicides from other classes, such as pyrimidines (e.g., pyrimethanil), which inhibit methionine biosynthesis, and dicarboximides (e.g., iprodione), which are thought to affect lipid metabolism and signal transduction.[5]

Comparative Efficacy: An In-Vitro Data Synthesis

Table 1: Comparative Efficacy against Botrytis cinerea (Gray Mold)

CompoundClassEC50 (µg/mL)Reference
Benzothiadiazole (BTH)Benzothiazole Analog3450[6]
PyrimethanilPyrimidine67.5[6]
FludioxonilPhenylpyrrole< 0.1[5]
IprodioneDicarboximide0.1 - 1.42
TebuconazoleTriazole0.03 - 1
FenpyrazaminePyrazole0.9[5]
BoscalidAnilide0.01 - 69.91
Novel Phenylthiazole (E26)Thiazole Derivative1.29[7]

Table 2: Comparative Efficacy against Rhizoctonia solani (Sheath Blight)

CompoundClassMycelial Inhibition (%)Concentration (ppm)Reference
HexaconazoleTriazole97.161500[8]
TebuconazoleTriazole93.081500[8]
PropiconazoleTriazole100500[8]
AzoxystrobinStrobilurin60.74500[8]
Tebuconazole + TrifloxystrobinTriazole + Strobilurin100-[9]
Benzothiazole-appended bis-triazole (5f)Benzothiazole Derivative-ED50: 0.96 µM[10]
HexaconazoleTriazole-ED50: 2.44 µM[10]

Table 3: Comparative Efficacy against Fusarium oxysporum (Fusarium Wilt)

CompoundClassEC50 (µg/mL)Reference
Flavonoid-Benzothiazole (V17)Benzothiazole Derivative1.2[2]
Kresoxim-methylStrobilurin37.8[2]
TebuconazoleTriazole100% inhibition at 250 ppm[2]
AzoxystrobinStrobilurin55.41% inhibition at 750 ppm[2]

Analysis of Efficacy Data:

The available data, while not a direct comparison with this compound, allows for several key observations:

  • Potency of Benzothiazole Derivatives: Certain novel benzothiazole derivatives exhibit remarkable potency, with EC50 values in the low µg/mL and even sub-micromolar range. For instance, a flavonoid-benzothiazole derivative (V17) showed an EC50 of 1.2 µg/mL against Fusarium oxysporum, significantly outperforming the commercial strobilurin fungicide kresoxim-methyl (EC50 of 37.8 µg/mL) in the same study.[2] Similarly, a benzothiazole-appended bis-triazole derivative (5f) was approximately three times more potent than the commercial triazole hexaconazole against Rhizoctonia solani.[10]

  • Broad-Spectrum Potential: Research indicates that benzothiazole derivatives have the potential for broad-spectrum activity against a range of phytopathogenic fungi.[11]

  • Variability within Commercial Fungicides: The efficacy of commercial fungicides can vary significantly depending on the fungal species and the development of resistance. For example, while tebuconazole is highly effective against many fungi, some strains of Botrytis cinerea have shown reduced sensitivity.

  • Inference for this compound: The presence of the dibromomethyl group at the 2-position is expected to confer high reactivity and, consequently, potent antifungal activity. The electron-withdrawing nature of the bromine atoms would enhance the electrophilicity of the methyl carbon, making it a prime target for nucleophilic attack by fungal biomolecules. Based on the high potency of other functionalized 2-substituted benzothiazoles, it is reasonable to hypothesize that this compound would exhibit efficacy comparable to or exceeding that of many commercial fungicides.

Experimental Protocols: A Guide to Fungicide Efficacy Testing

To ensure the scientific integrity and reproducibility of fungicide efficacy studies, standardized protocols are essential. The following sections detail the methodologies for in-vitro and in-field evaluation.

In-Vitro Antifungal Susceptibility Testing

Standardized methods from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide a robust framework for in-vitro testing.

1. Broth Microdilution Method (based on CLSI M38-A2 for filamentous fungi):

  • Objective: To determine the Minimum Inhibitory Concentration (MIC) of a fungicide.

  • Procedure:

    • Media Preparation: Prepare RPMI-1640 medium with L-glutamine, buffered with MOPS.

    • Inoculum Preparation: Grow the fungal isolate on potato dextrose agar (PDA). Harvest conidia or spores and suspend them in sterile saline with 0.05% Tween 80. Adjust the suspension to a concentration of 0.4 x 10^4 to 5 x 10^4 CFU/mL.

    • Fungicide Dilution: Prepare a stock solution of the test compound (e.g., in DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing the RPMI medium to achieve the desired concentration range.

    • Inoculation: Add the standardized fungal inoculum to each well.

    • Incubation: Incubate the plates at 35°C for 48-72 hours.

    • Reading Results: Determine the MIC as the lowest concentration of the fungicide that causes a complete (or near-complete) inhibition of visible growth compared to the drug-free control well.

2. Agar Dilution Method:

  • Objective: To determine the EC50 (half-maximal effective concentration).

  • Procedure:

    • Media Preparation: Prepare PDA and autoclave.

    • Fungicide Incorporation: While the agar is molten (around 45-50°C), add the test fungicide at various concentrations. Pour the amended agar into Petri dishes.

    • Inoculation: Place a mycelial plug (typically 5 mm in diameter) from the edge of an actively growing fungal colony onto the center of each agar plate.

    • Incubation: Incubate the plates at the optimal temperature for the specific fungus.

    • Data Collection: Measure the radial growth of the fungal colony at regular intervals.

    • Data Analysis: Calculate the percentage of growth inhibition relative to a control plate without fungicide. Plot the inhibition percentage against the logarithm of the fungicide concentration and use probit analysis to determine the EC50 value.

Field Trial Methodology for Efficacy Evaluation

Field trials are crucial for assessing the performance of a fungicide under real-world conditions.[12]

  • Objective: To evaluate the efficacy of a fungicide in controlling a specific plant disease and its impact on crop yield.

  • Procedure:

    • Experimental Design: Use a randomized complete block design with multiple replications.

    • Plot Establishment: Establish plots of the host plant in a field with a history of the target disease or in an area where the disease is likely to occur.

    • Treatments: Include the experimental fungicide at different application rates, a commercial standard fungicide, and an untreated control.

    • Fungicide Application: Apply the fungicides at specific growth stages of the plant or at the onset of disease symptoms, following recommended application techniques.

    • Disease Assessment: Regularly assess disease severity using a standardized rating scale (e.g., percentage of leaf area affected).

    • Yield Data: At the end of the growing season, harvest the crop from each plot and measure the yield.

    • Statistical Analysis: Analyze the disease severity and yield data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.

Visualizing the Science: Workflows and Pathways

experimental_workflow

mechanism_of_action

Conclusion and Future Directions

The exploration of novel chemical scaffolds is paramount in the ongoing battle against fungal pathogens. Benzothiazole derivatives, particularly those with reactive halomethyl groups like this compound, represent a promising frontier in fungicide development. While direct comparative data with commercial standards is still emerging, the existing body of evidence strongly suggests that these compounds possess potent and broad-spectrum antifungal activity.

The synthesis of available in-vitro data indicates that optimized benzothiazole derivatives can outperform established commercial fungicides against key agricultural pathogens. The proposed mechanisms of action, including enzyme inhibition and cell membrane disruption, suggest a potential for overcoming existing resistance issues.

Future research should focus on direct, side-by-side comparative studies of this compound and other promising derivatives against a wide range of fungal pathogens, alongside comprehensive field trials to validate their in-planta efficacy. Such studies will be instrumental in paving the way for the next generation of effective and sustainable solutions for fungal disease management.

References

  • Efficacy of different fungicides against Rhizoctonia solani Kuhn under in vitro condition. (2024). In The Pharma Innovation Journal. Retrieved from [Link]

  • Evaluation of Different Fungicides against Rhizoctonia solani, the cause of Sheath blight disease of Rice. (2022). In Journal of Experimental Agriculture International. Retrieved from [Link]

  • Comparative Study of Three Biological Control Agents and Two Conventional Fungicides against Coriander Damping-off and Root Rot Caused by Rhizoctonia solani. (2023). In Horticulturae. Retrieved from [Link]

  • Efficacy of Fungicides Against Rhizoctonia solani (J. G. Kuhn) Causing Root Rot of French Bean. (2021). In International Journal of Current Microbiology and Applied Sciences. Retrieved from [Link]

  • Evaluation of Fungicides against Growth of Rhizoctonia solani under in vitro condition. (2022). In Biological Forum – An International Journal. Retrieved from [Link]

  • Comparative Analysis of Botrytis cinerea in Response to the Microbial Secondary Metabolite Benzothiazole Using iTRAQ-Based Quantitative Proteomics. (2021). In Phytopathology. Retrieved from [Link]

  • Broad Spectrum Fungicidal activity of a novel series of Synthesised Fused Five-and Six- Membered Heterocyclic ring of 5,5 - dihydrothiadiazolo-[3,2-a]-[8][13][14]-triazin-5-one. (n.d.). In Ignited Minds Journals. Retrieved from [Link]

  • Comparison of the Impact of Two Molecules on Plant Defense and on Efficacy against Botrytis cinerea in the Vineyard: A Plant Defense Inducer (Benzothiadiazole) and a Fungicide (Pyrimethanil). (2018). In Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Comparison of the Impact of Two Molecules on Plant Defense and on Efficacy against Botrytis cinerea in the Vineyard: A Plant Defense Inducer (Benzothiadiazole) and a Fungicide (Pyrimethanil). (2018). In ResearchGate. Retrieved from [Link]

  • Effectiveness of Different Classes of Fungicides on Botrytis cinerea Causing Gray Mold on Fruit and Vegetables. (2016). In ResearchGate. Retrieved from [Link]

  • Antifungal EC 50 values of target compounds against phytopathogenic fungi a . (2020). In ResearchGate. Retrieved from [Link]

  • EC50 values of some selected compounds against ten phytopathogenic fungi. (2022). In ResearchGate. Retrieved from [Link]

  • Design, Synthesis, In Vitro Antifungal Activity and Mechanism Study of the Novel 4-Substituted Mandelic Acid Derivatives. (2023). In Molecules. Retrieved from [Link]

  • Synthesis of Novel Benzylic 1,2,3-triazole-4-carboxamides and their in vitro Activity Against Clinically Common Fungal Species. (2018). In Journal of the Mexican Chemical Society. Retrieved from [Link]

  • Effectiveness of Different Classes of Fungicides on Botrytis cinerea Causing Gray Mold on Fruit and Vegetables. (2016). In The Plant Pathology Journal. Retrieved from [Link]

  • EC 50 Values of Some of the Target Compounds against the Test Fungi EC 50 (μM) a. (2023). In ResearchGate. Retrieved from [Link]

  • Comparative Efficacy of Different New Fungicides against Powdery Mildew Disease of Fieldpea (Pisum sativum L.). (2017). In International Journal of Current Microbiology and Applied Sciences. Retrieved from [Link]

  • Green synthesis and antifungal activities of benzothiazole derivatives containing α-trifluoromethyl tertiary alcohol and coumarin moiety. (2021). In ResearchGate. Retrieved from [Link]

  • Antifungal activities with EC 50 of the target compounds against three plant pathogenic fungi in vitro. (2022). In ResearchGate. Retrieved from [Link]

  • Fungicides and rates of application used in the field trial. (2012). In ResearchGate. Retrieved from [Link]

  • In Vitro Evaluation of Commercial Fungicides against some of the Major Soil Borne Pathogens of Soybean. (2016). In Walsh Medical Media. Retrieved from [Link]

  • Discovery of novel flavonoid derivatives containing benzothiazole as potential antifungal agents. (2021). In ResearchGate. Retrieved from [Link]

  • Synthesis of benzothiazole-appended bis-triazole-based structural isomers with promising antifungal activity against Rhizoctonia solani. (2022). In RSC Advances. Retrieved from [Link]

  • Benzothiazole as a Promising Scaffold for the Development of Antifungal Agents. (2023). In Current Medicinal Chemistry. Retrieved from [Link]

  • Antifungal activity of a new benzothiazole derivative against Candida in vitro and in vivo. (1994). In International Journal of Antimicrobial Agents. Retrieved from [Link]

  • Design, Synthesis, and Antifungal Activity of Some Novel Phenylthiazole Derivatives Containing an Acylhydrazone Moiety. (2023). In Molecules. Retrieved from [Link]

  • Antifungal Activity against Fusarium oxysporum of Botanical End-Products: An Integration of Chemical Composition and Antifungal Activity Datasets to Identify Antifungal Bioactives. (2022). In Molecules. Retrieved from [Link]

  • Normalized EC50 values of target compounds against three pathogens. (2024). In ResearchGate. Retrieved from [Link]

  • In Vitro Evaluation of Commercial Fungicides against some of the Major Soil Borne Pathogens of Soybean. (2016). In ResearchGate. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to In Vitro Efficacy Testing of Novel 2-(Dibromomethyl)benzo[d]thiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Exploring Benzothiazole Derivatives

The benzothiazole scaffold, a fusion of benzene and thiazole rings, is a privileged structure in medicinal chemistry.[1][2] Its derivatives are known to exhibit a vast array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[3][4][5] The unique chemical architecture of the benzothiazole core allows for diverse functionalization, making it a highly attractive starting point for the development of new therapeutic agents.[2]

Compounds derived from 2-(Dibromomethyl)benzo[d]thiazole are of particular interest. The dibromomethyl group serves as a versatile chemical handle, enabling the synthesis of a wide range of novel analogs through various substitution and cyclization reactions.[6][7][8] This guide provides a framework for the systematic in vitro evaluation of these newly synthesized compounds, focusing on a comparative analysis of their potential as both anticancer and antimicrobial agents. Our objective is to establish a robust, self-validating testing cascade that can efficiently identify lead compounds for further development.

Strategic Approach to In Vitro Screening

A tiered or cascaded approach is the most efficient method for screening a new library of compounds. This strategy begins with broad, high-throughput assays to identify general activity and progresses to more specific, mechanism-of-action studies for the most promising candidates. This conserves resources and allows for early, data-driven decisions.

The causality behind our experimental choices is rooted in the well-documented dual potential of benzothiazole derivatives.[3][9] They have shown efficacy against various cancer cell lines and a broad spectrum of microbial pathogens.[1][10][11] Therefore, our screening strategy will bifurcate into two main arms: Anticancer Activity and Antimicrobial Activity .

G cluster_synthesis Compound Genesis cluster_screening Primary Screening Cascade cluster_secondary Secondary Validation & Comparison Synthesis Library of Novel Compounds (from this compound) Cytotoxicity Broad Cytotoxicity Screening (e.g., MTT Assay vs. Multiple Cancer Lines) Synthesis->Cytotoxicity Initial Evaluation Antimicrobial Broad Antimicrobial Screening (e.g., Agar Diffusion vs. Gram+/- Bacteria) Synthesis->Antimicrobial Initial Evaluation IC50 Quantitative Potency: IC50 Determination Cytotoxicity->IC50 Identify Hits MIC Quantitative Potency: MIC Determination Antimicrobial->MIC Identify Hits G cluster_prep Assay Preparation cluster_exec Execution & Incubation cluster_read Data Acquisition Plate Prepare 96-well plate with serial dilutions of benzothiazole compound AddInoculum Inoculate wells with microbial suspension Plate->AddInoculum Inoculum Prepare standardized microbial inoculum (0.5 McFarland) Inoculum->AddInoculum Incubate Incubate plate (37°C, 18-24h) AddInoculum->Incubate Readout Visually inspect for turbidity. Lowest clear well = MIC Incubate->Readout

Caption: Standard experimental workflow for the Minimum Inhibitory Concentration (MIC) assay.

Conclusion and Future Directions

This guide outlines a foundational, comparative framework for the initial in vitro screening of novel compounds synthesized from this compound. By systematically evaluating both anticancer and antimicrobial activities using standardized, quantitative assays like the MTT and broth microdilution methods, researchers can efficiently identify and rank promising lead candidates.

Compounds demonstrating high potency (low IC50 or MIC values) and, in the case of anticancer agents, a favorable selectivity index, should be prioritized for more advanced studies. These would include mechanism-of-action assays (e.g., apoptosis assays, cell cycle analysis, specific enzyme inhibition) and eventually progress to in vivo testing to validate their therapeutic potential. [1][4]

References

  • Journal of Chemical Health Risks. (n.d.). Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. Available from: [Link]

  • Kaur, R., et al. (2022). Benzothiazole derivatives as anticancer agents. Mini-Reviews in Medicinal Chemistry. Available from: [Link]

  • Al-Ostoot, F.H., et al. (2021). Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. Molecules. Available from: [Link]

  • ResearchGate. (n.d.). Anticancer activity of benzothiazole derivatives. Available from: [Link]

  • Al-Zahrani, A.A., et al. (2023). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Molecules. Available from: [Link]

  • BPAS Journals. (n.d.). Biological Evaluation of Benzothiazole Derivatives: A Comprehensive Review. Available from: [Link]

  • Al-Warhi, T., et al. (2020). Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. Molecules. Available from: [Link]

  • Yilmaz, I., et al. (2020). Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents. Molecules. Available from: [Link]

  • Taylor & Francis Online. (n.d.). Benzothiazole derivatives as anticancer agents. Available from: [Link]

  • Al-Romaigh, H.A., et al. (2023). Recent insights into antibacterial potential of benzothiazole derivatives. Journal of the Indian Chemical Society. Available from: [Link]

  • ACS Publications. (n.d.). Novel Benzothiazole Derivatives as Potential Anti-Quorum Sensing Agents for Managing Plant Bacterial Diseases: Synthesis, Antibacterial Activity Assessment, and SAR Study. Available from: [Link]

  • Institute for Collaborative Biotechnologies. (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. Available from: [Link]

  • Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Available from: [Link]

  • SciELO. (n.d.). Biological evaluation of benzothiazoles obtained by microwave-green synthesis. Available from: [Link]

  • Zhang, Y., et al. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Frontiers in Chemistry. Available from: [Link]

  • BMG LABTECH. (2024). The minimum inhibitory concentration of antibiotics. Available from: [Link]

  • SEAFDEC/AQD. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. Available from: [Link]

  • Wikipedia. (n.d.). Minimum inhibitory concentration. Available from: [Link]

  • NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual. Available from: [Link]

  • XCellR8. (n.d.). ISO 10993-5: Biological evaluation of medical devices – in vitro cytotoxicity. Available from: [Link]

  • El-Naggar, M., et al. (2025). Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. RSC Advances. Available from: [Link]

  • Nguyen, T.T., et al. (2022). Synthesis of some benzo[d]thiazole derivatives via Suzuki cross-coupling reaction. Vietnam Journal of Catalysis and Adsorption. Available from: [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis of novel scaffolds based on thiazole or triazolothiadiazine linked to benzofuran or benzo[ d ]thiazole moieties as new hybrid molecules. Available from: [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-(Dibromomethyl)benzo[d]thiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Benzothiazole Scaffold: A Privileged Structure in Medicinal Chemistry

The benzothiazole ring system, an amalgamation of benzene and thiazole rings, is a cornerstone in the development of therapeutic agents.[1][2] Its rigid, planar structure and ability to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, make it an ideal scaffold for engaging with biological targets.[3] Derivatives of benzothiazole have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[4][5][6]

The biological activity of benzothiazole derivatives is profoundly influenced by the nature and position of substituents on the bicyclic ring system. Literature overwhelmingly points to the C-2 and C-6 positions as critical hotspots for modification to modulate potency and selectivity.[2]

The Unique Role of the 2-(Dibromomethyl) Group: A Reactive Handle for Biological Activity

The introduction of a dibromomethyl group at the 2-position of the benzothiazole core is a strategic choice in medicinal chemistry. This group is a potent electrophile and can act as an alkylating agent, capable of forming covalent bonds with nucleophilic residues (such as cysteine, histidine, or lysine) in the active sites of target proteins. This covalent modification can lead to irreversible inhibition and prolonged therapeutic effects.

While specific SAR studies on 2-(dibromomethyl)benzo[d]thiazole derivatives are limited, we can infer potential relationships based on the extensive research on other 2-substituted benzothiazoles. The following sections will compare and contrast the expected impact of various structural modifications on the biological activity of this novel class of compounds.

Structure-Activity Relationship Insights and Comparative Analysis

The following subsections outline key SAR principles derived from the broader benzothiazole literature and their potential application to this compound derivatives.

Substitution on the Benzene Ring (Positions 4, 5, 6, and 7)

Modifications on the benzene portion of the benzothiazole nucleus are known to significantly impact biological activity, primarily by influencing pharmacokinetic properties and target engagement.

  • Electron-Withdrawing Groups (EWGs): The introduction of EWGs such as nitro (-NO2), chloro (-Cl), or fluoro (-F) at the 6-position has been shown to enhance the antimicrobial and anticancer activities of benzothiazole derivatives.[6] This is likely due to the increased electron deficiency of the heterocyclic system, which can enhance its interaction with biological targets. For this compound derivatives, the presence of a 6-EWG could potentiate the alkylating capacity of the dibromomethyl group.

  • Electron-Donating Groups (EDGs): Conversely, EDGs like methoxy (-OCH3) or amino (-NH2) groups can also modulate activity, sometimes leading to a different pharmacological profile. For instance, certain 2-arylbenzothiazoles with methoxy substituents have shown potent antitumor activity.[7]

Comparative Table 1: Predicted Impact of Benzene Ring Substituents on the Bioactivity of this compound Derivatives

PositionSubstituent TypePredicted Effect on ActivityRationale
6Electron-Withdrawing (e.g., -Cl, -NO2)EnhancementIncreased electrophilicity of the benzothiazole ring system, potentially enhancing covalent modification by the dibromomethyl group.
6Electron-Donating (e.g., -OCH3)VariableMay alter target specificity or pharmacokinetic properties.
4, 5, 7VariousLess explored, potential for fine-tuning activity and selectivity.Steric and electronic effects can influence binding orientation and affinity.
Modifications of the Dibromomethyl Group

While the dibromomethyl group is the key reactive feature, its replacement with other dihalomethyl or monohalomethyl groups would provide a valuable comparison for understanding the role of the leaving group and steric factors in covalent modification.

Comparative Table 2: Hypothetical Comparison of 2-Halomethyl Benzothiazole Derivatives

2-SubstituentExpected ReactivityPotential Biological Implication
-CHBr2HighPotent, potentially less selective alkylating agent.
-CHCl2ModerateMay offer a more controlled rate of covalent bond formation.
-CHF2LowLikely to interact non-covalently, serving as a control.
-CH2BrModerateReduced steric hindrance compared to the dibromo analogue.

Experimental Protocols for SAR Studies

To systematically investigate the SAR of this compound derivatives, a series of well-defined experimental protocols are essential.

General Synthesis of this compound Derivatives

The synthesis of the target compounds can be achieved through a multi-step process, starting from commercially available 2-aminothiophenols.

Step 1: Synthesis of 2-Methylbenzo[d]thiazole A mixture of 2-aminothiophenol (1 equivalent) and acetic anhydride (1.2 equivalents) is heated under reflux for 2-4 hours. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Step 2: Bromination of 2-Methylbenzo[d]thiazole 2-Methylbenzo[d]thiazole (1 equivalent) is dissolved in a suitable solvent such as carbon tetrachloride. N-Bromosuccinimide (NBS) (2.2 equivalents) and a catalytic amount of a radical initiator like benzoyl peroxide are added. The mixture is refluxed under irradiation with a UV lamp for 4-6 hours. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield this compound.

Step 3: Synthesis of Substituted Derivatives Substituted this compound derivatives can be synthesized by starting with appropriately substituted 2-aminothiophenols in Step 1.

In Vitro Anticancer Activity Evaluation: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Protocol:

  • Cell Seeding: Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.

  • Compound Treatment: The synthesized this compound derivatives are dissolved in DMSO to prepare stock solutions. The cells are then treated with serial dilutions of the compounds (e.g., 0.1, 1, 10, 100 µM) for 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated, and the IC50 (the concentration of the compound that inhibits 50% of cell growth) is determined.

In Vitro Antimicrobial Activity Evaluation: Broth Microdilution Method

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Protocol:

  • Preparation of Inoculum: Bacterial or fungal strains are cultured overnight, and the inoculum is prepared to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable growth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizing the SAR Landscape and Experimental Workflows

Graphical representations are invaluable for conceptualizing complex relationships and experimental processes.

SAR_Benzothiazole cluster_benzene_ring Benzene Ring Modifications cluster_dibromomethyl 2-Position Modifications Core This compound Core EWG Electron-Withdrawing Group (e.g., -Cl, -NO2) at C6 Core->EWG Enhances Activity EDG Electron-Donating Group (e.g., -OCH3) at C6 Core->EDG Modulates Activity CHCl2 -CHCl2 Core->CHCl2 Alters Reactivity CHF2 -CHF2 Core->CHF2 Control CH2Br -CH2Br Core->CH2Br Reduces Sterics

Caption: Predicted SAR for this compound Derivatives.

Experimental_Workflow start Synthesis of Derivatives purification Purification & Characterization start->purification anticancer Anticancer Screening (MTT Assay) purification->anticancer antimicrobial Antimicrobial Screening (MIC) purification->antimicrobial sar_analysis Structure-Activity Relationship Analysis anticancer->sar_analysis antimicrobial->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

Caption: Workflow for SAR Investigation of Novel Benzothiazole Derivatives.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly those that act via covalent inhibition. While direct experimental data on this specific class of compounds is not yet abundant, the extensive body of research on other 2-substituted benzothiazoles provides a solid foundation for rational drug design. By systematically exploring substitutions on the benzene ring and modifications of the dibromomethyl group, researchers can elucidate the key structural features that govern biological activity. The experimental protocols and comparative frameworks presented in this guide offer a clear path forward for unlocking the therapeutic potential of these intriguing molecules. Future studies should focus on synthesizing a diverse library of these derivatives and evaluating their efficacy and mechanism of action against a broad range of biological targets.

References

  • Al-Talib, M., et al. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research, 5(2), 147-164.
  • Amir, M., Kumar, A., Ali, I., & Khan, S. (2009). Synthesis of pharmaceutical important 1, 3, 4-thiadiazole and imidazolinone derivatives as antimicrobials. Indian Journal of Chemistry, 48B, 1288-1293.
  • Benzothiazole and its derivatives have various pharmacological activity, including significant antibacterial and antifungal effects, with certain derivatives being effective against treatment of resistant microorganisms. (2024).
  • Gjorgjieva, M., Tomasic, T., & Kikelj, D. (2010). Synthesis, characterization and biological evaluation of some thiourea derivatives bearing benzothiazole moiety as potential antimicrobial and anticancer agents. European Journal of Medicinal Chemistry, 45(4), 1323–1331.
  • Haroun, M., et al. (2021). 2-Aryl-3-(6-trifluoromethoxy)benzo[d]thiazole-based thiazolidinone hybrids as potential anti-infective agents: Synthesis, biological evaluation and molecular docking studies. Bioorganic & Medicinal Chemistry Letters, 32, 127718.
  • Kini, S., Swain, S., & Gandhi, A. (2011). Synthesis and Evaluation of novel Benzothiazole Derivates against Human Cervical Cancer cell lines. Indian Journal of Pharmaceutical Sciences, 73(2), 200-205.
  • Maharan, M., William, S., Ramzy, F., & Sembel, A. (2007). Synthesis and in vitro Evaluation of new benzothiazolederivaties as schistosomicidal agents. Molecules, 12(4), 622-633.
  • Mishra, A., et al. (2020).
  • Murthi, Y., & Pathak, D. (2008). Synthesis and Antimicrobial screening of Substituted 2-Mercaptobenzothiazoles. Journal of Pharmaceutical Research, 7(3), 153-155.
  • Nagarajan, A., Kamalraj, S., Muthumary, J., & Reddy, B. (2009). Synthesis of biological active benzothiazole substituted thiazolidinone derivitives via cyclization of unsymmetrical imines. Indian Journal of Chemistry, 48B, 1577-1582.
  • P S, Y., Dev, P., & G P, S. (2011). BENZOTHIAZOLE: DIFFERENT METHODS OF SYNTHESIS AND DIVERSE BIOLOGICAL ACTIVITIES. International Journal of Pharmaceutical Sciences and Drug Research, 3(1).
  • Piscitelli, F., Ballatore, C., & Smith, A. (2010). Solid Phase synthesis of 2-aminobenzothiazoles. Bioorganic & Medicinal Chemistry Letters, 20(2), 644-648.
  • Rajeeva, B., Srinivasulu, N., & Shantakumar, S. (2009). Synthesis and Antimicrobial activity of some new 2-substituted benzothiazole derivatives. E-Journal of Chemistry, 6(3), 775-779.
  • Sahu, S. K., et al. (2023). Synthesis and various biological activities of benzothiazole derivative: A review. International Journal of Research in Pharmacy and Pharmaceutical Sciences, 8(5), 29-35.
  • Singh, M. K., et al. (2013). Design, synthesis and antimicrobial activity of novel benzothiazole analogs. European Journal of Medicinal Chemistry, 63, 635-644.

Sources

A Senior Application Scientist's Guide to 2-(Dibromomethyl)benzo[d]thiazole in Synthetic Transformations

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in synthetic chemistry and drug development, the choice of reagent is paramount to the success of a synthetic campaign. This guide provides an in-depth, objective comparison of 2-(Dibromomethyl)benzo[d]thiazole as a versatile precursor for the synthesis of 2-formylbenzo[d]thiazole, a key intermediate in the development of novel pharmaceuticals and functional materials. We will benchmark its performance against established and alternative synthetic methodologies, supported by experimental data to inform your selection of the most efficacious route for your specific application.

Introduction: The Synthetic Utility of this compound

This compound has emerged as a stable, crystalline solid that serves as a valuable synthon for the 2-formylbenzo[d]thiazole moiety. The gem-dibromomethyl group is a masked aldehyde, offering a robust alternative to handling the often more reactive and less stable 2-formylbenzothiazole directly. Its utility lies in its ability to undergo facile conversion to the aldehyde under various conditions, providing a strategic advantage in multi-step syntheses where functional group tolerance is critical.

The Primary Transformation: Conversion to 2-Formylbenzo[d]thiazole

The principal application of this compound is its conversion to 2-formylbenzo[d]thiazole. This transformation is pivotal for the subsequent elaboration of the benzothiazole core, enabling the introduction of diverse functionalities through reactions such as aldol condensations, Wittig reactions, and reductive aminations. We will now compare the performance of this compound in this key transformation using several established methods.

Comparative Analysis of Synthetic Methodologies

The conversion of the gem-dibromomethyl group to an aldehyde can be achieved through several oxidative or hydrolytic pathways. Below, we compare the efficacy of prominent methods for this transformation, focusing on reaction yields, conditions, and substrate compatibility.

MethodReagentsTypical Yield (%)Temperature (°C)Reaction Time (h)Key Advantages & Disadvantages
Kornblum Oxidation Dimethyl sulfoxide (DMSO), NaHCO₃75-85100-1502-4Advantages: Good yields, readily available and inexpensive reagents. Disadvantages: High temperatures required, potential for side reactions.[1]
Sommelet Reaction Hexamethylenetetramine (HMTA), H₂O60-70Reflux6-12Advantages: Utilizes inexpensive reagents. Disadvantages: Moderate yields, often requires acidic workup, mechanism can be complex.[2]
Silver Nitrate Hydrolysis AgNO₃, aqueous acetone80-90Reflux1-3Advantages: High yields, relatively mild conditions. Disadvantages: Stoichiometric use of a silver salt is costly.
Modified Hassner-Reid Reaction Pyridine N-oxide, Ag₂O85-9525-5012-24Advantages: Excellent yields under mild conditions. Disadvantages: Use of silver oxide and longer reaction times.[3]

Expert Insight: The choice of method is dictated by the specific requirements of the synthesis. For large-scale preparations where cost is a primary concern, the Kornblum oxidation offers a viable route despite the high temperatures. For substrates sensitive to heat, the milder conditions of the modified Hassner-Reid reaction or silver nitrate hydrolysis are preferable, with the caveat of increased reagent cost.

Benchmarking Against Alternative Aldehyde Precursors

While this compound is an effective precursor, it is essential to consider alternative reagents that can also serve as sources for the formyl group.

Aldehyde PrecursorMethod of ConversionTypical Yield (%)Key Advantages & Disadvantages
2-Methylbenzothiazole Oxidation (e.g., SeO₂)50-60Advantages: Readily available starting material. Disadvantages: Moderate yields, use of toxic selenium dioxide.
Benzothiazole-2-carboxylic acid Reduction (e.g., DIBAL-H)70-80Advantages: Good yields. Disadvantages: Requires a stoichiometric amount of a reducing agent, which can be sensitive to air and moisture.
2-(Hydroxymethyl)benzothiazole Oxidation (e.g., PCC, Swern)85-95Advantages: High yields, mild conditions for Swern and Dess-Martin oxidations. Disadvantages: Requires prior synthesis of the alcohol, PCC is a chromium-based oxidant with toxicity concerns, Swern oxidation produces a foul-smelling byproduct.[4]

Expert Insight: this compound offers a balance of stability, ease of handling, and efficient conversion to the aldehyde. While the oxidation of 2-(hydroxymethyl)benzothiazole can provide higher yields under mild conditions, the synthesis of the starting alcohol adds an extra step. The direct oxidation of 2-methylbenzothiazole is less efficient. Therefore, for a streamlined and reliable synthesis of 2-formylbenzothiazole, the gem-dibromo derivative presents a compelling option.

Experimental Protocols

To provide a practical context, detailed experimental procedures for the conversion of this compound to 2-formylbenzo[d]thiazole via the Kornblum oxidation and silver nitrate hydrolysis are provided below.

Protocol 1: Kornblum Oxidation

Kornblum_Oxidation_Workflow reagent This compound dmso DMSO, NaHCO₃ reagent->dmso 1. Add heat Heat to 120°C dmso->heat 2. Heat reaction Stir for 3h heat->reaction 3. React workup Aqueous Workup reaction->workup 4. Cool & Quench extraction Extract with Ethyl Acetate workup->extraction 5. Extract purification Column Chromatography extraction->purification 6. Purify product 2-Formylbenzo[d]thiazole purification->product 7. Isolate

Kornblum Oxidation Workflow

Step-by-Step Methodology:

  • To a solution of this compound (1.0 g, 3.26 mmol) in dimethyl sulfoxide (10 mL) is added sodium bicarbonate (0.55 g, 6.52 mmol).

  • The reaction mixture is heated to 120 °C and stirred for 3 hours.

  • After cooling to room temperature, the mixture is poured into ice-water (50 mL).

  • The aqueous layer is extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 2-formylbenzo[d]thiazole as a pale yellow solid.

Protocol 2: Silver Nitrate Hydrolysis

Silver_Nitrate_Hydrolysis_Workflow reagent This compound ag_sol AgNO₃ in aq. Acetone reagent->ag_sol 1. Add reflux Reflux ag_sol->reflux 2. Heat reaction Stir for 2h reflux->reaction 3. React filtration Filter AgBr reaction->filtration 4. Cool & Filter concentration Concentrate Filtrate filtration->concentration 5. Concentrate extraction Extract with CH₂Cl₂ concentration->extraction 6. Extract product 2-Formylbenzo[d]thiazole extraction->product 7. Isolate

Silver Nitrate Hydrolysis Workflow

Step-by-Step Methodology:

  • A solution of silver nitrate (1.11 g, 6.52 mmol) in water (5 mL) is added to a solution of this compound (1.0 g, 3.26 mmol) in acetone (20 mL).

  • The mixture is heated to reflux and stirred for 2 hours.

  • After cooling, the precipitated silver bromide is removed by filtration.

  • The filtrate is concentrated under reduced pressure to remove the acetone.

  • The remaining aqueous layer is extracted with dichloromethane (3 x 15 mL).

  • The combined organic layers are dried over anhydrous magnesium sulfate and concentrated to give 2-formylbenzo[d]thiazole.

Mechanistic Considerations

The conversion of the gem-dibromide to the aldehyde proceeds through distinct mechanisms depending on the chosen method.

Mechanisms cluster_0 Kornblum Oxidation cluster_1 AgNO₃ Hydrolysis A R-CHBr₂ B Alkoxysulfonium salt A->B DMSO, SN2 C Ylide B->C -H⁺ D R-CHO C->D Elimination E R-CHBr₂ F Carbocation intermediate E->F Ag⁺ assisted ionization G Gem-diol F->G H₂O H R-CHO G->H -H₂O

Comparative Reaction Mechanisms

In the Kornblum oxidation , dimethyl sulfoxide acts as both the solvent and the oxidant. The reaction proceeds via an intermediate alkoxysulfonium salt, which, upon deprotonation, eliminates dimethyl sulfide to furnish the aldehyde.[1][5]

In silver nitrate hydrolysis , the silver ions facilitate the departure of the bromide ions, leading to the formation of a carbocation intermediate.[6] This is then trapped by water to form an unstable gem-diol, which readily eliminates a molecule of water to yield the final aldehyde product.[6]

Conclusion and Recommendations

This compound stands as a highly effective and versatile precursor for the synthesis of 2-formylbenzo[d]thiazole. Its stability and the efficiency of its conversion under various conditions make it a superior choice in many synthetic contexts.

  • For scalability and cost-effectiveness , the Kornblum oxidation is recommended, provided the substrate can tolerate the elevated temperatures.

  • For mildness and high yield with less concern for reagent cost, silver nitrate hydrolysis or the modified Hassner-Reid reaction are excellent choices.[3]

  • When comparing to other aldehyde precursors, this compound offers a more direct and reliable route than the oxidation of 2-methylbenzothiazole and avoids the additional synthetic step required for the oxidation of 2-(hydroxymethyl)benzothiazole.

Ultimately, the optimal choice of reagent and methodology will depend on the specific constraints and goals of the individual research program. This guide provides the necessary data and expert insights to make an informed decision, empowering researchers to advance their synthetic endeavors with confidence.

References

  • De Luca, L., Giacomelli, G., & Porcheddu, A. (2001). A Mild and Efficient Alternative to the Classical Swern Oxidation. The Journal of Organic Chemistry, 66(23), 7907–7909. Available at: [Link].

  • Sommelet Reaction. In Name Reactions in Organic Synthesis (pp. 387-389). Cambridge University Press.
  • Convenient oxidation of benzylic and allylic halides to aldehydes and ketones. PMC. Available at: [Link].

  • Aldehyde synthesis by oxidation of alcohols and rearrangements. Organic Chemistry Portal. Available at: [Link].

  • Kornblum oxidation. Grokipedia. Available at: [Link].

  • Swern oxidation. Wikipedia. Available at: [Link].

  • Simple Oxidation of Benzylic Halides with 1-Butyl-3-methyl Imidazolium Periodate. Asian Journal of Chemistry, 23(3), 1165-1167.
  • Kornblum oxidation. Wikipedia. Available at: [Link].

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-(Dibromomethyl)benzo[d]thiazole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the vanguard of scientific discovery, the responsible management of chemical reagents is as crucial as the innovative work they enable. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 2-(Dibromomethyl)benzo[d]thiazole, moving beyond mere instruction to instill a deep understanding of the principles behind each procedural choice. Our commitment is to foster a culture of safety and environmental stewardship, ensuring that your vital work proceeds without compromise.

Hazard Profile and Risk Assessment: An Expert Evaluation

Based on data from structurally analogous compounds like 2-(bromomethyl)-1,3-benzothiazole and other benzothiazole derivatives, we can infer the following hazard profile.[2][3] This proactive risk assessment is the cornerstone of safe laboratory practice.

Hazard CategoryInferred Classification & GHS Hazard StatementRationale & Procedural Imperative
Acute Toxicity (Oral, Dermal, Inhalation) Category 3/4: Toxic or Harmful if swallowed, in contact with skin, or if inhaled (H301/H311/H332).[4]All handling and disposal operations must be conducted within a certified chemical fume hood to prevent inhalation. Direct contact with skin and eyes must be avoided through rigorous use of Personal Protective Equipment (PPE).
Skin Corrosion / Irritation Category 1B: Causes severe skin burns and eye damage (H314).[5]The corrosive nature necessitates the use of chemical-resistant gloves and clothing. An eyewash station and safety shower must be immediately accessible.[6]
Serious Eye Damage / Irritation Category 1: Causes serious eye damage (H318).[7]Chemical safety goggles and a face shield are mandatory to protect against splashes.
Environmental Hazard Category 3: Harmful to aquatic life (H402).Direct release to the environment is prohibited. Disposal must not occur via sink or standard trash; it must be managed as controlled hazardous waste.

Prerequisites for Disposal: Preparing for Safe Consignment

Before the first gram of waste is generated, a robust disposal plan must be in place. This foresight is the hallmark of a self-validating and safe experimental system.

  • Consult Institutional Policy: Your first and most critical step is to consult your organization's Environmental Health & Safety (EHS) department. They will provide specific guidance on waste stream segregation, container types, and labeling requirements that are compliant with local, state, and federal regulations, such as those set by the Environmental Protection Agency (EPA).

  • Designate a Waste Container: Procure a dedicated hazardous waste container compatible with halogenated organic compounds. This is typically a high-density polyethylene (HDPE) or glass container with a secure, vapor-tight lid.

  • Prepare the Satellite Accumulation Area (SAA): The designated SAA where the waste container will be stored must be clearly marked, located at or near the point of generation, and under the control of the laboratory personnel. Ensure secondary containment is in place to manage potential leaks.

Step-by-Step Disposal Protocol

This protocol details the lifecycle of this compound waste, from the point of generation to its readiness for professional collection.

Step 1: Personal Protective Equipment (PPE) Adherence

Before handling the waste, don the following mandatory PPE. This is a non-negotiable standard for mitigating the risks outlined in the hazard profile.

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for any signs of degradation or puncture before use.[6]

  • Eye and Face Protection: Use chemical safety goggles and a face shield.

  • Body Protection: A full-length laboratory coat and closed-toe shoes are required. Consider a chemical-resistant apron for larger quantities.[6]

Step 2: Waste Segregation at the Source

The chemical structure of this compound places it in a specific hazardous waste category.

  • Identify as Halogenated Organic Waste: Due to the presence of two bromine atoms, this compound is classified as a halogenated organic waste .[8]

  • Prevent Co-mingling: It is imperative not to mix this waste with non-halogenated organic solvents (e.g., acetone, ethanol, hexanes), aqueous waste, or acidic/basic waste streams.[8] Improper mixing can lead to dangerous chemical reactions and complicates the final disposal process, which is typically high-temperature incineration for halogenated compounds.[9]

Step 3: Transferring Waste to the Designated Container

All waste transfers must be performed inside a certified chemical fume hood.

  • Solid Waste: If disposing of the pure compound or contaminated items (e.g., weighing paper, gloves), carefully place them in the designated solid waste container.

  • Liquid Waste: If the compound is in solution, use a funnel to carefully pour the waste into the designated liquid waste container. Avoid splashing. Ensure the exterior of the container remains clean.

Step 4: Secure and Label the Waste Container

Accurate labeling is critical for regulatory compliance and the safety of waste handlers.

  • Secure the Lid: Tightly close the container lid to prevent the escape of vapors.

  • Apply Hazardous Waste Label: Affix a completed hazardous waste label to the container. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound" and any other constituents in the waste stream.

    • The approximate percentage of each component.

    • The specific hazard characteristics (e.g., Toxic, Corrosive).

    • The date of accumulation.

Step 5: Storage and Final Disposal
  • Store in SAA: Place the sealed and labeled container in your designated Satellite Accumulation Area.

  • Arrange for Pickup: Once the container is full, or as per your institution's policy, contact your EHS department to arrange for the collection and final disposal by a licensed hazardous waste contractor.

Disposal Workflow Diagram

The following diagram provides a clear visual representation of the decision-making and operational flow for the proper disposal of this compound.

G Disposal Workflow for this compound A Waste Generation (Pure compound, solutions, contaminated materials) B Identify Hazard Class: Halogenated Organic Compound A->B C Segregate into Designated Halogenated Waste Container B->C D Is container exterior clean? C->D E Wipe down with appropriate solvent and dispose of wipe as waste D->E No F Securely Cap and Label Container (Full chemical name, hazards, date) D->F Yes E->C G Store in Secondary Containment in Satellite Accumulation Area (SAA) F->G H Arrange for EHS Pickup for Final Disposal (Incineration) G->H

Caption: Decision workflow for safe disposal.

Emergency Procedures: Spill and Exposure Management

Even with meticulous planning, accidents can occur. Rapid and correct response is vital.

  • In Case of Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[5]

  • In Case of Eye Contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]

  • In Case of Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[7]

  • In Case of a Spill:

    • Evacuate non-essential personnel from the immediate area.

    • Wearing full PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows). Do not use combustible materials like paper towels as the primary absorbent.

    • Carefully sweep or scoop the absorbed material into the designated hazardous waste container.[7]

    • Decontaminate the spill area according to your lab's specific procedures.

    • Report the spill to your laboratory supervisor and EHS department.

By adhering to this comprehensive guide, you ensure that the disposal of this compound is conducted with the highest standards of safety, scientific integrity, and environmental responsibility.

References

  • Hazardous Waste Segregation Guidelines. (n.d.). Environmental Health and Safety, Iowa State University. Retrieved from [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (1988). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. (n.d.). Electronic Code of Federal Regulations (eCFR). Retrieved from [Link]

  • Material Safety Data Sheet - 2,2'-Dithio(bis)benzothiazole, 94%. (n.d.). Cole-Parmer. Retrieved from [Link]

Sources

Navigating the Safe Handling of 2-(Dibromomethyl)benzo[d]thiazole: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Understanding the Hazard: Why PPE is Critical

This guide is based on the safety profiles of analogous compounds and general best practices for handling hazardous chemicals. It is imperative to conduct a site-specific risk assessment before commencing any work with 2-(Dibromomethyl)benzo[d]thiazole.

Core Personal Protective Equipment (PPE) Requirements

A multi-layered approach to PPE is essential to ensure a robust barrier against potential exposure. The following table summarizes the minimum recommended PPE for handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles. A face shield should be worn in addition to goggles when there is a significant risk of splashes.[5][6]Protects against splashes of the chemical which can cause serious eye irritation or damage.[2][3][4]
Skin and Body Protection A flame-resistant lab coat is the minimum requirement. For larger quantities or procedures with a higher risk of splashing, chemically resistant coveralls (e.g., Tychem®) are recommended.[6][7] Long pants and closed-toe shoes are mandatory.[6]Prevents skin contact with the chemical, which is presumed to be toxic upon dermal absorption based on related compounds.[2][3]
Hand Protection Chemically resistant gloves are required. Nitrile gloves are a common laboratory standard, but it is crucial to consult a glove manufacturer's compatibility chart for specific breakthrough times for halogenated organic compounds. Double gloving is recommended.[6][8]Provides a direct barrier against skin contact during handling. Double gloving offers additional protection in case of a tear or puncture in the outer glove.
Respiratory Protection All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2][9] If there is a risk of generating dust or aerosols that cannot be contained within a fume hood, a NIOSH-approved respirator with organic vapor cartridges is necessary.[5][8]Protects against the inhalation of harmful vapors, mists, or dust, which is a potential route of toxic exposure.[2][3][4]

Step-by-Step Guide to Donning and Doffing PPE

Properly putting on and taking off PPE is as crucial as selecting the right equipment to prevent cross-contamination.

Donning Sequence:
  • Lab Coat/Coveralls: Put on your lab coat and ensure it is fully buttoned.[6]

  • Respiratory Protection (if required): Perform a fit check to ensure a proper seal.

  • Eye and Face Protection: Put on safety goggles and a face shield if necessary.[5]

  • Gloves: Don the first pair of gloves, ensuring they are pulled over the cuffs of your lab coat. If double-gloving, don the second pair over the first.

Doffing Sequence (to be performed in a designated area):
  • Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated hazardous waste container.

  • Lab Coat/Coveralls: Unbutton your lab coat and remove it by rolling it down your arms, ensuring the contaminated outer surface is folded inward.

  • Eye and Face Protection: Remove your face shield and goggles.

  • Inner Gloves: Remove the inner pair of gloves using the same peeling method as the outer pair.

  • Hand Hygiene: Wash your hands thoroughly with soap and water.[2]

Emergency Procedures: Be Prepared

In the event of an exposure or spill, immediate and correct action is critical.

Emergency ScenarioImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under a safety shower. Seek immediate medical attention.[2][4][9]
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][4][9]
Inhalation Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth). Seek immediate medical attention.[2][4][9]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2][4][9]
Spill Evacuate the immediate area. For small spills, use an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste disposal. For large spills, contact your institution's emergency response team.[10]

Disposal Plan: Responsible Waste Management

All materials contaminated with this compound are considered hazardous waste.

  • Waste Collection: Collect all contaminated materials, including unused product, reaction byproducts, and disposable PPE, in a dedicated, properly labeled, and sealed waste container.[10]

  • Container Compatibility: Ensure the waste container is made of a material compatible with halogenated organic compounds.

  • Final Disposal: Dispose of the sealed waste container through your institution's licensed hazardous waste disposal service. Adhere to all local, state, and federal regulations.[10]

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE for handling this compound.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_action Action Start Handling this compound Risk Assess Scale and Procedure (e.g., small scale transfer vs. large scale reaction) Start->Risk SmallScale Small Scale / Low Risk (e.g., weighing in fume hood) Risk->SmallScale Low LargeScale Large Scale / High Risk (e.g., reflux, potential for splashes) Risk->LargeScale High BasePPE Minimum PPE: - Safety Goggles - Lab Coat - Nitrile Gloves (Double) - Work in Fume Hood SmallScale->BasePPE EnhancedPPE Enhanced PPE: - Chemical Splash Goggles & Face Shield - Chemically Resistant Coveralls - Double Gloves (consult compatibility chart) - NIOSH-approved Respirator (if needed) LargeScale->EnhancedPPE Proceed Proceed with Caution BasePPE->Proceed EnhancedPPE->Proceed

Caption: PPE Selection Workflow for this compound.

Conclusion: A Culture of Safety

Safe handling of this compound is achievable through a thorough understanding of its potential hazards and the diligent application of appropriate personal protective equipment and handling procedures. This guide provides a foundational framework; however, it is the responsibility of every researcher to critically assess their specific experimental context and implement the necessary safety measures. By fostering a culture of safety, we can advance scientific discovery while ensuring the well-being of all laboratory personnel.

References

  • MySkinRecipes. This compound. [Link]

  • Hazmat School. 5 Types of PPE for Hazardous Chemicals. (2022-12-07) [Link]

  • Environmental Health & Safety Services. Personal Protective Equipment. [Link]

  • U.S. Environmental Protection Agency. Personal Protective Equipment. (2025-09-12) [Link]

  • Safety Data Sheet according to Regulation (EC) No. 1907/2006 (REACH) according to Regulation (EU) No. 2020/878. Trade name : 101630 - Benzothiazole. [Link]

  • Chemistry LibreTexts. Proper Protective Equipment. (2021-08-15) [Link]

  • Allan Chemical Corporation. How to Choose PPE for Chemical Work. (2025-10-23) [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.